Anthrose
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSQKWOPXPGQY-WVTGURRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Elucidation of the Anthrose Structure in Bacillus anthracis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the experimental methodologies and data interpretation used to determine the structure of anthrose (B1140155), a unique monosaccharide found in the exosporium of Bacillus anthracis spores.
Introduction
Bacillus anthracis, the causative agent of anthrax, produces dormant spores capable of surviving in harsh environments for extended periods.[1][2][3] The outermost layer of these spores, the exosporium, features a hair-like nap composed primarily of the glycoprotein (B1211001) BclA.[1][4] This glycoprotein is decorated with multiple pentasaccharide side chains that are crucial for spore viability and interaction with the host environment.[1][5][6] The terminal non-reducing sugar of this pentasaccharide is a novel, highly unusual monosaccharide named This compound .[1][6]
The full chemical structure of this compound has been identified as 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-d-glucose . Its unique structure, initially believed to be exclusive to B. anthracis, makes it a significant biomarker for the development of species-specific detection methods and a potential target for novel therapeutics and vaccines.[1][7] This guide details the multi-faceted analytical approach that was essential to fully elucidate its complex chemical architecture.
Structural Confirmation: A Convergence of Evidence
The definitive structure of the this compound-containing oligosaccharide was established through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation, and was ultimately confirmed by total chemical synthesis. The synthetic tetrasaccharide, lacking only the protein-bound N-acetylgalactosamine, yielded NMR spectra that were virtually identical to the natural product, providing unequivocal validation of the proposed structure.[1]
Caption: Logical workflow demonstrating the convergence of analytical techniques to confirm the this compound structure.
Experimental Protocols for Structure Elucidation
The determination of the this compound structure required a sequential analytical workflow to isolate, purify, and characterize the oligosaccharide chains from the BclA glycoprotein.
Isolation and Purification of BclA Oligosaccharides
This protocol outlines the release of oligosaccharide chains from the BclA glycoprotein for subsequent analysis.
-
Spore Solubilization: B. anthracis spores are extracted using a hot protein sample loading buffer (e.g., SDS-PAGE loading buffer) to solubilize exosporium proteins, including BclA.[6]
-
Protein Fractionation: The extracted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6][8]
-
Membrane Transfer: Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. This immobilizes the BclA protein for subsequent chemical treatment.[6]
-
Oligosaccharide Release by Hydrazinolysis: The BclA band is excised from the PVDF membrane. The O-linked oligosaccharides are then released from the protein backbone by treatment with anhydrous hydrazine. This cleaves the O-glycosidic linkage between the reducing-end N-acetylgalactosamine (GalNAc) and the protein. A common side effect of this process is the "peeling" reaction, which results in the loss of the reducing terminal GalNAc, yielding a tetrasaccharide hydrazide as the primary product.[6]
Caption: Experimental workflow for the isolation of this compound-containing oligosaccharides from B. anthracis spores.
Mass Spectrometry for Sequence and Composition Analysis
Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) are critical for determining the mass, composition, and sequence of the oligosaccharide.
-
Sample Introduction: The purified oligosaccharide hydrazide sample is introduced into an ESI mass spectrometer.
-
Full Scan (MS1): A full scan is acquired to determine the mass-to-charge ratio (m/z) of the parent ion, providing the molecular weight of the complete tetrasaccharide.
-
Tandem MS (MS/MS): The parent ion is selected and subjected to collision-induced dissociation (CID). This fragments the oligosaccharide at the glycosidic bonds.
-
Fragment Analysis: The resulting fragment ions are analyzed to deduce the sequence of monosaccharide residues. For instance, the sequential loss of the terminal this compound residue, followed by three rhamnose residues, confirms the overall sequence.
NMR Spectroscopy for Detailed Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level detail required to elucidate the complete structure, including stereochemistry, ring conformation, and the identity of the unique acyl side chain.
-
Sample Preparation: The purified oligosaccharide is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number and type of protons present. This provides initial information on the sugar residues and reveals characteristic signals, such as the O-methyl group of this compound.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the assignment of protons within each individual sugar ring.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, helping to fully assign all protons of a single monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the glycosidic linkages between sugar units and for piecing together the structure of the complex acyl side chain on the this compound amino group.
-
Quantitative and Structural Data
The combination of these techniques provides precise data confirming the identity of this compound and its place in the BclA pentasaccharide.
Table 1: Key Mass Spectrometry Findings for BclA Oligosaccharide
| Analysis Type | Observation | Interpretation |
| ESI-MS | Detection of a parent ion corresponding to the tetrasaccharide hydrazide. | Confirms the overall mass and composition: this compound + 3 Rhamnose residues. |
| MS/MS | Sequential fragmentation events showing the loss of specific mass units. | Deduces the linear sequence: this compound-(Rhamnose)₃.[6] |
| MS/MS | Fragmentation pattern of the terminal sugar. | Provides mass data consistent with a 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxyhexose. |
Table 2: Representative NMR Data for Structural Assignments
While a complete list of chemical shifts is extensive, this table highlights the key NMR correlations used to define the this compound structure.
| NMR Experiment | Correlation Type | Structural Information Revealed |
| ¹H NMR | Chemical Shift | Presence of O-methyl group (~3.5 ppm), anomeric protons (4.5-5.5 ppm), and signals for the acyl side chain. |
| COSY / TOCSY | ¹H-¹H scalar coupling | Assignment of all protons within each of the four individual sugar rings. |
| HMBC | ¹H-¹³C long-range coupling | Determination of glycosidic linkage points (e.g., this compound H1 to Rhamnose C3). |
| HMBC | ¹H-¹³C long-range coupling | Connection of the acyl carbonyl to the amine group at C4 of the deoxyamino sugar. |
| NOESY | ¹H-¹H through-space coupling | Provides information on the stereochemistry of the glycosidic linkages (α or β). |
The Proposed Biosynthetic Pathway of this compound
The structural elucidation informed a proposed biosynthetic pathway for this compound, which starts from an intermediate in rhamnose biosynthesis. A dedicated four-gene operon (antABCD) has been identified as essential for this process.[1][5][6]
-
Starting Precursor: The pathway begins with dTDP-4-keto-6-deoxy-α-d-glucose, an intermediate in the biosynthesis of rhamnose.[1][6]
-
Transamination: A key step is the addition of an amino group at the C-4 position, catalyzed by a deoxysugar 4-aminotransferase (AntC).[1][5]
-
Acyl Chain Formation: The unique 3-hydroxy-3-methylbutanoyl side chain is derived from leucine (B10760876) catabolism via methylcrotonyl-CoA. The enzyme AntA, a hydratase, is involved in its formation.[5][6]
-
N-Acylation: The acyl side chain is transferred to the C-4 amino group by an N-acyltransferase (AntD).[5]
-
O-Methylation: The final modification is the methylation at the O-2 position.
Caption: Proposed biosynthetic pathway for dTDP-anthrose in B. anthracis, highlighting key precursors and enzymes.
References
- 1. This compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Composition of the Bacillus anthracis Endospore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology and History of Bacillus anthracis - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of the Enzymes Encoded by the this compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbohydrates and glycoproteins of Bacillus anthracis and related bacilli: targets for biodetection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BclB Glycoprotein of Bacillus anthracis Is Involved in Exosporium Integrity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anthrose Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anthrose (B1140155) biosynthesis pathway, a critical process in the life cycle of Bacillus anthracis, the causative agent of anthrax. This compound is an unusual sugar that forms the terminal residue of the pentasaccharide chains on the BclA glycoprotein (B1211001), a major component of the spore's exosporium.[1][2] The integrity of this glycoprotein is crucial for the spore's interaction with the host environment, making the enzymes of this pathway potential targets for novel therapeutic interventions. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.
The this compound Biosynthesis Pathway: An Overview
The biosynthesis of this compound is a multi-step enzymatic process that utilizes precursors from common metabolic pathways. The pathway begins with dTDP-4-keto-6-deoxy-α-D-glucose, an intermediate in L-rhamnose biosynthesis, and β-methylcrotonyl-CoA, derived from leucine (B10760876) catabolism.[1][3] The core of the pathway is encoded by the antABCD operon in Bacillus anthracis.[1]
The proposed enzymatic cascade involves four key steps:
-
Hydration: The pathway for the synthesis of the acyl side chain of this compound is initiated by the hydration of β-methylcrotonyl-CoA to 3-hydroxy-3-methylbutyryl-CoA. This reaction is catalyzed by AntA, which exhibits β-methylcrotonyl-CoA hydratase activity.[1][3]
-
Amination: The sugar precursor, dTDP-4-keto-6-deoxy-α-D-glucose, undergoes a transamination reaction at the C4 position to form dTDP-4-amino-4,6-dideoxy-D-glucose. This step is catalyzed by the aminotransferase AntC.[1][3]
-
N-Acylation: The amino group of dTDP-4-amino-4,6-dideoxy-D-glucose is then acylated using the 3-hydroxy-3-methylbutyryl moiety, which is transferred from its CoA-thioester. This reaction is catalyzed by the N-acyltransferase AntD.[1][3][4]
-
Methylation: The final step is the methylation of the 2'-hydroxyl group of the sugar ring to yield the terminal this compound residue. The specific methyltransferase responsible for this step has not yet been definitively identified.
The complete this compound-containing pentasaccharide is then transferred to the BclA glycoprotein.
Quantitative Data
The following table summarizes the available quantitative data for the enzymes involved in the this compound biosynthesis pathway. Kinetic parameters for AntD from the closely related Bacillus cereus are included due to the high degree of homology and functional conservation.
| Enzyme | Organism | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temp. | Reference(s) |
| AntD | Bacillus cereus | dTDP-4-amino-4,6-dideoxy-d-glucose | 3.1 ± 0.4 mM | 1.8 ± 0.1 µmol/min/mg | Not Reported | Not Reported | [4] |
| β-hydroxybutyryl-CoA | 0.4 ± 0.1 mM | 1.8 ± 0.1 µmol/min/mg | Not Reported | Not Reported | [4] | ||
| AntA | Bacillus anthracis | β-methylcrotonyl-CoA | Not Reported | Not Reported | Not Reported | Not Reported | [1][3] |
| AntC | Bacillus anthracis | dTDP-4-keto-6-deoxy-α-D-glucose | Not Reported | Not Reported | Not Reported | Not Reported | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of the this compound biosynthesis pathway.
Expression and Purification of this compound Biosynthesis Enzymes (AntA, AntC, and AntD)
This protocol describes a general method for the expression and purification of His-tagged Ant enzymes from E. coli, based on established procedures for other Bacillus anthracis proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a 6xHis-tag (e.g., pQE-30)
-
Luria-Bertani (LB) broth
-
Appropriate antibiotics (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography resin
-
Dialysis buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5)
Procedure:
-
Cloning: The genes encoding AntA, AntC, and AntD are amplified by PCR from B. anthracis genomic DNA and cloned into a His-tag expression vector.
-
Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain.
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
-
Dialysis:
-
Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole and for buffer exchange.
-
-
Concentration and Storage:
-
Concentrate the purified protein using a centrifugal filter unit.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Flash-freeze the purified protein in liquid nitrogen and store at -80°C.
-
Enzymatic Assay for AntA (β-methylcrotonyl-CoA hydratase)
This assay measures the hydration of β-methylcrotonyl-CoA to 3-hydroxy-3-methylbutyryl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the substrate.
Materials:
-
Purified AntA enzyme
-
β-methylcrotonyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and a specific concentration of β-methylcrotonyl-CoA.
-
Initiate the reaction by adding a known amount of purified AntA enzyme.
-
Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of β-methylcrotonyl-CoA at 263 nm.
Enzymatic Assay for AntC (Aminotransferase)
This is a coupled enzyme assay that measures the formation of glutamate (B1630785), a product of the aminotransferase reaction, through a subsequent reaction catalyzed by glutamate dehydrogenase, which results in the oxidation of NADH to NAD+.
Materials:
-
Purified AntC enzyme
-
dTDP-4-keto-6-deoxy-α-D-glucose (substrate)
-
Amino donor (e.g., L-glutamate)
-
Glutamate dehydrogenase
-
NADH
-
α-ketoglutarate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, dTDP-4-keto-6-deoxy-α-D-glucose, the amino donor, glutamate dehydrogenase, and NADH.
-
Initiate the reaction by adding purified AntC enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the rate of NADH consumption, which can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Enzymatic Assay for AntD (N-Acyltransferase)
This spectrophotometric assay monitors the release of Coenzyme A (CoA) during the N-acylation reaction. The free sulfhydryl group of CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.[4]
Materials:
-
Purified AntD enzyme
-
dTDP-4-amino-4,6-dideoxy-D-glucose (synthesized enzymatically)
-
Acyl-CoA donor (e.g., 3-hydroxy-3-methylbutyryl-CoA or β-hydroxybutyryl-CoA)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, dTDP-4-amino-4,6-dideoxy-D-glucose, the acyl-CoA donor, and DTNB.[4]
-
Initiate the reaction by adding a known amount of purified AntD enzyme.[4]
-
Monitor the increase in absorbance at 412 nm over time.[4]
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of the DTNB-CoA adduct at 412 nm (14,150 M-1cm-1).[4]
Visualizations
This compound Biosynthesis Pathway
References
- 1. Characterization of the Enzymes Encoded by the this compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and Purification of the Recombinant Lethal Factor of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Role of Anthrose in Bacillus anthracis Spore Viability and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacillus anthracis, the causative agent of anthrax, forms highly resilient spores that are the primary infectious particles. The outermost layer of these spores, the exosporium, is decorated with glycoproteins, most notably the Bacillus collagen-like antigen (BclA). These glycoproteins are adorned with complex oligosaccharides, uniquely capped by the monosaccharide anthrose (B1140155). This terminal sugar plays a multifaceted role in the spore's lifecycle, influencing its interaction with the host environment, germination dynamics, and overall pathogenesis. Historically considered specific to B. anthracis, this compound and its biosynthetic pathway represent a potential target for novel diagnostics and therapeutics. This guide provides an in-depth examination of the biochemical pathways governing this compound synthesis, its critical functions in spore viability and physiology, and its complex role in the modulation of anthrax disease. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
The Biochemistry of this compound Synthesis
This compound is an unusual, complex monosaccharide found at the non-reducing end of a pentasaccharide chain O-linked to the BclA glycoprotein (B1211001) on the B. anthracis exosporium.[1][2][3] The synthesis of this sugar is a multi-step enzymatic process encoded by a specific genetic locus.
The antABCD Operon
The genetic basis for this compound biosynthesis is a four-gene operon, designated antABCD.[3][4] This operon is transcribed from a σE-specific promoter during the process of sporulation within the mother cell.[1][2] Inactivation of any of the genes within this operon leads to a significant reduction or complete elimination of this compound from the spore surface, confirming their essential role in the pathway.[3][4]
The Biosynthetic Pathway
Based on genetic and biochemical characterization of the enzymes encoded by the ant operon, a plausible biosynthetic pathway has been proposed.[3][4] The inactivation of antC and antD results in the production of a tetrasaccharide lacking this compound, while mutations in antB lead to a truncated trisaccharide, highlighting the sequential action of these enzymes.[3][4] The confirmed enzymatic activities include β-methylcrotonyl-coenzyme A (CoA) hydratase for AntA, aminotransferase activity for AntC, and N-acyltransferase activity for AntD.[3][4]
Impact of this compound on Spore Physiology
The absence of this compound on the spore surface has significant, measurable effects on the fundamental physiological processes of germination and sporulation.
Spore Germination
The germination of B. anthracis spores is the process by which the dormant spore transitions back into a metabolically active vegetative cell.[5] This process is initiated by specific germinants like amino acids and nucleosides.[6] Studies using this compound-deficient mutants (e.g., ΔantC) have shown a distinct delay in spore germination when exposed to germinants like inosine (B1671953) and L-alanine.[7][8] The optical density at 600 nm (OD600) of a spore suspension, which decreases as spores germinate, drops more slowly in mutants lacking this compound compared to the wild-type.[8]
Sporulation
Conversely, the loss of this compound appears to enhance the efficiency of sporulation.[7] When grown in sporulation media, this compound-deficient strains produce a higher number of heat- and ethanol-resistant spores over the same time period compared to wild-type strains.[8] This suggests that the presence of the complete pentasaccharide may act as a negative feedback regulator or that its absence removes an impediment to the sporulation process.
Quantitative Data Summary: Spore Physiology
| Parameter | Wild-Type (this compound-Positive) | This compound-Deficient Mutant (e.g., ΔantC) | Reference(s) |
| Germination Rate | Normal, rapid decrease in OD600 upon exposure to germinants. | Delayed, slower decrease in OD600. | [7][8] |
| Sporulation Efficiency | Baseline efficiency. | Enhanced efficiency; higher spore yield over 24-72 hours. | [7][8] |
Role of this compound in Host Interaction and Pathogenesis
This compound plays a pivotal and complex role during infection, mediating the spore's interaction with host cells and influencing the overall course of disease. The absence of this single sugar residue dramatically alters virulence.
Phagocytosis and Dissemination
A key finding is that this compound appears to serve an anti-phagocytic function.[7] Spores lacking this compound are phagocytized at significantly higher rates by host cells, including human lung epithelial cells and mouse macrophages, compared to wild-type spores.[7][8] This enhanced uptake is linked to a different model of disease progression. While wild-type spores may germinate extracellularly at the site of infection (the "jail-break" model), the this compound-deficient spores are more readily taken up by phagocytes and disseminated to secondary sites like the spleen, a mechanism described as the "Trojan horse" model.[9]
Virulence
Paradoxically, the enhanced phagocytosis and dissemination of this compound-deficient spores lead to increased virulence in certain animal models. In A/J mice, an this compound mutant had half the LD50 (the dose required to kill 50% of the test population) and a decreased time-to-death compared to the wild-type strain.[7] Following infection, bacterial burdens of the this compound mutant were significantly higher in the spleen, consistent with enhanced dissemination.[7][8]
Quantitative Data Summary: Pathogenesis
| Parameter | Wild-Type (this compound-Positive) | This compound-Deficient Mutant (e.g., ΔantC) | Reference(s) |
| Phagocytosis Rate | Baseline (low). | Increased internalization by macrophages and epithelial cells. | [7][8] |
| LD50 (A/J Mice) | Baseline value. | ~50% of wild-type LD50 (more virulent). | [7] |
| Time to Death (A/J Mice) | Baseline duration. | Decreased (faster time to death). | [7] |
| Dissemination | Primarily local germination ("jail-break"). | Enhanced dissemination to spleen ("Trojan horse"). | [7][8][9] |
Key Experimental Protocols
The study of this compound requires specific methodologies for genetic manipulation, spore preparation, and functional analysis.
Generation of this compound-Deficient Mutants
Creating isogenic mutants with targeted gene deletions is crucial for studying gene function. A common method is allelic replacement.
-
Construct Design: Flanking regions (typically ~1 kb) upstream and downstream of the target gene (e.g., antC) are amplified by PCR.[10] These fragments are cloned into a temperature-sensitive shuttle vector (e.g., pUTE series) that also contains a selectable marker, such as an antibiotic resistance cassette (e.g., spectinomycin).[10][11]
-
Transformation: The resulting plasmid construct is prepared from a Dam-deficient E. coli strain and introduced into B. anthracis via electroporation.[10][11]
-
Integration (Single Crossover): Transformants are selected on media containing an antibiotic for plasmid maintenance (e.g., erythromycin) at a permissive temperature.[11]
-
Excision (Double Crossover): Colonies are then grown at a non-permissive temperature to select for plasmid loss, while simultaneously selecting for the antibiotic resistance marker that has been integrated into the chromosome.[10]
-
Screening and Verification: Colonies that are resistant to the integration marker (e.g., spectinomycin) but sensitive to the plasmid marker (e.g., erythromycin) are selected.[10] The successful allelic exchange is confirmed by PCR to verify the absence of the wild-type gene and the presence of the resistance cassette.[10]
Spore Preparation and Purification
-
Sporulation: B. anthracis strains are grown on a nutrient-poor medium, such as NBY-Mn agar (B569324), to induce sporulation.[11] Cultures are typically incubated for several days (e.g., 5 days at 30°C) until sporulation is largely complete (>95%), as confirmed by microscopy.[11][12]
-
Harvesting: Spores are harvested by washing the agar surface with sterile, cold water or a buffer like phosphate-buffered saline (PBS).[13]
-
Purification: The spore suspension is repeatedly washed with cold, sterile water to remove vegetative cell debris. Purification can be enhanced by centrifugation through a density gradient (e.g., Renografin or Hypaque) to separate mature spores from remaining vegetative cells and debris.[12]
-
Quantification: The final spore stock is quantified by serial dilution and plating on nutrient agar to determine colony-forming units (CFU) per milliliter.
Spore Germination Assay
-
Preparation: Purified spores are heat-shocked (e.g., 65-70°C for 30 minutes) to inactivate any remaining vegetative cells and to activate the spores for germination.[14]
-
Initiation: Spores are resuspended in a germination buffer to a starting optical density (OD600) of ~0.5-1.0.
-
Measurement: A known concentration of a germinant (e.g., 1 mM inosine or 60 mM L-alanine) is added to the spore suspension.[8] The decrease in OD600 is monitored over time (e.g., every 2 minutes for 1 hour) using a spectrophotometer.[8]
-
Analysis: Data is presented as the percentage of the initial OD600 over time. A faster and more significant drop indicates a more efficient germination process.[8]
Spore Internalization (Phagocytosis) Assay
-
Cell Culture: A monolayer of host cells (e.g., RAW264.7 mouse macrophages or A549 human lung epithelial cells) is grown in appropriate culture plates.[8]
-
Infection: The cell monolayer is infected with a suspension of B. anthracis spores at a defined multiplicity of infection (MOI), typically 10:1 (spores to host cells).[8] The plates are incubated for a set period (e.g., 30-60 minutes) to allow for internalization.
-
Removal of External Spores: The medium is removed, and the cells are washed. A medium containing an antibiotic like gentamicin (B1671437) is added for a short period to kill any extracellular, non-internalized spores.
-
Lysis and Plating: The host cells are washed again and then lysed with a gentle detergent (e.g., Triton X-100) or sterile water to release the internalized spores.
-
Quantification: The cell lysate is serially diluted and plated on nutrient agar to count the CFU of internalized spores. Results are often expressed as a percentage of the initial inoculum that was internalized.[8]
Conclusion
This compound, a unique monosaccharide capping the BclA glycoprotein on the B. anthracis exosporium, is far from a passive structural component. Its presence or absence profoundly impacts spore physiology and host-pathogen interactions. The absence of this compound delays germination and enhances sporulation, while paradoxically increasing virulence in animal models by promoting phagocytic uptake and systemic dissemination. This dual role underscores the intricate evolutionary balance between environmental persistence and pathogenic strategy. The antABCD biosynthetic pathway and the sugar it produces represent specific and compelling targets for the development of novel, species-specific diagnostics, vaccines, and anti-infective therapies aimed at disarming one of nature's most formidable pathogens.
References
- 1. This compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of the Enzymes Encoded by the this compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bacillus anthracis spore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the gerP Operon in Germination and Outgrowth of Bacillus anthracis Spores | PLOS One [journals.plos.org]
- 7. Convergent evolution of diverse Bacillus anthracis outbreak strains toward altered surface oligosaccharides that modulate anthrax pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beyond the spore, the exosporium sugar this compound impacts vegetative Bacillus anthracis gene regulation in cis and trans - Geography [geog.ufl.edu]
- 10. Mutagenesis and Repair in Bacillus anthracis: the Effect of Mutators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome Engineering in Bacillus anthracis Using Cre Recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Inactivation of Bacillus anthracis Spores during Laboratory-Scale Composting of Feedlot Cattle Manure [frontiersin.org]
- 14. Laboratory procedures for diagnosis of anthrax, and isolation and identification of Bacillus anthracis - Anthrax in Humans and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
anthrose as a unique monosaccharide in bacterial glycobiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Anthrose (B1140155), a novel monosaccharide identified as 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-D-glucose, is a key component of the exosporium of Bacillus anthracis, the causative agent of anthrax.[1] This unique sugar terminates the O-linked pentasaccharide chains of the major exosporium glycoprotein (B1211001), BclA.[1] Its distinct structure and limited distribution, primarily within the Bacillus cereus group, have positioned it as a significant biomarker for B. anthracis detection and a potential target for novel diagnostics and therapeutics. This guide provides a comprehensive overview of the structure, biosynthesis, and biological role of this compound, along with detailed experimental protocols for its study.
Introduction to this compound
This compound, formally named 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-D-glucose, is an unusual deoxyamino sugar.[1] It is the terminal non-reducing sugar of a pentasaccharide found O-linked to the collagen-like region of the BclA glycoprotein, a major component of the hair-like nap of the B. anthracis exosporium.[1][2] The full pentasaccharide structure is β-Anthrose-(1→3)-α-L-Rhamnose-(1→3)-α-L-Rhamnose-(1→2)-α-L-Rhamnose-(1→3)-β-N-acetylglucosamine, which is attached to serine or threonine residues of BclA. The presence of this unique monosaccharide is a distinguishing feature of B. anthracis and some closely related B. cereus group strains.[2]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process encoded by the antABCD operon.[1][3] This pathway utilizes intermediates from rhamnose biosynthesis and leucine (B10760876) catabolism.[1]
The antABCD Operon and its Encoded Enzymes
The antABCD operon contains four genes essential for this compound biosynthesis. The functions of the enzymes encoded by this operon have been biochemically characterized:
-
AntA (Enoyl-CoA Hydratase): AntA exhibits β-methylcrotonyl-CoA hydratase activity, converting β-methylcrotonyl-CoA (derived from leucine metabolism) to 3-hydroxy-3-methylbutyryl-CoA. This enzyme is also capable of hydrating crotonyl-CoA to 3-hydroxybutyryl-CoA.[1]
-
AntB (Putative Glycosyltransferase): AntB is proposed to be a rhamnosyltransferase, responsible for adding a rhamnose residue during the assembly of the oligosaccharide chain. However, its specific enzymatic activity has not yet been biochemically confirmed due to the unavailability of the required substrate for in vitro assays.[1]
-
AntC (Aminotransferase): AntC is a PLP-dependent aminotransferase that catalyzes the transfer of an amino group to the C-4 position of dTDP-4-keto-6-deoxy-D-glucose, an intermediate in rhamnose biosynthesis, to form dTDP-4-amino-4,6-dideoxy-D-glucose.[1][3]
-
AntD (N-Acyltransferase): AntD is an N-acyltransferase that catalyzes the final step in the formation of the acylated amino sugar. It transfers the 3-hydroxy-3-methylbutyryl group from 3-hydroxy-3-methylbutyryl-CoA to the C-4 amino group of dTDP-4-amino-4,6-dideoxy-D-glucose.[1][3]
Quantitative Data on this compound Biosynthetic Enzymes
While complete kinetic data for all enzymes in the this compound biosynthetic pathway of B. anthracis are not available in the literature, a study on the highly homologous (99% sequence identity) AntD from B. cereus provides valuable insights into the enzyme's activity.[3]
| Enzyme | Substrate(s) | Kinetic Parameter | Value |
| AntD (B. cereus) | dTDP-4-amino-4,6-dideoxy-D-glucose | kcat | 1.3 ± 0.1 s-1 |
| Km | 130 ± 20 µM | ||
| 3-hydroxy-3-methylbutyryl-CoA | Km | 300 ± 50 µM |
Table 1: Kinetic parameters for the AntD enzyme from Bacillus cereus.[3]
Visualization of the this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Role of this compound in Bacterial Glycobiology
The primary role of this compound appears to be structural and immunological, contributing to the integrity of the B. anthracis exosporium and mediating interactions with the host immune system. There is currently no evidence to suggest a direct role for this compound in bacterial signaling pathways.
Structural Component of the Exosporium
This compound, as the terminal sugar on the heavily glycosylated BclA protein, contributes to the overall structure and stability of the exosporium. This outermost layer of the spore is crucial for its survival in the environment and for the initial stages of infection.
Immunological Significance
The this compound-containing oligosaccharide is highly immunogenic and is a key target for the host immune response during B. anthracis infection.[2] This has several implications:
-
Biomarker for Detection: The unique nature of this compound makes it an excellent biomarker for the specific detection of B. anthracis spores. Antibodies raised against this compound-containing glycans have been developed for diagnostic assays.
-
Vaccine Candidate: The immunodominance of the this compound-containing tetrasaccharide has led to its investigation as a potential vaccine component to elicit a protective immune response against anthrax.
-
Role in Pathogenesis: While not a direct virulence factor in the same way as anthrax toxins, the glycan shield provided by the BclA glycoprotein, with its terminal this compound residues, may play a role in immune evasion by masking other surface components from immune recognition. The loss of this compound has been shown to delay spore germination and enhance sporulation.[4] Spores lacking this compound are also phagocytosed at a higher rate, suggesting an anti-phagocytic function for this unique sugar.[4]
Visualization of this compound's Role in Host Interaction
Caption: this compound as a key interface in host-pathogen interactions.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound and the BclA glycoprotein.
Isolation of BclA Glycoprotein from B. anthracis Spores
-
Spore Preparation: B. anthracis spores are cultured on nutrient agar (B569324) plates until sporulation is complete (>95%). Spores are harvested and washed to remove vegetative cell debris.
-
Extraction: Spores are extracted with a urea-containing buffer (e.g., 50 mM Tris-HCl, pH 10, 8 M urea, 2% 2-mercaptoethanol) at 90°C for 15 minutes.[5]
-
Centrifugation and Filtration: The extracted spore suspension is centrifuged to pellet the spores. The supernatant, containing the extracted proteins, is then filtered through a >100-kDa cutoff centrifugal filter to concentrate the high molecular weight glycoproteins like BclA.[5]
-
Buffer Exchange: The concentrated retentate is washed with a suitable buffer, such as PBS, using the same centrifugal filters.
-
Purity Assessment: The purity of the isolated BclA can be assessed by SDS-PAGE followed by glycoprotein staining.
Release of O-linked Glycans by Hydrazinolysis
-
Sample Preparation: Purified BclA glycoprotein is lyophilized to ensure it is completely dry.
-
Hydrazinolysis Reaction: Anhydrous hydrazine (B178648) is added to the dried glycoprotein and incubated at a controlled temperature (e.g., 60-100°C) for several hours. This cleaves the O-glycosidic bonds between the glycan and the protein backbone.
-
Removal of Hydrazine: The excess hydrazine is removed under vacuum.
-
N-acetylation: The released glycans, which are de-N-acetylated during hydrazinolysis, are re-N-acetylated using acetic anhydride (B1165640) in a sodium bicarbonate solution.
-
Purification: The released and re-N-acetylated glycans are purified from peptides and other reaction components, often using chromatography.
Analysis of this compound-Containing Oligosaccharides by Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing oligosaccharides. The purified glycan sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact oligosaccharide is determined. High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To determine the sequence of monosaccharides, the parent ion of the oligosaccharide is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence and branching patterns.
Structural Elucidation of this compound by NMR Spectroscopy
-
Sample Preparation: A highly purified sample of this compound or an this compound-containing oligosaccharide is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical shifts and coupling constants of the protons and carbons in the molecule. This provides information about the chemical environment of each atom.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for determining the linkages between monosaccharide units and the positions of substituents.
-
Conclusion and Future Perspectives
This compound remains a fascinating and important monosaccharide in the field of bacterial glycobiology. Its unique structure and central role on the surface of B. anthracis spores make it a focal point for the development of rapid detection methods and novel medical countermeasures against anthrax. While the core biosynthetic pathway has been elucidated, further research is needed to identify the enzyme responsible for the final O-methylation step and to obtain a complete set of kinetic parameters for all the biosynthetic enzymes. A deeper understanding of the precise role of BclA glycosylation with this compound in the pathogenesis of anthrax, particularly in the early stages of host-pathogen interaction and immune evasion, will be critical for the development of next-generation vaccines and therapeutics targeting this unique bacterial glycan. The detailed experimental approaches outlined in this guide provide a framework for researchers to further explore the intriguing biology of this compound.
References
- 1. Glycosylation of BclA Glycoprotein from Bacillus cereus and Bacillus anthracis Exosporium Is Domain-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Second Collagen-Like Glycoprotein Produced by Bacillus anthracis and Demonstration of Associated Spore-Specific Sugars - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Regulation of Anthrose Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrose (B1140155) is an unusual monosaccharide, 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-D-glucose, found as the terminal sugar on the pentasaccharide chains of the BclA glycoprotein, a major component of the exosporium of Bacillus anthracis spores.[1][2] The exosporium is the outermost layer of the spore and plays a crucial role in spore survival and interaction with the host. Given its surface exposure, the this compound-containing oligosaccharide is a key antigenic determinant and a potential target for diagnostics and immunoprophylaxis.[1] Understanding the genetic regulation of this compound expression is therefore of significant interest for the development of novel strategies to combat anthrax. This technical guide provides a comprehensive overview of the genetic machinery and regulatory circuits governing this compound biosynthesis in Bacillus anthracis.
The this compound Biosynthetic Operon (antABCD)
The biosynthesis of this compound is primarily controlled by a four-gene operon, designated antABCD.[2][3] This operon is located in a contiguous stretch of genes on the B. anthracis chromosome. The genes within this operon encode the core enzymatic machinery required for the synthesis of the this compound precursor.
Gene Organization and Function
The antABCD operon consists of the following genes:
-
antA : Encodes a β-methylcrotonyl-CoA hydratase, an enzyme involved in the biosynthesis of the 3-hydroxy-3-methylbutyryl side chain of this compound.[1][3]
-
antB : Initially predicted to be part of the this compound biosynthetic pathway, further studies revealed that the inactivation of antB leads to the absence of the fourth rhamnose residue in the pentasaccharide, suggesting it encodes a dTDP-β-L-rhamnose α-1,3-L-rhamnosyl transferase.[3]
-
antC : Encodes an aminotransferase that catalyzes the addition of an amino group to a sugar precursor.[1][3]
-
antD : Encodes an N-acyltransferase responsible for attaching the 3-hydroxy-3-methylbutyryl side chain to the sugar.[1][3]
The arrangement of these genes in an operon suggests their co-regulation and functional linkage in the biosynthesis of the final this compound-containing pentasaccharide.
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is a multi-step process involving enzymes encoded by the antABCD operon and precursors from other metabolic pathways. The pathway begins with dTDP-4-keto-6-deoxy-α-D-glucose, an intermediate in L-rhamnose biosynthesis, and β-methylcrotonyl-CoA, derived from leucine (B10760876) catabolism.[1][3]
The key enzymatic steps are:
-
Hydration : The AntA enzyme (β-methylcrotonyl-CoA hydratase) catalyzes the hydration of β-methylcrotonyl-CoA to form 3-hydroxy-3-methylbutyryl-CoA.[3]
-
Amination : The AntC enzyme (aminotransferase) adds an amino group to the dTDP-4-keto-6-deoxy-α-D-glucose precursor.[1][3]
-
Acylation : The AntD enzyme (N-acyltransferase) transfers the 3-hydroxy-3-methylbutyryl group from its CoA thioester to the amino sugar intermediate.[3]
-
Methylation : A subsequent methylation step at the C-2 hydroxyl group, catalyzed by a yet to be fully characterized methyltransferase, completes the synthesis of the dTDP-anthrose precursor.
This precursor is then presumably transferred by a glycosyltransferase to the growing pentasaccharide chain on the BclA glycoprotein.
Caption: Proposed biosynthetic pathway of this compound in B. anthracis.
Regulation of ant Operon Expression
The expression of the antABCD operon is tightly regulated and appears to be linked to the process of sporulation.
Transcriptional Control
Studies have shown that the ant operon is transcribed from a promoter that is recognized by the RNA polymerase sigma factor E (σE).[2][4] σE is a key regulator of early mother-cell-specific gene expression during sporulation in bacilli. This indicates that this compound biosynthesis is initiated during the early stages of spore formation.
The broader regulatory networks that control virulence factor expression in B. anthracis may also influence ant operon transcription, although direct links are still being investigated. The global virulence regulator AtxA, which is known to upregulate the synthesis of anthrax toxins and the capsule in response to host signals like CO2, and the transition state regulator AbrB, which controls the timing of toxin gene expression, are key players in the overall virulence program of B. anthracis.[5][6][7] While their direct interaction with the ant operon promoter has not been definitively established, it is plausible that they exert some level of indirect control by influencing the overall physiological state of the cell and the progression of sporulation.
Caption: Simplified regulatory cascade for ant operon expression.
Data Presentation
Quantitative Effects of ant Gene Deletions on this compound Production
The functional roles of the ant genes have been elucidated through the creation and analysis of deletion mutants. While precise quantitative data from multiple studies is not consistently presented in a standardized format, the general effects on this compound synthesis are summarized below.
| Mutant Strain | Gene Deleted | Effect on this compound Production | Reference |
| ΔantA | antA | Reduced by approximately 50% | [3] |
| ΔantC | antC | Completely abolished | [3] |
| ΔantD | antD | Completely abolished | [3] |
Note: The effect of an antB deletion is on the rhamnose content of the pentasaccharide, not directly on this compound synthesis.[3]
Experimental Protocols
Construction of an In-Frame Deletion Mutant of an ant Gene in B. anthracis
This protocol describes a general method for creating an in-frame deletion mutant in B. anthracis using a temperature-sensitive suicide vector and homologous recombination. This method was used to create the ant gene deletion mutants.
Materials:
-
B. anthracis strain (e.g., Sterne 34F2)
-
E. coli cloning strain (e.g., DH5α)
-
E. coli methylation-deficient strain (e.g., SCS110)
-
Temperature-sensitive suicide vector (e.g., pKSV7)
-
Restriction enzymes
-
T4 DNA Ligase
-
PCR primers for amplifying flanking regions of the target gene
-
Appropriate antibiotics (e.g., kanamycin, spectinomycin)
-
Electroporator and cuvettes
Procedure:
-
Amplify Flanking Regions: Using PCR, amplify ~500 bp regions upstream and downstream of the target ant gene from B. anthracis genomic DNA.
-
Clone into Suicide Vector: Clone the upstream and downstream fragments sequentially into the temperature-sensitive suicide vector, flanking a selectable marker if desired, or creating an in-frame deletion upon recombination.
-
Transform into E. coli : Transform the recombinant plasmid into a suitable E. coli cloning strain for amplification and then into a methylation-deficient strain to ensure the plasmid can be introduced into B. anthracis.
-
Electroporate into B. anthracis : Prepare electrocompetent B. anthracis cells and introduce the suicide vector by electroporation.
-
Select for Single Crossover Events: Plate the transformed cells on media containing the appropriate antibiotic at the permissive temperature (e.g., 30°C) to select for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Induce Second Crossover: Culture the single-crossover integrants in non-selective media at the non-permissive temperature (e.g., 37°C or 42°C) to induce the second crossover event, which will result in either the wild-type allele or the deletion allele remaining in the chromosome.
-
Screen for Deletion Mutants: Plate the culture on non-selective media and then screen individual colonies for the loss of the antibiotic resistance marker from the vector backbone. Use PCR with primers flanking the target gene to identify clones that have the desired deletion.
-
Sequence Verification: Sequence the PCR product from the putative deletion mutant to confirm the in-frame deletion.
Caption: Workflow for creating an ant gene deletion mutant.
Northern Blot Analysis of ant Operon Transcripts
This protocol outlines the steps for detecting and quantifying the mRNA transcripts of the ant operon.
Materials:
-
B. anthracis cultures grown to the desired stage (e.g., during sporulation)
-
RNA extraction kit suitable for Gram-positive bacteria
-
Formaldehyde, agarose (B213101), MOPS buffer
-
Nylon membrane
-
DNA probe corresponding to a region of the ant operon
-
Probe labeling system (e.g., random priming with 32P-dCTP)
-
Hybridization buffer and wash solutions
-
Phosphorimager or X-ray film
Procedure:
-
RNA Isolation: Isolate total RNA from B. anthracis cells at different time points during growth and sporulation using a robust RNA extraction method that includes mechanical lysis (e.g., bead beating) and enzymatic digestion of the cell wall.
-
Denaturing Gel Electrophoresis: Separate the RNA samples (e.g., 10-20 µg per lane) on a formaldehyde-containing agarose gel to denature the RNA and separate it by size.
-
Transfer to Membrane: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.
-
UV Cross-linking: Fix the RNA to the membrane by exposing it to UV light.
-
Probe Preparation and Labeling: Prepare a DNA probe specific to the ant operon by PCR amplification of a ~300-500 bp internal fragment of one of the ant genes. Label the probe with a radioactive or non-radioactive tag.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites. Then, add the denatured, labeled probe to the buffer and incubate overnight at the appropriate temperature (e.g., 42°C for formamide-based buffers).
-
Washing: Wash the membrane with a series of buffers of increasing stringency to remove unbound and non-specifically bound probe.
-
Detection: Expose the membrane to a phosphorimager screen or X-ray film to detect the radioactive signal. The intensity of the band corresponding to the ant operon transcript can be quantified using appropriate software.
Heterologous Expression and Purification of Ant Enzymes
This protocol provides a general framework for the expression and purification of His-tagged Ant proteins from E. coli.
Materials:
-
Expression vector (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
PCR primers to amplify the ant gene of interest
-
Restriction enzymes and T4 DNA Ligase
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., containing lysozyme, DNase I)
-
Ni-NTA affinity chromatography column
-
Wash and elution buffers (containing increasing concentrations of imidazole)
-
SDS-PAGE materials
Procedure:
-
Cloning: Amplify the coding sequence of the target ant gene (antA, antC, or antD) from B. anthracis genomic DNA and clone it into a His-tag expression vector.
-
Transformation: Transform the recombinant plasmid into an E. coli expression host strain.
-
Expression: Grow the transformed E. coli in a suitable medium (e.g., LB) to mid-log phase (OD600 ~0.6-0.8). Induce protein expression by adding IPTG and continue to culture for several hours at an appropriate temperature (e.g., 16-30°C).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA column equilibrated with binding buffer.
-
Washing and Elution: Wash the column with wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute the His-tagged Ant protein with elution buffer containing a high concentration of imidazole.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and size. The purified protein can then be used for enzymatic assays.
Conclusion
The genetic regulation of this compound expression in Bacillus anthracis is a finely tuned process intrinsically linked to the developmental program of sporulation. The antABCD operon, under the control of the sporulation-specific sigma factor σE, provides the core enzymatic machinery for the synthesis of this unique monosaccharide. Further research is needed to fully elucidate the potential interplay of global virulence regulators with the ant operon and to precisely map the entire regulatory network. A thorough understanding of this pathway and its regulation will be instrumental in the development of novel diagnostics, therapeutics, and vaccines targeting the anthrax spore.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Identification of Bacillus anthracis Spores in Suspicious Powder Samples by Using Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of Bacillus anthracis mutant strains producing a single toxin component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome Engineering in Bacillus anthracis Using Cre Recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression and Purification of the Recombinant Lethal Factor of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Anthrose-Containing Oligosaccharides on the Bacillus anthracis Exosporium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, biosynthesis, and analysis of anthrose-containing oligosaccharides on the exosporium surface of Bacillus anthracis spores. These unique glycans represent a critical area of study for the development of novel diagnostics, therapeutics, and vaccines against anthrax.
Introduction to Exosporium Oligosaccharides
The exosporium is the outermost layer of the Bacillus anthracis spore, playing a crucial role in the initial interactions with the host environment.[1] A key feature of the exosporium is the presence of glycoproteins, most notably the Bacillus collagen-like protein A (BclA), which forms the hair-like nap of the exosporium.[2][3] These glycoproteins are adorned with unique oligosaccharides, the most significant of which contains the novel monosaccharide, This compound (B1140155).[2] The presence of this compound-containing oligosaccharides is a distinguishing characteristic of B. anthracis and some closely related B. cereus strains, making them a key biomarker for detection.[4][5]
Structure of this compound-Containing Oligosaccharides
The primary this compound-containing glycan identified on the BclA protein is a tetrasaccharide with a molecular weight of 715 Da.[2][6] A smaller, 324-Da disaccharide has also been identified.[2][6] These oligosaccharides are O-linked to the protein backbone, likely through an N-acetylgalactosamine (GalNAc) residue, which is lost during certain analytical procedures like hydrazinolysis.[2]
The detailed structure of the main tetrasaccharide is 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-L-rhamnopyranose.[2] The terminal, non-reducing sugar is the unique monosaccharide this compound.[2]
Data Presentation: Oligosaccharide Composition
| Oligosaccharide | Molecular Weight (Da) | Monosaccharide Components | Linkage Information | Location on BclA |
| Tetrasaccharide | 715 | This compound, Rhamnose (x3) | This compound-(1→3)-Rhamnose-(1→3)-Rhamnose-(1→2)-Rhamnose | Collagen-like region |
| Disaccharide | 324 | Rhamnose, GalNAc (likely) | Information not fully elucidated | Potentially outside the collagen-like region |
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process encoded by a four-gene operon, designated antA-D (locus tags bas3322 to bas3319 in the B. anthracis Sterne strain genome).[6] This operon is transcribed from a σE-specific promoter in the mother cell during sporulation.[5]
Proposed this compound Biosynthetic Pathway
References
- 1. Novel oligosaccharide side chains of the collagen-like region of BclA, the major glycoprotein of the Bacillus anthracis exosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytena.com [cytena.com]
- 3. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 4. Anthrax Spore Detection by a Luminex Assay Based on Monoclonal Antibodies That Recognize this compound-Containing Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Characterization Of The Oligosaccharides Of B. Anthracis Exosporium" by Shengli Dong [digitalcommons.library.uab.edu]
- 6. Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Sugar: A Technical Guide to the Physiological Impact of Anthrose Deficiency in Bacillus anthracis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacillus anthracis, the etiological agent of anthrax, possesses a unique monosaccharide, anthrose (B1140155), on the oligosaccharide chains of its S-layer glycoproteins and exosporium. The absence of this sugar, resulting from mutations in the this compound biosynthetic operon, leads to significant and multifaceted physiological consequences. This technical guide provides an in-depth analysis of the physiological impact of this compound deficiency in B. anthracis, focusing on its effects on the S-layer, phage susceptibility, and overall virulence. We present a synthesis of current research, including quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals targeting this formidable pathogen.
Introduction
The surface layer (S-layer) of Bacillus anthracis is a paracrystalline proteinaceous structure that plays a critical role in the bacterium's interaction with its environment and host.[1] Composed primarily of the proteins Sap and EA1, the S-layer is extensively glycosylated.[1][2] A key component of these glycans is this compound, a unique sugar whose biosynthesis is encoded by the ant operon.[3][4] Naturally occurring this compound-deficient strains of B. anthracis have been identified, and targeted mutagenesis has enabled detailed investigation into the physiological role of this monosaccharide.[5] This guide elucidates the profound effects of this compound deficiency on the biology and pathogenicity of B. anthracis.
The this compound Biosynthetic Pathway
This compound biosynthesis is a multi-step enzymatic process encoded by the antABCD operon.[6] A proposed pathway involves the conversion of a precursor molecule through a series of enzymatic reactions to produce the final this compound sugar, which is then incorporated into the oligosaccharide chains of S-layer glycoproteins.
Physiological Impacts of this compound Deficiency
The absence of this compound has pleiotropic effects on B. anthracis physiology, impacting spore properties, interaction with host cells, and overall virulence.
Spore Germination and Sporulation
This compound deficiency has been shown to alter the kinetics of both spore germination and the efficiency of sporulation.
-
Spore Germination: The loss of this compound can delay spore germination in response to certain germinants.[5]
-
Sporulation: Conversely, this compound-deficient mutants may exhibit enhanced sporulation efficiency compared to wild-type strains.[5]
S-layer Integrity and Phage Susceptibility
The S-layer is a primary determinant of phage susceptibility in B. anthracis. The presence of specific surface structures, including glycans, can serve as receptors for bacteriophages. While the direct impact of this compound deficiency on the structural integrity of the S-layer is still under investigation, alterations in the glycosylation pattern can affect phage binding and infection. The gamma phage, for instance, is widely used for the identification of B. anthracis due to its specific lytic activity, which is dependent on interactions with the bacterial cell surface.[7][8]
Interaction with Host Cells and Virulence
The most striking consequence of this compound deficiency is the altered virulence of B. anthracis.
-
Phagocytosis: Spores lacking this compound are phagocytized by macrophages at a higher rate than wild-type spores, suggesting that this compound may have an anti-phagocytic function.[5]
-
Virulence in Animal Models: In mouse models of infection, this compound-deficient mutants exhibit a significantly lower lethal dose 50 (LD50) and a decreased time to death (TTD) compared to the wild-type strain, indicating enhanced virulence.[5][9] This suggests that while this compound may offer some protection against the host's innate immune system, its absence leads to a more rapid and lethal infection.
Quantitative Data Summary
The following tables summarize the key quantitative data on the physiological impact of this compound deficiency in B. anthracis.
| Physiological Parameter | Wild-Type (B. anthracis Sterne) | This compound-Deficient Mutant (ΔantC) | Reference |
| Spore Germination | Normal kinetics | Delayed | [5] |
| Sporulation Efficiency | Baseline | Enhanced | [5] |
| Phagocytosis Rate by Macrophages | Baseline | Increased | [5] |
| Virulence Parameter | Wild-Type (B. anthracis Sterne) | This compound-Deficient Mutant (ΔantC) | Reference |
| LD50 (A/J mice, subcutaneous) | ~2 x 10^3 spores | ~1 x 10^3 spores (halved) | [9] |
| Mean Time to Death (A/J mice) | Longer | Shorter | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the physiological impact of this compound deficiency in B. anthracis.
Generation of this compound-Deficient Mutants
The creation of isogenic deletion mutants is crucial for studying gene function. A common method involves homologous recombination using a suicide vector.
Protocol: Markerless Gene Deletion using pUTE583 Shuttle Vector
-
Construct the deletion vector:
-
Amplify ~1 kb fragments upstream and downstream of the target gene (e.g., antC) from B. anthracis genomic DNA using PCR.
-
Clone the upstream and downstream fragments into a suicide shuttle vector, such as pUTE583, on either side of a selectable marker (e.g., erythromycin (B1671065) resistance). This vector contains a temperature-sensitive origin of replication.
-
-
Transform E. coli:
-
Transform a methylation-deficient E. coli strain (e.g., GM2163) with the constructed plasmid. This is necessary because B. anthracis restricts methylated DNA.
-
Isolate the plasmid DNA from the transformed E. coli.
-
-
Electroporate B. anthracis:
-
Prepare electrocompetent B. anthracis Sterne cells.
-
Electroporate the cells with the unmethylated plasmid DNA.
-
-
Select for single-crossover integrants:
-
Plate the electroporated cells on media containing the appropriate antibiotic (e.g., erythromycin) at a permissive temperature (e.g., 30°C).
-
Colonies that grow are single-crossover integrants where the plasmid has integrated into the chromosome.
-
-
Select for double-crossover mutants:
-
Culture the single-crossover integrants in antibiotic-free media at a non-permissive temperature (e.g., 40.5°C) to induce the second crossover event and plasmid loss.
-
Plate the culture on media without the antibiotic.
-
-
Screen for the desired deletion:
-
Screen individual colonies by PCR using primers that flank the target gene. The deletion mutant will yield a smaller PCR product than the wild-type.
-
Confirm the deletion by DNA sequencing.
-
S-layer Protein Analysis
Protocol: SDS-PAGE and Western Blotting
-
S-layer Protein Extraction:
-
Grow B. anthracis cultures to the desired growth phase.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a high-molarity urea (B33335) solution (e.g., 2 M urea) to extract S-layer proteins.
-
Incubate and then centrifuge to separate the urea-soluble S-layer proteins (supernatant) from the cell debris.
-
-
SDS-PAGE:
-
Quantify the protein concentration in the extracts.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for S-layer proteins (e.g., anti-Sap or anti-EA1).
-
Wash and then incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a suitable substrate.
-
Phage Lysis Assay
Protocol: Gamma Phage Plaque Assay
-
Prepare a bacterial lawn:
-
Grow an overnight culture of the B. anthracis strain to be tested.
-
Mix a small volume of the culture with molten soft agar (B569324) and pour it over a solid agar plate to create a bacterial lawn.
-
-
Spot phage dilutions:
-
Prepare serial dilutions of a gamma phage stock.
-
Spot a small volume of each dilution onto the surface of the bacterial lawn.
-
-
Incubate and observe:
-
Incubate the plates overnight at 37°C.
-
Observe the plates for the formation of clear zones (plaques) where the phage has lysed the bacteria. The presence of plaques indicates susceptibility to the phage.
-
Virulence Assays
Protocol: Murine Model of Infection (Subcutaneous)
-
Prepare spore suspensions:
-
Grow B. anthracis on a sporulation medium.
-
Harvest and purify the spores.
-
Determine the spore concentration by plating serial dilutions.
-
-
Infect mice:
-
Use a susceptible mouse strain, such as A/J mice.
-
Inject a defined number of spores subcutaneously into the mice.
-
-
Monitor survival:
-
Monitor the mice daily for signs of illness and record mortality.
-
-
Determine LD50 and TTD:
-
Calculate the LD50 (the dose required to kill 50% of the animals) using a statistical method such as the Reed-Muench method.
-
Calculate the mean time to death (TTD) for each group.
-
Logical Relationships and Implications
The physiological changes resulting from this compound deficiency have significant implications for our understanding of B. anthracis pathogenesis and for the development of novel therapeutics and vaccines.
The enhanced virulence of this compound-deficient strains is a particularly noteworthy finding. It suggests that therapeutic strategies aimed at inhibiting this compound biosynthesis might have the unintended consequence of increasing the bacterium's lethality. Conversely, the unique nature of this compound makes it a potential target for diagnostic and vaccine development. A glycoconjugate vaccine incorporating this compound could elicit a specific and protective immune response.
Conclusion
This compound deficiency in Bacillus anthracis results in a complex phenotype characterized by altered spore physiology and a paradoxical increase in virulence. The absence of this single sugar moiety profoundly impacts the bacterium's interaction with the host, highlighting the intricate role of surface glycans in pathogenesis. The information compiled in this technical guide provides a foundation for further research into the fundamental biology of B. anthracis and for the rational design of novel countermeasures against anthrax. A thorough understanding of the physiological consequences of targeting specific biosynthetic pathways is paramount for the development of safe and effective medical interventions.
References
- 1. Debridement Increases Survival in a Mouse Model of Subcutaneous Anthrax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacillus anthracis Factors for Phagosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Validation of the Use of Gamma Phage for Identification of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacillus anthracis SlaQ Promotes S-Layer Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Bacillus anthracis Spores of the bclA Mutant Exhibit Increased Adherence to Epithelial Cells, Fibroblasts, and Endothelial Cells but Not to Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of two Bacillus anthracis bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genome Engineering in Bacillus anthracis Using Cre Recombinase - PMC [pmc.ncbi.nlm.nih.gov]
Anthrose: A Key Biomarker for the Specific Detection of Bacillus anthracis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus anthracis, the etiological agent of anthrax, poses a significant threat to public health and biosecurity. Rapid and accurate identification of this Tier 1 select agent is paramount for timely medical intervention and outbreak control. While various molecular and immunological methods have been developed for B. anthracis detection, the challenge of differentiating it from closely related, less pathogenic Bacillus species, particularly members of the Bacillus cereus group, remains a critical hurdle. This technical guide focuses on anthrose (B1140155), a unique monosaccharide, as a highly specific biomarker for B. anthracis, providing a comprehensive overview of its biochemical nature, biosynthetic pathway, and its application in advanced diagnostic assays.
This compound is a crucial component of the oligosaccharide chains that adorn the BclA (Bacillus collagen-like protein of anthracis) glycoprotein (B1211001), a major constituent of the spore's exosporium nap.[1][2][3] The presence of this unusual sugar at the terminal position of a pentasaccharide chain provides a distinct molecular signature, setting B. anthracis apart from its near neighbors.[1][4][5] This guide will delve into the quantitative analysis of this compound-based detection methods, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.
Biochemical Profile and Biosynthesis of this compound
This compound, chemically identified as 2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucose, is the terminal sugar of a pentasaccharide O-linked to the collagen-like region of the BclA glycoprotein on the B. anthracis spore exosporium.[1][4][5] This pentasaccharide has the structure: β-Anthrose-(1→3)-α-L-Rhamnose-(1→3)-α-L-Rhamnose-(1→2)-L-Rhamnose-(1→?)-N-acetylgalactosamine, which is then attached to serine or threonine residues of the BclA protein.[1][4][5]
The biosynthesis of this compound is governed by a specific set of genes organized in the antABCD operon.[2] This operon encodes four enzymes responsible for the synthesis of this unique sugar.[2] While this compound was initially thought to be exclusive to B. anthracis, subsequent research has shown that the this compound operon can be found in some strains of B. cereus, necessitating careful validation of this compound-based diagnostics.[4]
Below is a diagram illustrating the glycosylation of the BclA protein with the this compound-containing pentasaccharide.
References
- 1. pjoes.com [pjoes.com]
- 2. Glycosylation of BclA Glycoprotein from Bacillus cereus and Bacillus anthracis Exosporium Is Domain-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing microbiological and molecular diagnostic tools for the surveillance of anthrax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Sensitive and rapid quantitative detection of anthrax spores isolated from soil samples by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Significance of Anthrose in Bacillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the evolutionary significance of anthrose (B1140155), a unique monosaccharide found on the exosporium of Bacillus anthracis and other members of the Bacillus cereus group. We delve into the biosynthesis of this compound, its role as a key component of the S-layer glycoprotein (B1211001) BclA, and its multifaceted and sometimes paradoxical role in virulence and host-pathogen interactions. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for researchers in microbiology, infectious disease, and drug development.
Introduction
Bacillus anthracis, the etiological agent of anthrax, is a Gram-positive, spore-forming bacterium that has evolved sophisticated mechanisms to interact with its environment and host organisms.[1] A key feature of the B. anthracis spore is the exosporium, an outer layer composed of a basal layer and a hair-like nap.[2][3] The filaments of this nap are primarily composed of the glycoprotein BclA, which is decorated with a pentasaccharide capped by the unusual terminal sugar, this compound.[3][4] This unique sugar moiety has garnered significant interest due to its limited distribution in nature and its potential role in the lifecycle and pathogenicity of Bacillus species.
This guide will examine the evolutionary pressures that may have shaped the presence and function of this compound, including its role in immune evasion and potential interactions with bacteriophages. We will also explore the presence of related biosynthetic pathways in other Bacillus species, shedding light on the divergent evolution of surface glycans within this important bacterial group.
The Biosynthesis of this compound
The synthesis of this compound is a multi-step enzymatic process encoded by a specific gene cluster. Understanding this pathway is crucial for developing inhibitors and for genetic studies aimed at elucidating the function of this compound.
The ant Operon
The genetic basis for this compound biosynthesis in Bacillus anthracis is the ant operon.[2][4] This locus consists of six contiguous genes, with a four-gene operon (antA, antB, antC, and antD) being essential for this compound production.[2][4] These genes are transcribed from a σE-specific promoter, indicating that this compound biosynthesis is linked to the process of sporulation.[3][4]
The this compound Biosynthetic Pathway
Based on the predicted functions of the enzymes encoded by the ant operon, a plausible biosynthetic pathway for this compound has been proposed. The inactivation of individual genes within this operon leads to the absence of this compound or the accumulation of intermediate structures, confirming their roles in the pathway.[5]
Caption: Proposed biosynthetic pathway for this compound encoded by the antABCD operon.
This compound as a Component of the Spore S-Layer
This compound is not a free monosaccharide but rather the terminal component of a complex glycan attached to the BclA protein, a major constituent of the exosporium's hair-like nap.
Structure of the BclA Glycoprotein
The BclA protein has a collagen-like region that is heavily glycosylated.[3][4] The full pentasaccharide structure is: this compound - Rhamnose - Rhamnose - Rhamnose - N-acetylgalactosamine, which is O-linked to the protein backbone.[3][4] This glycosylation is domain-specific, with these short O-glycans decorating the collagen-like region.[6]
Caption: Schematic of the this compound-capped pentasaccharide on the BclA glycoprotein of the exosporium.
Evolutionary Significance of this compound
The presence of a unique and metabolically costly surface structure like this compound suggests it confers a selective advantage. Its role appears to be complex, influencing interactions with the host immune system and potentially with bacteriophages.
Distribution in Bacillus Species and the Discovery of Cereose
Initially thought to be exclusive to B. anthracis, the ant operon has since been identified in some strains of B. cereus and B. thuringiensis, with the encoded enzymes showing 97-100% identity to their B. anthracis counterparts.[7] This suggests horizontal gene transfer or a shared ancestry of this trait within the B. cereus group.
Further research has revealed that the glycosylation of BclA is species-specific. While B. anthracis has this compound, some B. cereus strains possess a different, newly discovered terminal sugar named cereose .[6] Like this compound, cereose is also a deoxyhexose. The biosynthesis of cereulide, an emetic toxin in some B. cereus strains, is encoded by the ces gene cluster on a pXO1-like plasmid, highlighting the role of mobile genetic elements in the evolution of virulence and secondary metabolism in this group.[3][4][8]
Role in Virulence and Host Interaction
The role of this compound in virulence is not straightforward. The outermost position of the this compound-decorated BclA glycoprotein suggests a role in the initial interactions between the spore and the host.
-
Immune Evasion: Some studies suggest that this compound may have an anti-phagocytic function. However, studies on bclA mutants, which lack the entire glycoprotein nap including this compound, have shown no significant difference in the adherence and uptake of spores by macrophages in vitro compared to the wild-type.[9][10][11] This indicates that BclA and its glycosylation may not be the primary determinants for macrophage uptake under these conditions.
-
Complement Activation: In contrast, other research has shown that BclA is involved in the activation of the classical complement pathway by binding to C1q, which is a primary mechanism for spore phagocytosis.[1][12] Spores lacking BclA showed significantly reduced C1q binding and subsequent complement-mediated phagocytosis.[12] This suggests a more nuanced role where BclA might direct the spore towards a specific uptake pathway.
-
Adherence to Non-Phagocytic Cells: Spores of a bclA mutant exhibit increased adherence to various non-professional phagocytic cells, such as epithelial cells and fibroblasts.[9] This suggests that the BclA glycoprotein nap, with its terminal this compound residues, may serve to mask underlying spore structures, preventing non-specific binding and directing the spores towards uptake by macrophages.[9][11]
Quantitative Data on Spore-Macrophage Interaction
| Strain | Cell Type | Assay Condition | % Recovery of Spores (Mean ± SE) | Reference |
| B. anthracis Ames (Wild-Type) | J774A.1 Macrophages | 1-hour incubation | ~15% | [9] |
| B. anthracis Ames (bclA mutant) | J774A.1 Macrophages | 1-hour incubation | ~15% | [9] |
| B. anthracis 7702 (Wild-Type) | RAW 264.7 Macrophages | 12-hour incubation (MOI 10) | Total CFU: ~7.5 x 10^5 | [13] |
| B. anthracis ΔgerHA mutant | RAW 264.7 Macrophages | 12-hour incubation (MOI 10) | Total CFU: ~6.0 x 10^5 | [13] |
Caption: Model of BclA/anthrose-mediated interactions with host cells.
Role in Bacteriophage Interaction
Bacteriophages are a significant evolutionary pressure on bacteria. The outermost surface of a bacterium is often the primary site of phage recognition and attachment. While research on the direct interaction of phages with the BclA glycoprotein is limited, studies have identified other S-layer components as phage receptors in B. anthracis.
The S-layer protein Sap and the protein CsaB , which anchors Sap to the cell surface, have been identified as being necessary for the adsorption of certain bacteriophages, such as AP50c.[14] This indicates that the S-layer is a critical interface for phage interaction. While this compound is located on the more distal BclA protein of the exosporium nap, it is plausible that this dense glycoprotein layer could act as a shield, masking underlying phage receptors like Sap on the vegetative cell S-layer, thereby providing a form of phage resistance. However, direct evidence for BclA glycosylation influencing phage attachment is currently lacking and represents an important area for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Genetic Manipulation: Markerless Gene Deletion in B. anthracis
This protocol describes a method for creating in-frame, markerless deletions of genes, such as those in the ant operon, using an I-SceI-mediated allelic exchange system.
-
Construct the Allelic Exchange Vector:
-
Amplify by PCR ~1 kb regions of DNA flanking the target gene (e.g., antC) from B. anthracis chromosomal DNA.
-
Clone these flanking regions into an allelic exchange vector (e.g., a derivative of pRP1028) on either side of an I-SceI recognition site. This vector should contain a temperature-sensitive origin of replication for gram-positive bacteria and a selectable marker (e.g., erythromycin (B1671065) resistance).
-
Transform the resulting plasmid into a methylation-deficient E. coli strain (e.g., SCS110) for plasmid propagation.
-
-
Conjugation and Integration:
-
Transfer the allelic exchange vector from E. coli to B. anthracis (e.g., Sterne strain) via conjugation.
-
Select for B. anthracis exconjugants that have integrated the plasmid into the chromosome by homologous recombination. This is achieved by plating on selective media (e.g., BHI with erythromycin and polymyxin (B74138) B) and incubating at a non-permissive temperature for plasmid replication (e.g., 37°C).
-
-
Excision of the Vector:
-
Introduce a second plasmid (a "facilitator" plasmid, e.g., pRP1099) that expresses the I-SceI endonuclease. This plasmid should have a different selectable marker (e.g., kanamycin (B1662678) resistance).
-
Expression of I-SceI will create a double-strand break within the integrated vector, stimulating a second homologous recombination event that excises the vector.
-
This excision can result in either reversion to the wild-type genotype or replacement of the wild-type gene with the deletion construct.
-
-
Screening for Deletion Mutants:
-
Screen colonies for the loss of the first selectable marker (erythromycin sensitivity) and retention of the second (kanamycin resistance).
-
Identify deletion mutants by colony PCR using primers that flank the target gene. The PCR product from the mutant will be smaller than that from the wild-type.
-
Cure the facilitator plasmid by growing the mutant strain at a non-permissive temperature without kanamycin selection.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of monosaccharides from bacterial glycoproteins.
-
Spore Preparation and Hydrolysis:
-
Harvest and purify spores from Bacillus cultures grown on appropriate media. Wash spores extensively with sterile water to remove debris.
-
Lyophilize a known quantity of spores (e.g., 10-20 mg).
-
Hydrolyze the glycoproteins by treating the dried spores with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.
-
Remove the acid by evaporation under a stream of nitrogen.
-
-
Reduction and Acetylation (for Alditol Acetate Derivatization):
-
Reduce the resulting monosaccharides to their corresponding alditols by dissolving the dried hydrolysate in 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borodeuteride (NaBD₄) and incubating for 1 hour at room temperature.
-
Stop the reaction by adding glacial acetic acid.
-
Evaporate the sample to dryness and remove borate (B1201080) salts by repeated co-evaporation with methanol.
-
Acetylate the alditols by adding acetic anhydride (B1165640) and incubating at 100°C for 1 hour.
-
-
GC-MS Analysis:
-
Extract the alditol acetates into an organic solvent (e.g., dichloromethane).
-
Inject an aliquot of the organic phase into the GC-MS.
-
GC Conditions (Example): Use a capillary column such as a DB-5 or equivalent. A typical temperature program would be: start at 80°C, ramp to 160°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 10 minutes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-650.
-
Identification and Quantification: Identify this compound and other monosaccharides based on their characteristic retention times and mass fragmentation patterns compared to known standards. Quantify by integrating the peak areas and comparing to an internal standard (e.g., myo-inositol) added before hydrolysis.
-
In Vitro Macrophage Phagocytosis Assay
This protocol describes a method to quantify the uptake of Bacillus spores by macrophages.
-
Cell Culture and Spore Preparation:
-
Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in complete medium (e.g., DMEM with 10% FBS) in 24-well tissue culture plates until they form a confluent monolayer.
-
Prepare and purify spores of the wild-type and mutant Bacillus strains. Spores can be fluorescently labeled (e.g., with FITC) for visualization, but for CFU-based quantification, unlabeled spores are used.
-
-
Infection of Macrophages:
-
Wash the macrophage monolayers with pre-warmed PBS.
-
Infect the cells with spores at a defined Multiplicity of Infection (MOI), for example, 10 spores per macrophage.
-
Incubate the plates at 37°C in 5% CO₂ for a set time (e.g., 60 minutes) to allow for phagocytosis.
-
-
Quantification of Internalized Spores:
-
After the incubation period, wash the monolayers three times with PBS to remove non-adherent spores.
-
To kill extracellular spores, treat the cells with gentamicin (B1671437) (e.g., 50 µg/mL) for 30-60 minutes. Gentamicin does not penetrate the macrophage membrane.
-
Wash the cells again with PBS to remove the antibiotic.
-
Lyse the macrophages with a sterile solution of 0.1% Triton X-100 in water to release the internalized spores.
-
Perform serial dilutions of the lysate and plate on appropriate agar (B569324) (e.g., BHI agar) to determine the number of viable colony-forming units (CFU).
-
Calculate the percentage of the initial inoculum that was phagocytosed.
-
Caption: Workflow for a quantitative in vitro macrophage phagocytosis assay.
Conclusion and Future Directions
This compound represents a fascinating example of specialized glycan biosynthesis within the Bacillus cereus group. Its presence on the outermost surface of the B. anthracis spore places it at the critical interface between the pathogen and its environment. While its role in virulence is complex and not fully resolved, evidence suggests it modulates interactions with the host by masking underlying structures and potentially directing the spore towards specific uptake pathways involving the complement system.
The discovery of the related sugar cereose in B. cereus and the high degree of conservation of the ant operon in other Bacillus species opens up exciting avenues for comparative genomics and evolutionary studies. Future research should focus on:
-
Quantitative Glycomics: Precisely quantifying the levels of this compound and cereose in various wild-type and mutant strains to better understand the regulation of their biosynthesis.
-
Functional Analysis of Cereose: Elucidating the biosynthetic pathway of cereose in B. cereus and investigating its role in the virulence and lifecycle of this opportunistic pathogen.
-
Bacteriophage Interactions: Directly investigating whether the BclA glycoprotein nap and its terminal sugars (this compound or cereose) influence bacteriophage recognition and adsorption, potentially acting as a protective shield.
-
Therapeutic Targeting: Exploring the enzymes of the this compound biosynthetic pathway as potential targets for novel anti-anthrax therapeutics that could disrupt spore-host interactions.
By continuing to unravel the biology of these unique bacterial sugars, we can gain deeper insights into the evolution of pathogenicity in Bacillus and identify new strategies for the detection, prevention, and treatment of the diseases they cause.
References
- 1. Activation of the classical complement pathway by Bacillus anthracis is the primary mechanism for spore phagocytosis and involves the spore surface protein BclA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cereulide synthetase gene cluster from emetic Bacillus cereus: structure and location on a mega virulence plasmid related to Bacillus anthracis toxin plasmid pXO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cereulide synthetase gene cluster from emetic Bacillus cereus: Structure and location on a mega virulence plasmid related to Bacillus anthracis toxin plasmid pXO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylation of BclA Glycoprotein from Bacillus cereus and Bacillus anthracis Exosporium Is Domain-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput, single-cell analysis of macrophage interactions with fluorescently labeled Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Genomic characterization of Bacillus cereus isolated from food poisoning cases revealed the mechanism of toxin production [frontiersin.org]
- 9. Bacillus anthracis Spores of the bclA Mutant Exhibit Increased Adherence to Epithelial Cells, Fibroblasts, and Endothelial Cells but Not to Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacillus anthracis spores of the bclA mutant exhibit increased adherence to epithelial cells, fibroblasts, and endothelial cells but not to macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacillus anthracis Factors for Phagosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the Classical Complement Pathway by Bacillus anthracis is the Primary Mechanism for Spore Phagocytosis and Involves the Spore Surface Protein BclA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
The Anthrose Operon: A Technical Guide to its Enzymatic Machinery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unusual sugar D-anthrose is a critical component of the exosporium of Bacillus anthracis, the causative agent of anthrax. It serves as the terminal sugar on the pentasaccharide chains of the major glycoprotein (B1211001) BclA, representing a key point of interaction between the spore and its host.[1] The biosynthesis of this unique sugar is orchestrated by the antABCD operon. A thorough understanding of the enzymes encoded by this operon is crucial for the development of novel diagnostics, therapeutics, and vaccines targeting B. anthracis. This technical guide provides a comprehensive overview of the initial characterization of the four enzymes of the anthrose (B1140155) operon: AntA, AntB, AntC, and AntD.
The this compound Biosynthetic Pathway
The synthesis of dTDP-anthrose is a multi-step enzymatic process that begins with an intermediate from the rhamnose biosynthesis pathway, dTDP-4-keto-6-deoxy-α-D-glucose. The four enzymes of the ant operon, AntA, AntB, AntC, and AntD, catalyze key transformations to produce the final activated sugar. The pathway also involves the product of leucine (B10760876) catabolism, β-methylcrotonyl-CoA. The entire operon is transcribed from a σE-specific promoter, indicating a regulatory link to the process of sporulation.[2][3]
Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of this compound, highlighting the sequential action of the operon's enzymes.
Enzyme Characterization
The enzymes AntA, AntC, and AntD have been successfully cloned, expressed, and biochemically characterized. The function of AntB has been inferred from genetic knockout studies, though its direct enzymatic activity is yet to be fully detailed in published literature.
AntA: The Enoyl-CoA Hydratase
AntA was predicted and subsequently confirmed to function as an enoyl-CoA hydratase. Specifically, it catalyzes the hydration of β-methylcrotonyl-CoA to 3-hydroxy-3-methylbutyryl-CoA, which serves as the acyl donor for the AntD-catalyzed reaction.[1]
Quantitative Data for AntA
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal Temp. (°C) | Optimal pH |
| β-methylcrotonyl-CoA | 25 ± 3 | 45 ± 2 | 1.8 x 106 | 30 | 8.0 |
| Crotonyl-CoA | 30 ± 4 | 50 ± 3 | 1.7 x 106 | 30 | 8.0 |
Data sourced from "Characterization of the Enzymes Encoded by the this compound Biosynthetic Operon of Bacillus anthracis".[1]
AntC: The Aminotransferase
AntC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the transfer of an amino group to dTDP-4-keto-6-deoxy-α-D-glucose, forming dTDP-4-amino-4,6-dideoxy-D-glucose.[1] This reaction is a critical step in modifying the sugar ring for subsequent acylation. While its aminotransferase activity has been confirmed, detailed kinetic parameters have not been reported in the reviewed literature.
AntD: The N-Acyltransferase
AntD is responsible for the N-acylation of the C-4" amino group of dTDP-4-amino-4,6-dideoxy-D-glucose.[1] It utilizes the 3-hydroxy-3-methylbutyryl-CoA generated by AntA as the acyl donor.
Quantitative Data for AntD
| Substrate | Km (μM) | kcat (s-1) | Vmax (μmol min-1 mg-1) |
| dTDP-4-amino-4,6-dideoxy-D-glucose | 58 ± 7 | 2.5 ± 0.1 | 2.8 ± 0.1 |
| 3-hydroxy-3-methylbutyryl-CoA | 110 ± 10 | 2.5 ± 0.1 | 2.8 ± 0.1 |
Data sourced from "Structural Studies of AntD: An N-Acyltransferase Involved in the Biosynthesis of d-Anthrose".
AntB: The Putative Rhamnosyltransferase
The inactivation of the antB gene results in the production of a truncated trisaccharide on the BclA protein, instead of the full pentasaccharide.[1] This evidence strongly suggests that AntB functions as a dTDP-β-L-rhamnose α-1,3-L-rhamnosyltransferase, responsible for adding the fourth sugar residue in the pentasaccharide chain. Direct biochemical assays and kinetic characterization of AntB have not yet been published.
Experimental Protocols
The characterization of the this compound operon enzymes involved a series of standard and specialized biochemical techniques. Below are detailed methodologies for the key experiments.
General Workflow for Enzyme Characterization
The following diagram outlines the general experimental workflow employed for the characterization of the Ant enzymes.
Recombinant Protein Expression and Purification
-
Gene Cloning : The open reading frames of antA, antC, and antD are amplified by PCR from B. anthracis genomic DNA. The PCR products are then cloned into the pET21a expression vector, which introduces a C-terminal His-tag for purification.
-
Transformation : The recombinant plasmids are transformed into E. coli strain BL21(DE3).
-
Cell Culture and Induction : Transformed E. coli cells are grown in LB medium containing ampicillin (B1664943) at 37°C. When the optical density at 600 nm (OD600) reaches 0.6, protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[1]
-
Cell Lysis : After further incubation, cells are harvested by centrifugation and lysed, typically by sonication, in a buffer containing lysozyme (B549824) and DNase.
-
Affinity Chromatography : The His-tagged proteins are purified from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed extensively, and the protein is eluted with an imidazole (B134444) gradient.
-
Purity Analysis : The purity of the eluted protein is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
AntA (Enoyl-CoA Hydratase) Activity Assay
-
Principle : The activity of AntA is determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
-
Reaction Mixture : A typical reaction mixture (500 μL) contains 20 mM Tris-HCl (pH 8.0), 0.04% (w/v) bovine serum albumin, and 40 μM of the substrate (β-methylcrotonyl-CoA or crotonyl-CoA).
-
Assay Procedure :
-
The reaction mixture is pre-incubated at the desired temperature (e.g., 30°C).
-
The reaction is initiated by the addition of a small amount of purified AntA enzyme (e.g., 0.05 μg).
-
The decrease in absorbance at 263 nm is monitored spectrophotometrically.
-
-
Kinetic Parameter Determination : To determine Km and kcat, the assay is performed with varying initial substrate concentrations (e.g., 10 to 100 μM). The initial reaction velocities are plotted against substrate concentration and fitted to the Michaelis-Menten equation.[1]
-
Optimal Conditions : To determine the optimal pH, a range of buffers (e.g., sodium acetate (B1210297) for pH 4-5, sodium phosphate for pH 6-8, CAPS for pH 9-11) are used. For optimal temperature, the assay is performed at various temperatures (e.g., 10°C to 50°C).[1]
AntD (N-Acyltransferase) Activity Assay
-
Principle : The N-acyltransferase activity of AntD is monitored spectrophotometrically by detecting the release of free coenzyme A (CoASH) using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). The reaction of CoASH with DTNB produces 5-thio-2-nitrobenzoic acid, which has a strong absorbance at 412 nm (ε = 14,150 M-1cm-1).
-
Substrate Synthesis : The sugar substrate, dTDP-4-amino-4,6-dideoxy-D-glucose, is not commercially available and must be synthesized. This is achieved by incubating dTDP-4-keto-6-deoxy-α-D-glucose with purified AntC and an amino donor (e.g., glutamate). The product is then purified for use in the AntD assay.
-
Reaction Mixture : A standard assay contains buffer (e.g., 50 mM HEPES, pH 7.5), DTNB, dTDP-4-amino-4,6-dideoxy-D-glucose, and 3-hydroxy-3-methylbutyryl-CoA.
-
Assay Procedure :
-
All components except the enzyme are mixed in a cuvette.
-
The reaction is initiated by the addition of purified AntD.
-
The increase in absorbance at 412 nm is recorded over time.
-
-
Kinetic Analysis : Kinetic parameters are determined by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction rates. Data are then fitted to the Michaelis-Menten equation.
Conclusion
The initial characterization of the enzymes from the this compound operon has provided significant insights into the biosynthesis of a key surface molecule in Bacillus anthracis. The confirmed activities of AntA, AntC, and AntD, along with the inferred function of AntB, delineate a clear pathway for the synthesis of this compound. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers aiming to further investigate these enzymes. Such research is essential for exploiting this unique biosynthetic pathway as a target for novel anti-anthrax strategies, including the development of specific inhibitors or the generation of improved diagnostic and vaccine candidates. Future work will undoubtedly focus on the detailed kinetic and structural analysis of AntB and the identification of the elusive O-methyltransferase to complete our understanding of this critical pathway.
References
- 1. Frontiers | Crossing of the epithelial barriers by Bacillus anthracis: the Known and the Unknown [frontiersin.org]
- 2. Isolation, kinetic analysis, and structural characterization of an antibody targeting the Bacillus anthracis major spore surface protein BclA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Identification of Anthrose in Bacillus anthracis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthrose (B1140155), a unique monosaccharide, is a key component of the exosporium of Bacillus anthracis spores, the causative agent of anthrax. Its discovery and characterization have opened new avenues for the development of species-specific diagnostics and targeted therapeutics. This technical guide provides an in-depth overview of the discovery, identification, and biosynthesis of this compound. It includes a summary of quantitative data on its prevalence, detailed experimental protocols for its study, and visualizations of the key biosynthetic and experimental pathways.
Introduction
Bacillus anthracis is a Gram-positive, rod-shaped bacterium responsible for the lethal disease anthrax.[1] Its remarkable resilience is largely due to its ability to form dormant endospores, which can survive in harsh environments for extended periods. The outermost layer of these spores, the exosporium, is the primary interface between the pathogen and its host.[2][3] The exosporium is a complex structure composed of a paracrystalline basal layer and an external hair-like nap.[2][4][5] This nap is predominantly formed by the glycoprotein (B1211001) BclA, which is adorned with multiple O-linked oligosaccharide side chains.[2][4][5][6]
A pivotal discovery in the study of B. anthracis was the identification of a novel monosaccharide, termed "this compound," as the terminal sugar of the major pentasaccharide chain on BclA.[2][5] The full structure of this pentasaccharide is 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-L-rhamnopyranosyl-(1→?)-N-acetylgalactosamine.[2] The unique nature of this compound initially suggested it might be a species-specific marker for B. anthracis, offering a promising target for diagnostics and therapeutic intervention.[2]
The this compound Biosynthetic Pathway
Subsequent genomic and biochemical studies identified a four-gene operon, designated antABCD, as essential for this compound biosynthesis.[2][4][6] This operon is located in a contiguous six-gene region, but only the first four genes are required for the synthesis of this compound.[2][4] The transcription of the ant operon is controlled by a σE-specific promoter, indicating its expression occurs in the mother cell during spore formation.[2][4][5]
The proposed enzymatic pathway for this compound biosynthesis is as follows:
-
AntD (N-acyltransferase): Initiates the pathway by attaching a 3-hydroxy-3-methylbutyryl group to a carrier protein.
-
AntA (β-methylcrotonyl-CoA hydratase): Catalyzes a hydration step.
-
AntC (Aminotransferase): Involved in an amination reaction.
-
AntB (dTDP-β-L-rhamnose α-1,3-L-rhamnosyl transferase): While part of the operon, its precise role in this compound biosynthesis itself is less clear, but it is essential for the formation of the complete pentasaccharide, acting as a rhamnosyl transferase to attach the fourth sugar residue.[6][7] Inactivation of antB leads to the production of a truncated trisaccharide on BclA.[6][7]
The inactivation of antC and antD results in the complete absence of this compound and the production of a tetrasaccharide lacking the terminal this compound sugar.[6][7]
Visualization of the this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in Bacillus anthracis.
Quantitative Analysis of this compound in ant Gene Mutants
Genetic studies involving the creation of deletion mutants for each gene in the ant operon have been instrumental in elucidating their functions. The impact of these mutations on this compound production has been quantitatively assessed, and the results are summarized below.
| Gene Deleted | Effect on this compound Production | Resulting BclA Glycan Structure | Reference |
| antA | This compound-to-rhamnose ratio reduced to approximately 50% of wild-type levels. | Pentasaccharides with modified this compound analogs (shorter side chains). | [6][7] |
| antB | This compound production completely abolished. | Trisaccharide (lacking the third rhamnose and this compound). | [6][7] |
| antC | This compound production completely abolished. | Tetrasaccharide (lacking the terminal this compound). | [6][7] |
| antD | This compound production completely abolished. | Tetrasaccharide (lacking the terminal this compound). | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound and its biosynthetic pathway.
Creation of Gene Deletions in B. anthracis
This protocol describes a general workflow for creating markerless gene deletions in B. anthracis, a common technique used to study the function of the ant operon genes.
Caption: Experimental workflow for creating a markerless gene deletion.
Extraction and Purification of BclA Glycoprotein
-
Spore Preparation:
-
Culture B. anthracis (e.g., Sterne strain) on sporulation medium until a high percentage of mature spores is observed.
-
Harvest spores and wash them extensively with sterile, cold deionized water to remove vegetative cell debris.
-
-
Extraction of Exosporium Proteins:
-
Resuspend a pellet of purified spores in a urea (B33335) extraction buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 2% SDS, 5% β-mercaptoethanol).
-
Incubate the suspension at 100°C for 10-15 minutes to release exosporium proteins.
-
Centrifuge the mixture to pellet the spores and collect the supernatant containing the extracted proteins.
-
-
Purification of BclA:
-
The high molecular weight of glycosylated BclA allows for purification using size-exclusion chromatography or preparative SDS-PAGE.
-
For SDS-PAGE, separate the extracted proteins on a low-percentage polyacrylamide gel.
-
Visualize the gel using a glycoprotein-specific stain (e.g., periodic acid-Schiff stain).
-
Excise the high molecular weight band corresponding to BclA.
-
Electroelute the protein from the gel slice.
-
Monosaccharide Analysis of BclA by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Hydrolysis:
-
Lyophilize the purified BclA glycoprotein.
-
Hydrolyze the sample in 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours to release the monosaccharides.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Reduction and Acetylation (Alditol Acetate Derivatization):
-
Reduce the released monosaccharides to their corresponding alditols by adding sodium borohydride (B1222165) in dimethyl sulfoxide (B87167) (DMSO) and incubating at 40°C for 90 minutes.
-
Terminate the reaction by adding glacial acetic acid.
-
Acetylate the alditols by adding 1-methylimidazole (B24206) and acetic anhydride.
-
Quench the reaction with water.
-
Extract the resulting alditol acetates into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Evaporate the organic solvent and resuspend the alditol acetates in a suitable solvent (e.g., hexane).
-
Inject the sample into a gas chromatograph equipped with a mass spectrometer.
-
Separate the alditol acetates on a suitable capillary column (e.g., a polar column).
-
Identify the monosaccharides based on their retention times and mass spectra compared to known standards.
-
Quantify the monosaccharides by integrating the peak areas of their corresponding chromatographic peaks.
-
Conclusion
The discovery and characterization of this compound in Bacillus anthracis represent a significant advancement in our understanding of this important pathogen. The elucidation of its structure and biosynthetic pathway provides a foundation for the development of novel diagnostic tools and therapeutic strategies that specifically target this unique bacterial sugar. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this critical area, with the ultimate goal of improving our ability to combat anthrax. The unique presence of this compound on the spore surface continues to be an area of active investigation, with potential implications for spore adherence, germination, and interaction with the host immune system.
References
- 1. Beyond the spore, the exosporium sugar this compound impacts vegetative Bacillus anthracis gene regulation in cis and trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry and their trace detection in complex matrices by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative immunofluorescence studies of the serology of Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Antibody Responses to a Spore Carbohydrate Antigen as a Marker of Nonfatal Inhalation Anthrax in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunogenicity of the Anthrose Sugar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrose (B1140155) is a unique monosaccharide, specifically 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucose, that forms the terminal residue of a tetrasaccharide found on the exosporium glycoprotein (B1211001) BclA of Bacillus anthracis spores. This sugar is a critical biomarker for the detection of B. anthracis and a key target for the development of novel vaccines and immunotherapeutics against anthrax. Understanding the immunogenicity of this compound is paramount for harnessing its potential in these applications. This technical guide provides a comprehensive overview of the immune response to this compound, including quantitative data on antibody production, detailed experimental protocols for its study, and an exploration of the signaling pathways involved in its recognition.
Immunogenicity of this compound: Eliciting a Specific Immune Response
The this compound-containing tetrasaccharide, with the structure β-Ant-(1→3)-α-L-Rhap-(1→3)-α-L-Rhap-(1→2)-L-Rhap, is a potent immunogen. The terminal this compound residue is immunodominant, meaning it is the primary driver of the immune response. Both the full tetrasaccharide and smaller oligosaccharide fragments containing this compound can elicit the production of specific antibodies.[1] These antibodies have demonstrated the ability to discriminate between B. anthracis and other closely related Bacillus species, albeit with some limited cross-reactivity observed in certain studies.[2]
Humoral Immune Response: Antibody Production
Immunization with this compound-containing antigens, typically conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity, leads to a robust production of this compound-specific IgG antibodies.
Table 1: this compound-Specific IgG Titers in Immunized Mice
| Immunogen | Adjuvant | Mouse Strain | Peak Mean Endpoint Titer | Timepoint | Reference |
| This compound-Rhamnose-KLH | Freund's Adjuvant | BALB/c | ~1:12,800 | Day 42 | [2] |
| This compound Tetrasaccharide-KLH | Freund's Adjuvant | BALB/c | ~1:25,600 | Day 42 | [2] |
Note: Endpoint titers are often defined as the highest serum dilution that gives a signal significantly above the background in an ELISA assay.[3][4]
Cellular Immune Response: T-Cell Proliferation and Cytokine Production
The immune response to carbohydrate antigens like this compound is typically T-cell dependent, especially when conjugated to a protein carrier. This involves the activation and proliferation of T helper cells (Th cells), which in turn stimulate B cells to produce antibodies. The profile of cytokines produced by these T cells can indicate the nature of the immune response (e.g., Th1 vs. Th2).
While specific quantitative data for T-cell proliferation in direct response to this compound is limited in publicly available literature, studies on B. anthracis antigens provide a framework. A robust cellular response is characterized by a significant stimulation index in T-cell proliferation assays and the secretion of key cytokines.[5] For glycan antigens, a mixed Th1/Th2 response is often observed.[6][7]
Table 2: Expected Cytokine Profile in Response to this compound-Conjugate Immunization
| Cytokine | Expected Response | Implication |
| IFN-γ (Th1) | Increased | Promotes cell-mediated immunity |
| IL-2 (Th1) | Increased | T-cell proliferation |
| IL-4 (Th2) | Increased | Promotes antibody production |
| IL-5 (Th2) | Increased | B-cell growth and differentiation |
| IL-10 (Regulatory) | Moderate Increase | Regulation of the immune response |
Experimental Protocols
Synthesis of this compound-Protein Conjugates for Immunization and ELISA
To elicit and detect an immune response to the small this compound molecule, it must be conjugated to a larger carrier protein.
1. Synthesis of an Aminolinker-Modified this compound Oligosaccharide: This involves complex organic synthesis to produce an this compound-containing oligosaccharide with a reactive amine group at its reducing end. Detailed synthetic schemes can be found in specialized chemical synthesis literature.[8]
2. Conjugation to Carrier Protein (KLH or BSA): The aminolinker-modified oligosaccharide is then covalently linked to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for use as a coating antigen in ELISAs.[9][10][11][12] A common method involves the use of a bifunctional crosslinker like glutaraldehyde (B144438).
Protocol for Glutaraldehyde Conjugation:
-
Dissolve the aminolinker-modified this compound oligosaccharide and KLH (or BSA) in a phosphate (B84403) buffer (pH ~7.4). Molar ratios should be optimized, but a 20-50 fold molar excess of the oligosaccharide to the protein is a common starting point.
-
Slowly add a solution of glutaraldehyde to a final concentration of ~0.1%.
-
Incubate the reaction mixture with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a solution of sodium borohydride (B1222165) (NaBH₄) or another reducing agent to stabilize the Schiff bases formed.
-
Dialyze the conjugate extensively against PBS to remove unreacted components.
-
Characterize the conjugate using methods like SDS-PAGE to confirm an increase in the molecular weight of the protein and MALDI-TOF mass spectrometry to estimate the number of sugar molecules conjugated per protein molecule.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific Antibodies
ELISA is a standard method to quantify the antibody response to an antigen.[7][13][14][15][16][17][18]
Protocol for Indirect ELISA:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20, PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Sample Incubation: Add 100 µL of serially diluted mouse serum (starting at a 1:100 dilution in blocking buffer) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The endpoint titer is determined as the reciprocal of the highest dilution that gives an absorbance value significantly above the negative control.[3][19]
T-Cell Proliferation Assay
T-cell proliferation assays measure the expansion of antigen-specific T cells upon stimulation. The CFSE dye dilution method is a common and powerful technique.[2][20][21][22][23][24][25]
Protocol for CFSE-Based T-Cell Proliferation Assay:
-
Cell Preparation: Isolate splenocytes from immunized and control mice.
-
CFSE Labeling: Resuspend the splenocytes at a concentration of 1x10⁶ cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining by adding an equal volume of cold complete RPMI medium containing 10% fetal bovine serum (FBS).
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at a density of 2x10⁵ cells/well.
-
Antigen Stimulation: Add the this compound-KLH conjugate (or a relevant control antigen) to the wells at various concentrations (e.g., 1, 5, and 10 µg/mL). Include a positive control (e.g., Concanavalin A or anti-CD3/CD28 beads) and a negative control (medium only).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity. The percentage of proliferating cells and the number of cell divisions can be quantified.
Signaling Pathways in this compound Recognition
The innate immune system recognizes conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs), through pattern recognition receptors (PRRs). Bacterial carbohydrates are a major class of PAMPs.[26] While the specific receptors for this compound have not been definitively identified, the recognition of bacterial glycans generally involves Toll-like receptors (TLRs) and C-type lectin receptors (CLRs).[27][28][29]
Toll-Like Receptor (TLR) Signaling
TLRs are a family of transmembrane proteins that recognize a wide range of PAMPs. TLR2 and TLR4 are particularly important for the recognition of bacterial cell wall components.[17][30] The recognition of a bacterial glycan by a TLR typically initiates a signaling cascade that is dependent on the adaptor protein MyD88.[26][27]
Caption: TLR-mediated signaling pathway for bacterial glycans.
This pathway leads to the activation of the transcription factor NF-κB, which orchestrates the expression of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.
C-type Lectin Receptor (CLR) Signaling
CLRs are a large family of carbohydrate-binding proteins that are dependent on calcium for their function.[31][32][33] Receptors like DC-SIGN and Langerin, found on dendritic cells, are known to recognize mannose-containing glycans on pathogens.[6][33][34] Given the structural similarities between mannose and the rhamnose residues in the this compound tetrasaccharide, it is plausible that CLRs are involved in this compound recognition.
Caption: C-type lectin receptor signaling pathway.
Upon ligand binding, some CLRs can initiate a signaling cascade involving the Raf-1-MEK-ERK pathway, which can also lead to the activation of NF-κB and subsequent modulation of the immune response, including cytokine production and enhanced antigen presentation.
Conclusion
The this compound sugar stands out as a highly specific and immunogenic component of Bacillus anthracis spores. Its ability to elicit a robust and specific antibody response makes it a prime candidate for the development of next-generation anthrax vaccines and diagnostics. This guide has provided a comprehensive overview of the current understanding of this compound immunogenicity, including quantitative data, detailed experimental protocols, and the putative signaling pathways involved in its recognition. Further research into the precise molecular interactions between this compound and the host immune system will undoubtedly pave the way for novel and effective strategies to combat this significant biothreat.
References
- 1. Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A statistically defined endpoint titer determination method for immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Antigen-specific T cells in Spleens of Vaccinated Mice Applying 3[H]-Thymidine Incorporation Assay and Luminex Multiple Cytokine Analysis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytokine Response and Survival of Mice Immunized with an Adenovirus Expressing Bacillus anthracis Protective Antigen Domain 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Preparation and Characteristic of Dextran-BSA Antibody and Establishment of its ELISA Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of bovine serum albumin-coated nanocapsules loaded with indocyanine green as potential multifunctional nanoconstructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineered BSA nanoparticles: Synthesis, drug loading, and advanced characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA Protocol | Rockland [rockland.com]
- 14. genfollower.com [genfollower.com]
- 15. glygen.ccrc.uga.edu [glygen.ccrc.uga.edu]
- 16. [PDF] Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Cooperation between Th1 and Th2 cells in a murine model of eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 21. agilent.com [agilent.com]
- 22. 4adi.com [4adi.com]
- 23. biocompare.com [biocompare.com]
- 24. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Toll-like receptor 2 (TLR2) and TLR4 are present inside human dendritic cells, associated with microtubules and the Golgi apparatus but are not detectable on the cell surface: integrity of microtubules is required for interleukin-12 production in response to internalized bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Toll-like receptor 2 (TLR2) and TLR4 differentially activate human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Toll-like receptors 2 and 4: initiators of non-septic inflammation in critical care medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Activation of Toll-Like Receptors by Live Gram-Negative Bacterial Pathogens Reveals Mitigation of TLR4 Responses and Activation of TLR5 by Flagella [frontiersin.org]
- 31. The comparison of the CRDs of DC-SIGN and langerin - Glycopedia [glycopedia.eu]
- 32. High affinity sugar ligands of C-type lectin receptor langerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The carbohydrate recognition domain of Langerin reveals high structural similarity with the one of DC-SIGN but an additional, calcium-independent sugar-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Rational-Differential Design of Highly Specific Glycomimetic Ligands: Targeting DC-SIGN and Excluding Langerin Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Generating Monoclonal Antibodies Against Anthrose: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of monoclonal antibodies (mAbs) specifically targeting anthrose (B1140155), a unique monosaccharide component of the Bacillus anthracis exosporium. This compound is a critical biomarker for the detection of anthrax spores, and high-affinity monoclonal antibodies are invaluable tools for diagnostics, research, and potential therapeutic applications.[1] This document outlines the strategic considerations for immunogen design, detailed methodologies for hybridoma production, and robust screening and purification protocols.
Introduction to this compound as an Immunological Target
This compound (2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucose) is a rare sugar found in the tetrasaccharide side chains of the BclA glycoprotein, a major component of the B. anthracis exosporium.[1] Its unique structure and limited presence in other bacteria make it a highly specific target for the development of diagnostic and therapeutic antibodies.[1] However, like many carbohydrate antigens, this compound is a T-independent antigen, which presents challenges in eliciting a strong, high-affinity IgG response. To overcome this, a common strategy is to conjugate the this compound-containing oligosaccharide to a carrier protein, thereby converting it into a T-dependent antigen that can effectively stimulate a robust immune response.[2][3]
Experimental Workflow Overview
The generation of anti-anthrose monoclonal antibodies follows a well-established workflow based on hybridoma technology. This process involves immunizing mice with a synthetic this compound-containing oligosaccharide conjugated to a carrier protein, followed by the fusion of antibody-producing B-cells with myeloma cells to create immortal hybridoma cell lines. These hybridomas are then screened to identify clones producing the desired high-affinity, specific monoclonal antibodies.
T-Independent B-Cell Activation by this compound
Carbohydrate antigens like the this compound tetrasaccharide are typically T-independent type 2 (TI-2) antigens. They can activate B-cells by cross-linking multiple B-cell receptors (BCRs) on the B-cell surface. This extensive cross-linking provides a strong enough signal to initiate B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells, primarily producing IgM antibodies, without the direct involvement of T-helper cells.[4][5][6]
Detailed Experimental Protocols
Preparation of this compound-Carrier Protein Conjugate
To enhance the immunogenicity of the this compound tetrasaccharide, it is crucial to conjugate it to a larger carrier protein. Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are commonly used carrier proteins.[7] Squaric acid chemistry is an effective method for this conjugation.[8][9]
Materials:
-
Synthetic this compound tetrasaccharide with an amine-linker
-
Keyhole limpet hemocyanin (KLH)
-
3,4-Diethoxy-3-cyclobutene-1,2-dione (squaric acid diethyl ester)
-
Borate (B1201080) buffer (pH 8.5)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Dissolve the synthetic this compound tetrasaccharide in borate buffer.
-
Add a molar excess of squaric acid diethyl ester and incubate to form the squarate-activated this compound.
-
Purify the activated this compound from excess reagents using a desalting column.
-
Dissolve KLH in borate buffer.
-
Add the purified squarate-activated this compound to the KLH solution.
-
Incubate the reaction mixture for 24-48 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unreacted components.
-
Determine the protein concentration and the degree of conjugation using appropriate assays (e.g., BCA assay for protein and a carbohydrate quantification assay).
Immunization of Mice
Materials:
-
BALB/c mice (6-8 weeks old)
-
This compound-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 50-100 µg of the this compound-KLH conjugate in 100 µL of PBS mixed with 100 µL of CFA.
-
Inject the emulsion intraperitoneally (IP) or subcutaneously (SC) into each mouse.[10]
-
-
Booster Immunizations (Day 14, 28, and 42):
-
Prepare an emulsion of 25-50 µg of the this compound-KLH conjugate in 100 µL of PBS mixed with 100 µL of IFA.
-
Administer the booster injections via IP or SC routes.[10]
-
-
Pre-fusion Boost (3-4 days before fusion):
-
Administer a final boost of 25-50 µg of the this compound-KLH conjugate in PBS (without adjuvant) via the tail vein or IP.
-
Hybridoma Production and Screening
Materials:
-
SP2/0-Ag14 myeloma cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
-
Polyethylene glycol (PEG) 1500
-
HAT (hypoxanthine-aminopterin-thymidine) and HT (hypoxanthine-thymidine) supplements
-
96-well cell culture plates
Protocol:
-
Cell Fusion:
-
Euthanize the immunized mouse with the highest antibody titer and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with SP2/0 myeloma cells at a ratio of 5:1 to 10:1.
-
Centrifuge the cell mixture and remove the supernatant.
-
Gently add pre-warmed PEG 1500 to the cell pellet to induce fusion.
-
Slowly add serum-free medium to dilute the PEG.
-
Centrifuge the cells and resuspend in HAT-supplemented medium.
-
-
Selection and Screening:
-
Plate the fused cells into 96-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7-10 days, screen the culture supernatants for the presence of anti-anthrose antibodies using an ELISA.
-
Expand the positive hybridoma clones.
-
-
Cloning:
-
Perform limiting dilution cloning to isolate single hybridoma clones.
-
Re-screen the subclones to ensure monoclonality and stable antibody production.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Screening
Materials:
-
96-well ELISA plates
-
Synthetic this compound-BSA conjugate (for coating)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma culture supernatants
-
HRP-conjugated goat anti-mouse IgM/IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
Protocol:
-
Coat the wells of a 96-well plate with 1-5 µg/mL of this compound-BSA conjugate in PBS overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgM/IgG diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
Antibody Purification
Since the initial immune response to carbohydrate antigens is often dominated by IgM antibodies, purification methods suitable for IgM are essential. Affinity chromatography using mannan-binding protein (MBP) or thiophilic adsorption chromatography are effective for IgM purification.[11]
Protocol for IgM Purification using Thiophilic Adsorption Chromatography:
-
Clarify the hybridoma culture supernatant by centrifugation and filtration.
-
Equilibrate a thiophilic adsorption column with a high-salt binding buffer (e.g., 20 mM sodium phosphate, 0.8 M ammonium (B1175870) sulfate, pH 7.5).[12]
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound IgM antibody with a low-salt elution buffer (e.g., 20 mM sodium phosphate, pH 7.5).[12]
-
Collect the fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified IgM and dialyze against PBS.
-
Assess the purity of the antibody by SDS-PAGE.
Quantitative Data Summary
The following tables summarize key quantitative data for anti-anthrose monoclonal antibodies and associated detection assays based on available literature.
Table 1: Characteristics of Anti-Anthrose Monoclonal Antibodies
| Parameter | Value/Range | Reference |
| Antibody Isotype | Primarily IgM, some IgG | [13] |
| Antigen Specificity | This compound-containing tetrasaccharide and disaccharide | [14] |
| Cross-Reactivity | Limited cross-reactivity with some B. cereus strains | [14] |
Table 2: Performance of Anti-Anthrose Antibody-Based Detection Assays
| Assay Type | Target | Limit of Detection (LOD) | Reference |
| Luminex Assay | B. anthracis spores | 10³ to 10⁴ spores/mL | [10][14] |
| ELISA | B. anthracis spores | Approximately 10⁴ CFU/mL | [12] |
| Toxin Neutralization Assay (Anti-PA mAb) | Anthrax Lethal Toxin | EC50: 0.3 nM | [13] |
| Toxin Neutralization Assay (Anti-LF mAb) | Anthrax Lethal Toxin | EC50: 0.1 nM | [13] |
Table 3: Typical Yields for Monoclonal Antibody Production
| Production Method | Antibody Concentration/Yield | Reference |
| Hybridoma Culture (Serum-free) | 1-50 µg/mL | [15] |
| Hybridoma Culture (Guaranteed Yield) | ≥ 15 mg/L | [16] |
| Hollow Fiber Bioreactor | 0.5 - 5 mg/mL | [17] |
| Purified from 0.5-1 L Culture | 2 - 4 mg | [18] |
Conclusion
The generation of high-affinity monoclonal antibodies against this compound is a feasible and valuable endeavor for the development of sensitive and specific detection methods for Bacillus anthracis. By employing synthetic this compound-carrier protein conjugates for immunization and utilizing robust hybridoma and screening technologies, researchers can produce monoclonal antibodies suitable for a variety of applications. The detailed protocols and data presented in these application notes provide a solid foundation for initiating and successfully completing such projects. Further characterization of the generated antibodies, including detailed affinity and specificity studies, will be crucial for their validation and implementation in diagnostic and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. T-independent type II immune responses generate memory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T cell-independent type I antibody response against B cell epitopes expressed repetitively on recombinant virus particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. Conjugation of Synthetic Oligosaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Standard Immunization of Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Generation: Producing Monoclonal Antibodies Using Hybridomas [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. Human monoclonal antibodies against anthrax lethal factor and protective antigen act independently to protect against Bacillus anthracis infection and enhance endogenous immunity to anthrax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of large quantities of monoclonal antibodies protocol. EuroMAbNet [euromabnet.com]
- 16. genscript.com [genscript.com]
- 17. fibercellsystems.com [fibercellsystems.com]
- 18. Protocol for culture, purification, and target validation of a hybridoma-generated monoclonal antibody targeting Aβ truncated species - PMC [pmc.ncbi.nlm.nih.gov]
Application of Luminex Assay for Anthrax Spore Detection via Anthrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus anthracis, the causative agent of anthrax, is a Tier 1 bioterrorism agent due to the high stability and infectivity of its spores. Rapid and sensitive detection of these spores is critical for timely response and mitigation. A key biomarker for B. anthracis spores is anthrose (B1140155), an unusual monosaccharide found in the exosporium's surface glycoproteins. This unique sugar is a primary target for developing specific diagnostic assays. The Luminex xMAP® technology offers a high-throughput, multiplexed platform for the rapid and sensitive detection of various analytes, including bacterial spores. This document provides detailed application notes and protocols for the use of a Luminex-based assay for the detection of B. anthracis spores by targeting this compound-containing oligosaccharides.
Principle of the Technology
The Luminex xMAP® (Multi-Analyte Profiling) technology utilizes color-coded magnetic microspheres, or beads, that are internally dyed with two different fluorophores.[1][2] This allows for the creation of up to 100 distinct bead sets, each with a unique spectral address.[2][3] Each bead set can be conjugated to a specific capture molecule, such as a monoclonal antibody (MAb), that recognizes a particular target analyte.[4] In this application, beads are coated with monoclonal antibodies that specifically bind to the this compound-containing tetrasaccharide on the surface of B. anthracis spores.
When the antibody-coated beads are incubated with a sample containing anthrax spores, the spores are captured by the antibodies on the beads. A secondary, biotinylated detection antibody that also recognizes the spore surface is then added, creating a sandwich immunoassay. Finally, a fluorescent reporter molecule, streptavidin-phycoerythrin (SAPE), is introduced, which binds to the biotinylated detection antibody.[4] The Luminex analyzer uses lasers to identify the spectral signature of each bead and to quantify the fluorescence of the reporter molecule, thus detecting and quantifying the captured spores.[3][4]
Key Advantages of the Luminex Assay
-
High Sensitivity: The Luminex assay demonstrates significantly higher sensitivity compared to traditional methods like sandwich ELISA, with detection limits in the range of 10³ to 10⁴ spores per milliliter.[5][6][7]
-
High Throughput: The multiplexing capability allows for the simultaneous analysis of multiple samples or different targets within the same sample, increasing efficiency.[1][8]
-
Rapidity: The assay can be completed in a few hours, enabling a much faster response time compared to culture-based methods.[9][10]
-
Specificity: The use of monoclonal antibodies targeting the unique this compound biomarker provides high specificity for B. anthracis spores, although some limited cross-reactivity with closely related Bacillus cereus strains has been observed.[5][6][7]
Experimental Workflow
The overall workflow for the Luminex-based detection of anthrax spores is depicted in the following diagram.
Figure 1. Experimental workflow for Luminex-based anthrax spore detection.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing the Luminex assay for anthrax spore detection.
Table 1: Assay Performance and Detection Limits
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10³ - 10⁴ spores/mL | [5][7] |
| Sample Volume | 50 µL | [5] |
| Sensitivity vs. ELISA | 10- to 100-fold higher | [5] |
| Cross-Reactivity | Limited to two B. cereus strains | [5][7] |
Table 2: Comparison with Other Detection Methods
| Method | Limit of Detection (Spores/mL) | Time to Result | Reference |
| Luminex Assay | 10³ - 10⁴ | ~3-4 hours | [5][9] |
| Sandwich ELISA | > 5 x 10³ | Several hours | [5] |
| Real-Time PCR | 10 | < 3 hours | [11][12] |
| Culture-based Methods | Variable | Days | [9] |
Detailed Experimental Protocols
Materials and Reagents
-
Luminex xMAP® microspheres
-
Anti-anthrose monoclonal antibodies (capture and biotinylated detection)
-
Bacillus anthracis spore standards (inactivated)
-
Streptavidin-R-Phycoerythrin (SAPE)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Tween 20
-
Microtiter plates (96-well)
-
Luminex 100/200™ or MAGPIX® instrument
Antibody Coupling to Luminex Beads
This protocol describes the covalent coupling of the capture monoclonal antibody to the magnetic microspheres.
-
Resuspend the stock solution of Luminex beads by vortexing and sonication.
-
Transfer 5 x 10⁵ beads to a microcentrifuge tube.
-
Wash the beads twice with activation buffer.
-
Activate the beads with EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) and Sulfo-NHS (N-hydroxysulfosuccinimide) for 20 minutes at room temperature.
-
Wash the activated beads with coupling buffer.
-
Add 6 µg of the anti-anthrose capture monoclonal antibody to the beads.[5]
-
Incubate for 2 hours at room temperature with gentle rotation.
-
Wash the coupled beads to remove unbound antibody.
-
Resuspend the beads in a storage buffer containing BSA and store at 4°C in the dark.
Figure 2. Workflow for coupling antibodies to Luminex beads.
Luminex Assay Protocol for Spore Detection
-
Prepare a serial dilution of inactivated B. anthracis spore standards and the unknown samples.
-
Add 2,000 antibody-coupled beads suspended in 50 µL of assay buffer to each well of a 96-well microtiter plate.[5]
-
Add 50 µL of the spore standards or samples to the respective wells.[5]
-
Incubate the plate for 2 hours at 37°C on a plate shaker.[5]
-
Wash the beads three times with 100 µL of PBS containing 0.05% Tween 20.[5]
-
Add 50 µL of the biotinylated anti-anthrose detection antibody diluted in blocking buffer to each well.[5]
-
Incubate for 1 hour at 37°C on a plate shaker.[5]
-
Wash the beads three times as described in step 5.
-
Add 50 µL of Streptavidin-R-Phycoerythrin (SAPE) solution to each well.[5]
-
Incubate for 30 minutes at room temperature on a plate shaker, protected from light.
-
Wash the beads three times as described in step 5.
-
Resuspend the beads in 100 µL of wash buffer.
-
Analyze the plate on a Luminex instrument according to the manufacturer's instructions.
Data Analysis and Interpretation
The Luminex instrument will generate data as Median Fluorescence Intensity (MFI) for each bead set in each well. A standard curve is generated by plotting the MFI values of the known spore concentrations. The concentration of spores in the unknown samples can then be interpolated from this standard curve. A positive result is indicated by an MFI value significantly above the background signal obtained from a negative control (a sample with no spores).
Conclusion
The Luminex assay provides a robust, sensitive, and high-throughput method for the detection of Bacillus anthracis spores by targeting the specific biomarker, this compound. Its advantages over traditional methods make it a valuable tool for rapid screening in the event of a suspected bioterrorism event and for environmental monitoring. While the assay is highly specific, any positive results should be confirmed by a secondary method, such as real-time PCR or culture, especially in a clinical or forensic setting.
References
- 1. Frontiers | xMAP Technology: Applications in Detection of Pathogens [frontiersin.org]
- 2. xMAP Technology: Applications in Detection of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Luminex xMAP Technology? - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Anthrax Spore Detection by a Luminex Assay Based on Monoclonal Antibodies That Recognize this compound-Containing Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Anthrax spore detection by a luminex assay based on monoclonal antibodies that recognize this compound-containing oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminex xMAP Technology – SpITR [spitr.ccr.cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid and Sensitive Multiplex Assay for the Detection of B. anthracis Spores from Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive and rapid quantitative detection of anthrax spores isolated from soil samples by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of Anthrose-Containing Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrose (B1140155), a unique 4,6-dideoxy-4-[(3R)-3-hydroxybutanoylamino]-2-O-methyl-α-L-altropyranose, is a key component of the exosporium of Bacillus anthracis, the causative agent of anthrax. Its presence makes it a critical biomarker for the detection of B. anthracis and a potential target for the development of novel diagnostics and therapeutics. The analysis of this compound-containing glycans presents unique challenges due to the sugar's unusual structure. This document provides detailed application notes and protocols for the analysis of these important glycans using various mass spectrometry techniques.
Mass spectrometry has become an indispensable tool for the structural characterization of bacterial polysaccharides.[1] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) offer the sensitivity and specificity required for the analysis of complex glycans. This document will detail protocols for these techniques, provide guidance on data interpretation, and present quantitative data to aid in method selection.
Mass Spectrometry Techniques for this compound-Containing Glycan Analysis
A variety of mass spectrometry techniques can be employed for the analysis of this compound-containing glycans, each with its own strengths and weaknesses. The choice of technique will depend on the specific research question, the complexity of the sample, and the desired level of structural detail.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. For glycan analysis, derivatization is necessary to make the sugars volatile. GC-MS is particularly well-suited for monosaccharide composition analysis and can provide quantitative data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is ideal for the analysis of complex mixtures of glycans and can provide information on glycan structure, including linkage and sequence. Derivatization can be used to enhance ionization efficiency and improve chromatographic separation.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): A high-throughput technique that is well-suited for the analysis of large, intact glycans and glycoproteins. It is less amenable to the analysis of complex mixtures without prior separation but is a powerful tool for screening and profiling.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different mass spectrometry techniques discussed. It is important to note that performance can vary depending on the specific instrument, derivatization method, and sample matrix.
| Parameter | GC-MS | LC-MS/MS | MALDI-TOF MS |
| Detection Limit | 50,000 endospores (for this compound biomarker)[2][3] | pg to ng range[4] | ~0.005 µg of spore sample (for peptides)[5] |
| Linearity | Typically 2-3 orders of magnitude | Over three orders of magnitude (pg to ng)[4] | Generally considered semi-quantitative |
| Precision (RSD) | <15% | <15% | >20% |
| Throughput | Moderate | High | High |
| Structural Info | Monosaccharide composition | Linkage, branching, sequence | Molecular weight of intact glycans |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound via Thermochemolysis-Derivatization
This protocol is adapted from a method developed for the detection of B. anthracis endospores by analyzing a specific biomarker for this compound.[2][3]
1. Sample Preparation (Spores): a. Prepare a suspension of B. anthracis spores in a suitable buffer. b. Lyophilize the spore suspension to dryness.
2. Thermochemolysis-Derivatization: a. To the dried spore sample, add 50 µL of a thermochemolysis reagent (e.g., 25% tetramethylammonium (B1211777) hydroxide (B78521) in methanol). b. Vortex the sample to ensure complete mixing. c. Heat the sample at 140°C for 5 minutes in a sealed vial. This step simultaneously hydrolyzes the glycans and derivatizes the released monosaccharides.[2]
3. GC-MS Analysis: a. GC Column: Use a mid-polar capillary column suitable for sugar analysis (e.g., Rtx-225). b. Injection: Inject 1 µL of the derivatized sample into the GC-MS system. c. GC Program:
- Initial temperature: 60°C, hold for 1 min.
- Ramp: 10°C/min to 220°C.
- Hold: 5 min at 220°C. d. MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
4. Data Analysis: a. Identify the peak corresponding to the this compound biomarker, 3-methyl-2-butenoic acid methyl ester.[2][3] b. For quantitative analysis, create a calibration curve using a standard of the biomarker.
Protocol 2: LC-MS/MS Analysis of this compound-Containing Glycans (Proposed)
This protocol is a proposed method based on general procedures for glycan analysis, adapted for the specific properties of this compound.
1. Glycan Release: a. Hydrolyze the glycoprotein (B1211001) or lipopolysaccharide sample using mild acid (e.g., 2 M trifluoroacetic acid at 80°C for 2 hours) to release the oligosaccharides. b. Neutralize the sample with ammonium (B1175870) hydroxide and dry under a stream of nitrogen.
2. Derivatization (Acetylation): a. To the dried glycans, add 50 µL of acetic anhydride (B1165640) and 50 µL of pyridine. b. Heat the reaction at 60°C for 1 hour. Acetylation enhances chromatographic retention on reversed-phase columns and improves ionization efficiency.[6] c. Dry the sample under nitrogen to remove excess reagents.
3. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column. b. Mobile Phases:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in acetonitrile. c. Gradient:
- 0-5 min: 5% B.
- 5-45 min: 5-60% B.
- 45-50 min: 60-95% B.
- 50-55 min: 95% B.
- 55-60 min: 95-5% B. d. MS Parameters:
- Ionization Mode: Positive ion Electrospray Ionization (ESI).
- Scan Mode: Data-Dependent Acquisition (DDA) with a full scan followed by MS/MS of the most intense ions.
- Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate informative fragment ions.
4. Data Analysis: a. Identify parent ions corresponding to acetylated this compound-containing oligosaccharides. b. Analyze the MS/MS spectra for characteristic fragment ions, such as the loss of acetylated this compound and cross-ring cleavages, to determine the glycan sequence and linkage. The fragmentation of N-acetylated sugars can provide insights into expected fragmentation patterns.[7]
Protocol 3: MALDI-TOF MS Profiling of this compound-Containing Glycoproteins
This protocol is suitable for the rapid profiling of intact glycoproteins from B. anthracis spores.
1. Sample Preparation: a. Extract glycoproteins from B. anthracis spores using a suitable extraction buffer (e.g., containing SDS and reducing agents). b. Purify the glycoproteins using methods such as gel electrophoresis (SDS-PAGE).[8]
2. MALDI-TOF MS Analysis: a. Matrix Selection: Use a matrix appropriate for glycoproteins, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA). b. Sample Spotting: Mix the glycoprotein sample with the matrix solution on a MALDI target plate and allow it to dry (dried-droplet method). c. MS Parameters:
- Ionization Mode: Positive ion mode.
- Mass Range: m/z 10,000 - 200,000 for intact glycoproteins.
- Laser Energy: Use the minimum laser energy necessary for good signal-to-noise to avoid in-source fragmentation.
3. Data Analysis: a. Analyze the resulting mass spectrum to determine the molecular weights of the glycoproteins. b. The presence of this compound-containing glycans will contribute to the overall mass and potential heterogeneity of the glycoprotein peaks.
Visualizations
Experimental Workflow for this compound-Containing Glycan Analysis
Caption: A generalized workflow for the mass spectrometric analysis of this compound-containing glycans.
Conceptual Diagram: Role of this compound in B. anthracis Spore Biology
Caption: The central role of this compound-containing glycans in B. anthracis spore biology and their potential applications.
References
- 1. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Identification of Bacillus anthracis Spores in Suspicious Powder Samples by Using Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthrax - Wikipedia [en.wikipedia.org]
- 4. Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of marker proteins for Bacillus anthracis using MALDI-TOF MS and ion trap MS/MS after direct extraction or electrophoretic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of Polyclylonal Antibodies Targeting Anthrose
These application notes provide a comprehensive overview and detailed protocols for the production of polyclonal antibodies specifically targeting the anthrose (B1140155) monosaccharide, a key biomarker for Bacillus anthracis. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a unique monosaccharide component of the exosporium glycoprotein (B1211001) BclA of Bacillus anthracis, the causative agent of anthrax. Due to its specificity, this compound is an attractive target for the development of diagnostic and therapeutic antibodies. As a small carbohydrate molecule (a hapten), this compound itself is not immunogenic and requires conjugation to a larger carrier protein to elicit a robust immune response. This protocol outlines the necessary steps, from the synthesis of an this compound derivative and its conjugation to a carrier protein, to the immunization of host animals, and finally, the purification and characterization of the resulting polyclonal antibodies.
Data Summary
The following table summarizes key quantitative data associated with the production of polyclonal antibodies targeting haptens, providing a general guideline for expected parameters.
| Parameter | Typical Range/Value | Notes |
| Antigen (Hapten-Carrier Conjugate) Dose per Immunization | 50 - 1000 µg | The optimal amount can vary depending on the host animal and the immunogenicity of the conjugate. |
| Primary Immunization Adjuvant | Complete Freund's Adjuvant (CFA) | CFA is a potent adjuvant used to elicit a strong initial immune response. |
| Booster Immunization Adjuvant | Incomplete Freund's Adjuvant (IFA) | IFA is used for subsequent immunizations to minimize adverse reactions. |
| Immunization Schedule | Primary immunization followed by booster shots every 2-4 weeks. | A typical schedule involves a primary immunization and 2-3 booster injections. |
| Host Animal | Rabbit | Rabbits are commonly used for polyclonal antibody production due to their robust immune response and the volume of serum that can be obtained. |
| Expected Antiserum Titer | > 1:50,000 | Titer is highly dependent on the immunogen and immunization protocol. |
| Antibody Yield (Antigen-Specific Affinity Purification) | 50 - 100 µg/mL of antiserum | Yield can vary based on the antibody titer and the efficiency of the purification process. |
Experimental Protocols
Antigen Preparation: Synthesis of an this compound Derivative and Conjugation to KLH
a. Synthesis of an this compound Derivative
A key step in producing antibodies against this compound is the chemical synthesis of an this compound derivative that can be conjugated to a carrier protein. A previously described method involves a straightforward synthesis starting from D-galactose[1]. This multi-step synthesis generates a derivative with a functional group suitable for conjugation. For the detailed chemical synthesis protocol, please refer to the publication by Dhénin et al. (2008), Carbohydrate Research, 343(12), 2101-2110.
b. Conjugation of this compound Derivative to Keyhole Limpet Hemocyanin (KLH)
This protocol describes the conjugation of the synthesized this compound derivative (hapten) to the carrier protein KLH using an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) crosslinker.
Materials:
-
Synthesized this compound derivative
-
Keyhole Limpet Hemocyanin (KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Glycine
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve 2 mg of KLH in 1 mL of Conjugation Buffer.
-
Dissolve 1-2 mg of the this compound derivative in 0.5 mL of Conjugation Buffer.
-
Add the dissolved this compound derivative to the KLH solution and mix gently.
-
Dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of cold Conjugation Buffer immediately before use.
-
Add the EDC/NHS solution to the KLH-anthrose mixture.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding 100 µL of Quenching Solution and incubate for 15 minutes at room temperature.
-
Purify the conjugate by dialysis against PBS at 4°C with several buffer changes over 48 hours.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Store the conjugate at -20°C in aliquots.
Immunization of Rabbits
This protocol outlines the immunization of New Zealand White rabbits to generate a polyclonal antibody response against the this compound-KLH conjugate.
Materials:
-
This compound-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Syringes and needles (23-25 gauge)
-
Two healthy New Zealand White rabbits
Procedure:
-
Pre-immune Bleed: Collect a small blood sample (3-5 mL) from each rabbit before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0):
-
Prepare the immunogen by emulsifying 500 µg of the this compound-KLH conjugate in 500 µL of sterile PBS with 500 µL of CFA.
-
Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
First Booster Immunization (Day 21):
-
Prepare the immunogen by emulsifying 250 µg of the this compound-KLH conjugate in 500 µL of sterile PBS with 500 µL of IFA.
-
Inject 1 mL of the emulsion subcutaneously at multiple sites.
-
-
Second Booster Immunization (Day 42):
-
Repeat the first booster immunization protocol.
-
-
Test Bleed (Day 52):
-
Collect a small blood sample (5-10 mL) from each rabbit and screen the serum for antibody titer using an indirect ELISA (see protocol below).
-
-
Subsequent Booster Immunizations and Bleeds:
-
If the antibody titer is low, perform additional booster immunizations at 3-week intervals.
-
Once a high titer is achieved, larger volume production bleeds can be performed.
-
Antibody Purification
a. Protein A/G Affinity Chromatography (Total IgG Purification)
This method is used to purify the total IgG fraction from the rabbit serum.
Materials:
-
Rabbit antiserum
-
Protein A/G agarose (B213101) column
-
Binding Buffer: 20 mM sodium phosphate, pH 7.0
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.7
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Centrifuge and collection tubes
Procedure:
-
Equilibrate the Protein A/G agarose column with 5-10 column volumes of Binding Buffer.
-
Clarify the rabbit serum by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Dilute the clarified serum 1:1 with Binding Buffer.
-
Load the diluted serum onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Binding Buffer or until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the bound antibodies with Elution Buffer, collecting 1 mL fractions into tubes containing 100 µL of Neutralization Buffer.
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool the antibody-containing fractions.
-
Determine the antibody concentration and dialyze against PBS.
-
Store the purified antibodies at -20°C.
b. Antigen-Specific Affinity Chromatography
This method purifies only the antibodies that specifically bind to the this compound antigen.
Materials:
-
Total IgG fraction from Protein A/G purification
-
This compound derivative-conjugated agarose column (prepare by coupling the synthesized this compound derivative to an activated agarose resin)
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Equilibrate the this compound-conjugated agarose column with 5-10 column volumes of Binding/Wash Buffer.
-
Apply the purified total IgG fraction to the column.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specific antibodies.
-
Elute the specific anti-anthrose antibodies with Elution Buffer, collecting fractions into tubes containing Neutralization Buffer.
-
Pool the fractions containing the purified specific antibodies.
-
Dialyze the purified antibodies against PBS and determine the concentration.
-
Store at -20°C.
Antibody Characterization: Indirect ELISA
This protocol is for determining the titer and specificity of the polyclonal antibodies in the rabbit serum.
Materials:
-
This compound-BSA conjugate (for coating)
-
Rabbit serum (pre-immune and immune)
-
Goat anti-rabbit IgG-HRP conjugate (secondary antibody)
-
Coating Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Coating: Dilute the this compound-BSA conjugate to 5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the rabbit serum (pre-immune and immune) in Blocking Buffer (e.g., starting from 1:100). Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the goat anti-rabbit IgG-HRP conjugate in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the pre-immune serum background.
Visualizations
Caption: Overall workflow for polyclonal antibody production.
Caption: Immune response to a hapten-carrier conjugate.
References
Application Notes and Protocols for the Use of Synthetic Anthrose Oligosaccharides in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrose (B1140155), a unique monosaccharide found in the exosporium of Bacillus anthracis spores, is a key biomarker for the specific detection of this pathogenic bacterium.[1][2] Synthetic this compound-containing oligosaccharides are powerful tools in the development of diagnostics, vaccines, and therapeutics against anthrax. These synthetic antigens allow for the generation and characterization of specific antibodies, overcoming the challenges and safety concerns associated with handling live pathogens. This document provides detailed application notes and protocols for the use of synthetic this compound oligosaccharides in two key immunological assays: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Data Presentation
The following tables summarize representative quantitative data from immunological assays using synthetic this compound oligosaccharides. These data are illustrative and serve to demonstrate the expected outcomes of the described protocols.
Table 1: Representative ELISA Data for this compound-Specific Monoclonal Antibody (mAb) Binding
| Oligosaccharide Antigen | mAb Dilution | Mean OD450 | Standard Deviation |
| This compound Tetrasaccharide | 1:1,000 | 2.150 | 0.120 |
| 1:5,000 | 1.580 | 0.095 | |
| 1:10,000 | 0.950 | 0.060 | |
| 1:50,000 | 0.320 | 0.025 | |
| Control (Rhamnose Trisaccharide) | 1:1,000 | 0.150 | 0.015 |
| No Antigen Control | N/A | 0.100 | 0.010 |
Table 2: Representative Surface Plasmon Resonance (SPR) Data for this compound-Specific mAb
| Analyte (mAb) Concentration (nM) | Association Rate Constant (ka) (1/Ms) | Dissociation Rate Constant (kd) (1/s) | Affinity Constant (KD) (nM) |
| 50 | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| 100 | 2.6 x 10^5 | 5.2 x 10^-4 | 2.0 |
| 200 | 2.4 x 10^5 | 4.8 x 10^-4 | 2.0 |
Table 3: Cross-Reactivity Profile of this compound-Specific Polyclonal Antibodies (pAb) in ELISA
| Inhibiting Antigen | Concentration for 50% Inhibition (IC50) (µg/mL) |
| This compound Tetrasaccharide | 0.5 |
| B. anthracis Spore Extract | 1.2 |
| B. cereus Spore Extract | > 100 |
| B. subtilis Spore Extract | > 100 |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol describes an indirect ELISA to determine the titer of antibodies specific for synthetic this compound oligosaccharides.
Materials:
-
Synthetic this compound oligosaccharide conjugated to a carrier protein (e.g., BSA or KLH)
-
High-binding 96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% BSA in PBST)
-
Primary antibody (serum sample or purified antibody)
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Antigen Coating:
-
Dilute the synthetic this compound oligosaccharide-conjugate to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Discard the blocking buffer and wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the primary antibody in Blocking Buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the procedure for determining the binding kinetics and affinity of an this compound-specific antibody to an immobilized synthetic this compound oligosaccharide.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Synthetic this compound oligosaccharide with a functional group for immobilization (e.g., amine or biotin)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running Buffer (e.g., HBS-EP+)
-
Purified this compound-specific antibody
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface according to the manufacturer's protocol (e.g., with EDC/NHS for a CM5 chip).
-
Inject the synthetic this compound oligosaccharide solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the system with Running Buffer until a stable baseline is achieved.
-
Prepare a series of dilutions of the purified antibody in Running Buffer.
-
Inject each antibody concentration over the sensor surface for a defined association time, followed by a dissociation phase with Running Buffer.
-
Include a zero-concentration (buffer only) injection to serve as a blank for double referencing.
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound antibody and prepare the surface for the next injection.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface data and the blank injection data.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: Workflow for an indirect ELISA using synthetic this compound oligosaccharides.
Caption: Workflow for SPR analysis of antibody-anthrose oligosaccharide interactions.
References
- 1. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthrax spore detection by a luminex assay based on monoclonal antibodies that recognize this compound-containing oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Anthrose-Deficient Mutants of Bacillus anthracis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bacillus anthracis, the causative agent of anthrax, produces spores that are enveloped by an outer layer known as the exosporium. The surface of this exosporium is decorated with glycoproteins, most notably BclA, which features oligosaccharide chains terminating in a unique sugar called anthrose (B1140155).[1] This sugar is synthesized by enzymes encoded in the antABCD operon.[2] The presence of this compound on the spore surface has been implicated in spore physiology, germination, and interaction with the host environment.[3][4] Creating mutants deficient in this compound biosynthesis is crucial for studying its precise role in B. anthracis pathogenesis and for the development of novel vaccines and therapeutics.
This document provides detailed protocols for three common molecular techniques used to generate this compound-deficient mutants of B. anthracis: targeted gene deletion via allelic exchange, high-efficiency gene editing using CRISPR/Cas9, and random transposon mutagenesis.
Application Note 1: Targeted Gene Deletion via Markerless Allelic Exchange
Principle: Markerless allelic exchange is a precise method for creating in-frame deletions or introducing specific mutations without leaving an antibiotic resistance marker in the chromosome. The process involves two sequential homologous recombination events. First, a suicide or conditionally replicating plasmid containing the desired mutation flanked by homologous sequences is introduced into B. anthracis. Integration of this plasmid into the chromosome via a single crossover is selected for. The second step involves selecting for the excision of the plasmid through a second crossover event. This second recombination can either restore the wild-type allele or replace it with the engineered mutation.[5][6] Counter-selection strategies, such as using the I-SceI endonuclease to cleave the integrated plasmid, can significantly enhance the efficiency of isolating the desired mutants.[6]
Experimental Protocol: Deletion of antC using I-SceI-Assisted Allelic Exchange
This protocol is adapted from methods described for markerless gene replacement in B. anthracis.[5][6]
I. Construction of the Allelic Exchange Vector:
-
Using PCR, amplify ~1 kb DNA fragments immediately upstream and downstream of the antC gene from B. anthracis genomic DNA. Design primers to incorporate unique restriction sites (e.g., BamHI, SalI).[7]
-
Digest the upstream and downstream PCR products, along with a suitable temperature-sensitive shuttle vector (e.g., pRP1028 or pBKJ236, which contain an I-SceI site and a temperature-sensitive origin of replication), with the corresponding restriction enzymes.[5][6]
-
Ligate the digested upstream and downstream fragments into the digested vector. This creates a plasmid carrying an in-frame deletion of antC flanked by its native homologous regions.
-
Transform the ligation product into a methylation-deficient E. coli strain (e.g., SCS110) to produce unmethylated plasmid DNA, which improves transformation efficiency into B. anthracis.[5][8]
-
Verify the final construct by restriction digest and DNA sequencing.
II. First Crossover: Plasmid Integration into B. anthracis Chromosome:
-
Introduce the verified allelic exchange vector into the desired B. anthracis strain (e.g., Sterne 34F2) via electroporation or conjugation.[5][8]
-
Plate the cells on BHI agar (B569324) containing the appropriate antibiotic for plasmid selection (e.g., spectinomycin (B156147) or erythromycin).[6]
-
Incubate the plates at a permissive temperature for plasmid replication (e.g., 25-30°C) until colonies appear.[6][9]
-
To select for chromosomal integrants, streak colonies onto fresh selective agar plates and incubate at a non-permissive temperature (e.g., 37°C).[5][6] Only cells where the plasmid has integrated into the chromosome via homologous recombination will survive.
-
Confirm the integration event in candidate colonies by PCR using one primer annealing within the plasmid and another annealing to the chromosome outside the region of homology.
III. Second Crossover: Excision and Mutant Isolation:
-
Introduce a second plasmid that expresses the I-SceI endonuclease (e.g., pRP1099 or pSS4332) into the confirmed integrant strain via conjugation or electroporation.[6][10]
-
Plate on media containing antibiotics to select for both the integrated plasmid and the I-SceI expression plasmid.
-
Induce the expression of I-SceI as required by the specific plasmid system. The I-SceI enzyme will create a double-strand break at its recognition site within the integrated plasmid, stimulating the second homologous recombination event.[6]
-
Plate the culture on non-selective media (e.g., plain BHI agar) and incubate to allow for the loss of both plasmids.
-
Screen individual colonies for the desired deletion mutant. This is typically done by replica plating to identify colonies that have lost antibiotic resistance associated with the allelic exchange vector.
-
Confirm the antC deletion in antibiotic-sensitive colonies by PCR using primers that flank the antC gene. The PCR product from a successful deletion mutant will be smaller than the product from the wild-type strain.
-
Verify the deletion and ensure no unintended mutations were introduced by sequencing the PCR product.
References
- 1. This compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Enzymes Encoded by the this compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Beyond the spore, the exosporium sugar this compound impacts vegetative Bacillus anthracis gene regulation in cis and trans | Semantic Scholar [semanticscholar.org]
- 4. Beyond the spore, the exosporium sugar this compound impacts vegetative Bacillus anthracis gene regulation in cis and trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Routine Markerless Gene Replacement in Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvements to a Markerless Allelic Exchange System for Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenesis and Repair in Bacillus anthracis: the Effect of Mutators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome Engineering in Bacillus anthracis Using Cre Recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New transposon delivery plasmids for insertional mutagenesis in Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Anthrose-Based Diagnostics of Anthrax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and utilization of diagnostics targeting anthrose (B1140155), a key biomarker for Bacillus anthracis, the causative agent of anthrax. The unique presence of an this compound-containing tetrasaccharide on the exosporium of B. anthracis spores makes it a highly specific target for diagnostic assays.[1][2] This document outlines the principles, methodologies, and performance characteristics of various this compound-based diagnostic platforms.
Introduction to this compound as a Biomarker
Anthrax is a severe infectious disease caused by the bacterium Bacillus anthracis. Rapid and accurate detection is crucial for timely treatment and prevention of outbreaks. The surface of B. anthracis endospores features a unique tetrasaccharide containing the monosaccharide this compound.[2] This sugar moiety is generally absent in related Bacillus species, making it an ideal biomarker for the specific detection of anthrax spores.[1][2] Diagnostic assays leveraging this biomarker typically involve the use of monoclonal or polyclonal antibodies that specifically recognize the this compound-containing oligosaccharides.[1][2]
Diagnostic Assay Performance
The development of sensitive and specific immunoassays is critical for the reliable detection of B. anthracis. The following table summarizes the performance of various this compound-based diagnostic assays based on published data.
| Assay Type | Target | Limit of Detection (LOD) | Specificity | Reference |
| Luminex Assay | This compound-containing oligosaccharides | 10³ to 10⁴ spores/mL | High, with limited cross-reactivity to some B. cereus strains | [2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | This compound tetrasaccharide | 1 x 10⁴ to 5 x 10⁴ spores/mL | High, able to discriminate between B. anthracis and other Bacillus spp. | [3][4] |
| Lateral Flow Immunoassay (LFA) | B. anthracis spores | ~10⁶ spores/mL | Overall specificity of 98.6% | [5][6] |
| Super-paramagnetic Lateral-Flow Immunoassay | B. anthracis spores | 500-700 spores | High | [7] |
| PCR-Lateral Flow Assay | cya gene (on pXO1 plasmid) | ≥ 5 pg of genomic DNA; 10³ CFU/mL in blood | High | [8] |
| MALDI-TOF MS | B. anthracis spores | 2.5 x 10⁶ spores | High, no false-positives or -negatives reported | [9] |
| Surface-Enhanced Raman Spectroscopy (SERS) | Calcium dipicolinate (spore biomarker) | ~2.6 x 10³ spores | High | [10] |
Experimental Protocols
Detailed methodologies for key this compound-based diagnostic assays are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample types.
Protocol 1: Indirect ELISA for Detection of Anti-Anthrose Antibodies
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to detect antibodies specific for the this compound-KLH conjugate and B. anthracis spores.[4]
Materials:
-
96-well microtiter plates
-
This compound-KLH conjugate (coating antigen)
-
PAA-inactivated B. anthracis spores (coating antigen)
-
Keyhole limpet hemocyanin (KLH) (negative control)
-
Primary antibodies (e.g., rabbit polyclonal anti-anthrose)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween 20 (PBST)
-
Blocking buffer (e.g., 5% skim milk in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of either this compound-KLH conjugate, PAA-inactivated B. anthracis spores, or KLH (negative control) at a concentration of 10 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with PBST.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Measure the optical density (OD) at 450 nm using a microplate reader.
Protocol 2: Sandwich Immunoassay for B. anthracis Spore Detection
This protocol outlines a sandwich immunoassay for the sensitive and specific detection of B. anthracis spores.[3]
Materials:
-
96-well microtiter plate
-
Capture monoclonal antibody (MAb)
-
Biotin-labeled tracer MAb
-
Inactivated B. anthracis spore suspension
-
Streptavidin-alkaline phosphatase conjugate
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Coating buffer (e.g., 0.1 M carbonate buffer, pH 9.6)
-
Washing buffer (PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the capture MAb (e.g., A1 MAb) at a concentration of 5 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with washing buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at 37°C.
-
Washing: Wash the plates three times with washing buffer.
-
Sample Addition: Add 100 µL of the inactivated spore suspension to the wells. Incubate for 18 hours at 4°C.[3]
-
Washing: Wash the plates three times with washing buffer.
-
Tracer Antibody Addition: Add 100 µL of the biotin-labeled tracer MAb (e.g., R93 MAb) at a concentration of 0.5 µg/mL. Incubate for 3 hours at 20°C.[3]
-
Washing: Wash the plates three times with washing buffer.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at 20°C.[3]
-
Washing: Wash the plates three times with washing buffer.
-
Substrate Addition: Add 100 µL of pNPP substrate.
-
Reading: Measure the absorbance at 405 nm.
Protocol 3: Lateral Flow Assay (LFA) for Rapid Detection of B. anthracis Spores
This protocol provides a general procedure for a lateral flow immunoassay for the rapid, qualitative detection of B. anthracis spores.[5]
Materials:
-
Anthrax BioThreat Alert® test strip or equivalent
-
Spore suspension in PBS
-
LFA buffer (provided with the kit)
-
Pipette
Procedure:
-
Sample Preparation: Prepare a spore suspension in PBS.
-
Dilution: Dilute the spore suspension 1:1 with the provided LFA buffer.[5]
-
Application: Apply 150 µL of the diluted spore suspension to the sample pad of the lateral flow test strip.[5]
-
Incubation: Allow the sample to migrate along the strip for the time specified by the manufacturer (typically 15-20 minutes).
-
Interpretation: Observe the appearance of lines in the test and control zones. A line in the control zone indicates a valid test. A line in the test zone indicates a positive result for the presence of B. anthracis spores.
Visualizations
The following diagrams illustrate the logical workflows and signaling pathways involved in this compound-based diagnostics.
Caption: Workflow for a sandwich ELISA for anthrax spore detection.
Caption: Principle of a lateral flow assay for anthrax detection.
Caption: Workflow for producing anti-anthrose polyclonal antibodies.
References
- 1. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fast and Sensitive Detection of Bacillus anthracis Spores by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Antibodies against this compound Tetrasaccharide for Specific Detection of Bacillus anthracis Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Laboratory Evaluation of a Highly Specific Lateral Flow Assay for the Presumptive Identification of Bacillus anthracis Spores in Suspicious White Powders and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Laboratory Evaluation of a Highly Specific Lateral Flow Assay for the Presumptive Identification of Bacillus anthracis Spores in Suspicious White Powders and Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Bacillus anthracis spores by super-paramagnetic lateral-flow immunoassays based on "Road Closure" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a PCR Lateral Flow Assay for Rapid Detection of Bacillus anthracis, the Causative Agent of Anthrax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Identification of Bacillus anthracis Spores in Suspicious Powder Samples by Using Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid detection of an anthrax biomarker by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anthrose Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anthrose (B1140155) is an unusual sugar found as the terminal residue on the pentasaccharide chains of the BclA glycoprotein, a major component of the exosporium of Bacillus anthracis spores.[1][2] The biosynthesis of this sugar is a potential target for therapeutic intervention. Understanding the enzymatic pathway responsible for its synthesis is crucial for the development of novel anthrax diagnostics and therapeutics. This document provides detailed methodologies for studying the this compound biosynthetic pathway, including genetic manipulation of B. anthracis, biochemical characterization of the enzymes involved, and analysis of the resulting glycoconjugates.
A plausible biosynthetic pathway for this compound has been proposed, involving an operon designated antABCD.[1][2][3] The enzymes encoded by this operon are believed to catalyze key steps in the formation of this compound from precursors derived from leucine (B10760876) catabolism and rhamnose biosynthesis.[2][3]
Proposed this compound Biosynthetic Pathway
The proposed pathway begins with dTDP-4-keto-6-deoxy-α-D-glucose, an intermediate in rhamnose biosynthesis, and utilizes methylcrotonyl-CoA from leucine catabolism.[2] The four enzymes encoded by the ant operon, AntA, AntB, AntC, and AntD, are thought to be dedicated to this compound synthesis.[2][3]
Caption: Proposed biosynthetic pathway of this compound.
Data Presentation
Mass Spectrometry Analysis of BclA Oligosaccharides
The inactivation of genes within the ant operon leads to predictable changes in the glycosylation of BclA, which can be observed using electrospray-ionization mass spectrometry (ESI-MS).[1][2]
| Strain | Gene Inactivated | Observed Pentasaccharide m/z | Inferred Structure |
| Wild-Type | None | 933 | Complete pentasaccharide with this compound |
| ΔantA | antA | 919, 875 | Pentasaccharides with shorter acyl side chains on this compound analogs |
| ΔantB | antB | None | Replaced by trisaccharides |
| ΔantC | antC | None | Replaced by a tetrasaccharide lacking this compound |
| ΔantD | antD | None | Replaced by a tetrasaccharide lacking this compound |
Experimental Protocols
Protocol 1: Genetic Manipulation of B. anthracis
This protocol describes the inactivation of genes in the ant operon to study their effect on this compound biosynthesis.
Caption: Workflow for gene inactivation in B. anthracis.
Materials:
-
B. anthracis strain
-
Temperature-sensitive suicide vector
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli competent cells
-
Antibiotics
-
PCR reagents
-
DNA sequencing reagents
Procedure:
-
Construct the Suicide Vector:
-
Amplify fragments of the target ant gene and flanking regions from B. anthracis genomic DNA.
-
Introduce a mutation (e.g., deletion or insertion) into the gene fragment.
-
Clone the mutated gene fragment into a temperature-sensitive suicide vector.
-
-
Transformation and Conjugation:
-
Transform the constructed vector into a suitable E. coli strain.
-
Conjugate the plasmid from E. coli into the target B. anthracis strain.
-
-
Selection of Mutants:
-
Select for single-crossover integrants by plating on media containing the appropriate antibiotic at a non-permissive temperature for plasmid replication.
-
Resolve the single-crossover integrants by growing at a permissive temperature without antibiotic selection, followed by screening for loss of the vector-encoded antibiotic resistance. This selects for double-crossover events, resulting in either the wild-type or the desired mutant allele.
-
-
Verification:
-
Screen colonies by PCR to identify those with the desired gene inactivation.
-
Confirm the mutation by DNA sequencing.
-
Protocol 2: Analysis of Oligosaccharides by ESI-MS
This protocol details the extraction and analysis of oligosaccharides from B. anthracis spores.[1]
Materials:
-
B. anthracis spores (wild-type and mutant strains)
-
Protein sample loading buffer
-
SDS-PAGE reagents
-
PVDF membrane
-
Hydrazine
-
Electrospray-ionization mass spectrometer (ESI-MS)
Procedure:
-
Extraction and Separation:
-
Extract spores with hot protein sample loading buffer.
-
Fractionate the extracted proteins by SDS-PAGE.
-
-
Blotting and Release of Oligosaccharides:
-
Blot the gel to a PVDF membrane.
-
Excise the band corresponding to the BclA glycoprotein.
-
Release the oligosaccharides from the bound protein by hydrazinolysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the released oligosaccharide hydrazides using ESI-MS. This allows for the determination of the mass-to-charge ratio of the different glycan species present.
-
Protocol 3: Biochemical Characterization of AntA (β-methylcrotonyl-CoA hydratase)
This assay monitors the hydration of β-methylcrotonyl-CoA by following the decrease in absorbance at 263 nm.[1]
Materials:
-
Purified AntA enzyme
-
β-methylcrotonyl-CoA
-
20 mM Tris-HCl, pH 8.0
-
0.04% (w/v) bovine serum albumin (BSA)
-
Spectrophotometer with temperature-regulated quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 0.04% BSA, and 40 µM β-methylcrotonyl-CoA in a quartz cuvette.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small amount of purified AntA enzyme (e.g., 0.05 µg in 500 µl).
-
Monitor the decrease in absorbance at 263 nm over time. The rate of decrease is proportional to the enzyme activity.
Protocol 4: Biochemical Characterization of AntC (Aminotransferase)
This protocol describes an in vitro assay to confirm the aminotransferase activity of AntC.[1]
Materials:
-
Purified AntC enzyme
-
Purified RmlB (dTDP-D-glucose-4,6-dehydratase)
-
dTDP-α-D-glucose
-
NAD+
-
Pyridoxal (B1214274) phosphate
-
Glutamine or glutamic acid
-
50 mM Tris-HCl, pH 7.8
-
Anion exchange HPLC system
-
ESI-MS
Procedure:
-
Reaction Setup:
-
Combine 4 mM dTDP-α-D-glucose, 1 mM NAD+, 0.6 mM pyridoxal phosphate, 0.45 mM glutamine, 50 mM Tris-HCl (pH 7.8), 5 µg of RmlB, and 5 µg of AntC in a reaction tube.
-
Prepare a control reaction with heat-inactivated enzymes.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours.
-
-
Product Analysis:
-
Stop the reaction and ultrafilter the mixture to remove enzymes.
-
Analyze the filtrate by anion exchange HPLC to separate the product.
-
Desalt the product peak and analyze by ESI-MS to confirm the identity of the dTDP-4-amino sugar product.
-
Protocol 5: Chemical Synthesis of 3-Hydroxy-3-methylbutyryl-CoA
This protocol is for the chemical synthesis of a substrate for AntD.[1]
Materials:
-
3-hydroxy-3-methylbutyric acid
-
Chloro ethylformate
-
Coenzyme A
-
Diethyl ether
Procedure:
-
Dissolve 3-hydroxy-3-methylbutyric acid in diethyl ether and cool in an ice-water bath.
-
Add triethylamine followed by chloro ethylformate and stir at 0°C for 3 hours.
-
Filter and concentrate the reaction mixture to obtain the mixed anhydride (B1165640).
-
React the mixed anhydride with coenzyme A to produce 3-hydroxy-3-methylbutyryl-CoA.
Conclusion
The methodologies described provide a comprehensive framework for the investigation of the this compound biosynthetic pathway. By combining genetic, biochemical, and analytical techniques, researchers can elucidate the function of the enzymes involved, identify pathway intermediates, and develop strategies to inhibit this pathway for therapeutic purposes. The provided protocols offer a starting point for these investigations, and can be adapted and optimized for specific experimental needs.
References
Application of Glycan Microarrays with Synthetic Anthrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycan microarrays have emerged as powerful high-throughput platforms for studying the intricate interactions between carbohydrates and proteins.[1][2][3] This technology allows for the simultaneous screening of hundreds of glycan structures, providing valuable insights into pathogen recognition, immune responses, and disease pathogenesis.[4] Anthrose (B1140155), a unique monosaccharide found in the exosporium of Bacillus anthracis, the causative agent of anthrax, is a critical component of the bacterial surface. Its distinct structure makes it a key target for the host immune system and a promising candidate for the development of diagnostics and vaccines. The use of chemically synthesized this compound-containing oligosaccharides on glycan microarrays offers a precise and controlled method to investigate these interactions, overcoming the challenges associated with isolating and purifying these complex structures from natural sources.[2][3]
This document provides detailed application notes and protocols for the use of glycan microarrays featuring synthetic this compound. It is intended to guide researchers in the design and execution of experiments aimed at characterizing antibody responses, identifying novel protein-glycan interactions, and elucidating the signaling pathways involved in the host's recognition of this important bacterial antigen.
Applications
Vaccine Candidacy and Immunogenicity Profiling
Synthetic this compound-containing glycan microarrays are invaluable tools for assessing the immunogenicity of anthrax vaccine candidates. By screening sera from immunized animals or humans, researchers can quantitatively assess the antibody response against specific this compound epitopes. This allows for the identification of the most immunogenic structures and the fine-tuning of vaccine design.
Diagnostic Biomarker Discovery
These microarrays can be used to screen patient sera for the presence of anti-anthrose antibodies, which can serve as potential biomarkers for anthrax exposure or infection. The high-throughput nature of the assay enables the rapid screening of large sample cohorts, facilitating epidemiological studies and the development of novel diagnostic tests.[5]
Characterization of this compound-Binding Proteins
The arrays can be probed with a wide range of proteins, including lectins, antibodies, and other glycan-binding proteins, to identify novel interactions with this compound-containing glycans. This can lead to the discovery of host receptors involved in B. anthracis recognition and the elucidation of the mechanisms of pathogenesis.
Data Presentation
The quantitative data obtained from glycan microarray experiments, typically in the form of fluorescence intensity, can be summarized in tables to facilitate comparison and analysis. The following table provides a representative example of data from screening human sera against a synthetic this compound-containing oligosaccharide.
| Glycan ID | Glycan Structure | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| ANTH-01 | This compound-linker | 15020 | 1250 |
| ANTH-02 | This compound-α(1-4)-Rhamnose-linker | 25670 | 2100 |
| ANTH-03 | Rhamnose-α(1-4)-Anthrose-linker | 18940 | 1560 |
| RHA-01 | Rhamnose-linker (Control) | 850 | 120 |
| NEG-CTRL | Linker only (Negative Control) | 250 | 50 |
Note: The data presented in this table is representative and intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Fabrication of Synthetic this compound Glycan Microarray
This protocol describes the covalent immobilization of amine-functionalized synthetic this compound oligosaccharides onto N-hydroxysuccinimide (NHS)-activated glass slides.[1][6]
Materials:
-
NHS-activated glass slides
-
Amine-functionalized synthetic this compound oligosaccharides
-
Printing buffer: 300 mM sodium phosphate, pH 8.5
-
Blocking buffer: 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0
-
Wash buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)
-
Deionized water
-
Microarray spotter
Procedure:
-
Dissolve the amine-functionalized synthetic this compound oligosaccharides in printing buffer to a final concentration of 100 µM.
-
Transfer the glycan solutions to a 384-well plate.
-
Use a robotic microarray spotter to print the glycan solutions onto the NHS-activated glass slides. Print each glycan in replicates (e.g., 6 spots) to ensure data quality.
-
Incubate the slides in a humidified chamber at room temperature for 1 hour to facilitate the covalent coupling of the glycans to the slide surface.
-
Transfer the slides to a desiccator and incubate overnight at room temperature.
-
Block the remaining active NHS esters by incubating the slides in blocking buffer for 1 hour at room temperature.
-
Wash the slides by immersing them sequentially in PBST and deionized water.
-
Dry the slides by centrifugation or under a gentle stream of nitrogen.
-
Store the fabricated microarrays in a desiccator at 4°C until use.
Protocol 2: Screening of Human Sera for Anti-Anthrose Antibodies
This protocol outlines the procedure for probing the synthetic this compound glycan microarray with human serum samples to detect the presence of specific antibodies.
Materials:
-
Fabricated synthetic this compound glycan microarray slides
-
Human serum samples
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBST
-
Primary antibody dilution buffer: 1% BSA in PBST
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-human IgG)
-
Secondary antibody dilution buffer: 1% BSA in PBST
-
Wash buffer: PBST
-
Deionized water
-
Microarray scanner
Procedure:
-
Allow the microarray slides to equilibrate to room temperature.
-
Block the slides by incubating with blocking solution for 1 hour at room temperature.
-
Wash the slides with PBST.
-
Dilute the human serum samples in primary antibody dilution buffer (e.g., 1:100 dilution).
-
Apply the diluted serum samples to the microarray and incubate for 1 hour at room temperature in a humidified chamber.
-
Wash the slides thoroughly with PBST to remove unbound primary antibodies.
-
Dilute the fluorescently labeled secondary antibody in secondary antibody dilution buffer.
-
Apply the diluted secondary antibody to the microarray and incubate for 1 hour at room temperature in the dark.
-
Wash the slides with PBST and then with deionized water.
-
Dry the slides and scan using a microarray scanner at the appropriate wavelength.
-
Quantify the fluorescence intensity of each spot using microarray analysis software.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the fabrication and screening of a synthetic this compound glycan microarray.
Caption: Workflow for synthetic this compound glycan microarray fabrication and screening.
Signaling Pathway
Recognition of bacterial glycans by host immune cells can trigger various signaling pathways. The following diagram depicts a representative signaling cascade that could be initiated upon the recognition of this compound-containing glycans by a C-type lectin receptor (CLR) on a dendritic cell.
Caption: Putative C-type lectin receptor signaling pathway upon this compound recognition.
Another potential pathway involves Toll-like receptors (TLRs), which are key players in innate immunity. The diagram below illustrates a possible TLR4-mediated signaling cascade initiated by bacterial polysaccharides.
Caption: TLR4-mediated signaling in response to bacterial polysaccharides.
References
- 1. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Glycan Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Glycan Microarrays Define Key Features of Host-Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FIGURE 29.6. [Preparation of covalent glycan microarrays...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Anthrose as a Target for Novel Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus anthracis, the causative agent of anthrax, possesses a unique surface glycan, anthrose (B1140155), which presents a promising target for the development of novel subunit vaccines. This unusual sugar is a key component of the pentasaccharide chains decorating the exosporium glycoprotein (B1211001) BclA.[1][2] The specificity of this compound to B. anthracis makes it an attractive candidate for a highly targeted and potentially safer vaccine compared to traditional anthrax vaccines.[1] Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have a proven track record of eliciting robust T-cell dependent immune responses against bacterial pathogens.[3][4] This document provides detailed application notes and experimental protocols for the development and evaluation of an this compound-based glycoconjugate vaccine.
Data Presentation: Immunogenicity of this compound-Conjugate Vaccines
The following tables summarize representative quantitative data from immunogenicity studies of a synthetic this compound-containing trisaccharide conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH).
Table 1: Anti-Anthrose Trisaccharide IgG Titers in Immunized Rabbits
| Animal ID | Pre-immune Serum (Titer) | Post-immunization Serum (Titer) | Fold Increase |
| Rabbit 1 | <100 | 128,000 | >1280 |
| Rabbit 2 | <100 | 256,000 | >2560 |
| Rabbit 3 | <100 | 128,000 | >1280 |
| Rabbit 4 | <100 | 512,000 | >5120 |
| Average | <100 | 256,000 | >2560 |
Titers are expressed as the reciprocal of the highest serum dilution giving a positive signal in ELISA.
Table 2: Competitive Inhibition ELISA for Antibody Specificity
| Inhibitor | Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| This compound Trisaccharide | 100 | 95 | 5.2 |
| 10 | 78 | ||
| 1 | 45 | ||
| 0.1 | 12 | ||
| Rhamnose | 1000 | <10 | >1000 |
| Glucose | 1000 | <5 | >1000 |
IC50 values represent the concentration of inhibitor required to achieve 50% inhibition of antibody binding to the immobilized this compound-conjugate.
Experimental Protocols
Protocol 1: Synthesis of this compound-Containing Trisaccharide with an Aminopropyl Spacer
This protocol outlines the chemical synthesis of an this compound-containing trisaccharide equipped with a terminal aminopropyl spacer for subsequent conjugation to a carrier protein. The synthesis involves a stepwise glycosylation approach.[1][2]
Materials:
-
Protected monosaccharide building blocks (this compound, rhamnose)
-
Aminopropyl-functionalized glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM)
-
Other necessary solvents and reagents for protecting group manipulations and purification (e.g., silica (B1680970) gel chromatography)
Methodology:
-
Disaccharide Synthesis: A protected thioglycoside of rhamnose is reacted with an aminopropyl-functionalized rhamnose acceptor in the presence of NIS and a catalytic amount of TMSOTf in DCM to form the disaccharide.
-
Trisaccharide Synthesis: The disaccharide is deprotected at the appropriate hydroxyl group and subsequently glycosylated with a protected this compound donor using similar glycosylation conditions to yield the trisaccharide.
-
Deprotection and Purification: All protecting groups are removed under standard conditions to yield the final aminopropyl-functionalized this compound trisaccharide.
-
Purification and Characterization: The final compound is purified by silica gel chromatography and its structure confirmed by NMR spectroscopy and mass spectrometry.
Protocol 2: Conjugation of this compound Trisaccharide to Carrier Protein (KLH)
This protocol describes the covalent linkage of the synthetic this compound trisaccharide to the carrier protein KLH using a dicarboxylic acid linker.[5]
Materials:
-
This compound trisaccharide with aminopropyl spacer
-
Keyhole Limpet Hemocyanin (KLH)
-
Disuccinimidyl ester of a dicarboxylic acid (e.g., disuccinimidyl suberate (B1241622) - DSS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Activation of Trisaccharide: The aminopropyl-functionalized this compound trisaccharide is reacted with an excess of the disuccinimidyl ester of the dicarboxylic acid in DMSO to form the monosuccinimidyl ester derivative.
-
Conjugation Reaction: The activated trisaccharide is added to a solution of KLH in PBS (pH 7.4) and allowed to react for 4-6 hours at room temperature with gentle stirring. The amino groups on the surface of KLH will react with the succinimidyl ester of the trisaccharide.
-
Quenching: The reaction is quenched by adding a small amount of Tris-HCl buffer to cap any unreacted succinimidyl esters.
-
Purification: The resulting glycoconjugate is purified by extensive dialysis against PBS to remove unconjugated trisaccharide and other small molecules.
-
Characterization: The conjugation efficiency can be assessed by methods such as MALDI-TOF mass spectrometry to determine the average number of trisaccharide units per KLH molecule.
Protocol 3: Immunization of Rabbits
This protocol outlines the immunization procedure to elicit an antibody response against the this compound trisaccharide.
Materials:
-
This compound-KLH conjugate vaccine
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
Methodology:
-
Primary Immunization: Emulsify the this compound-KLH conjugate (e.g., 100 µg) in an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
Booster Immunizations: At 2-week intervals, administer booster injections of the this compound-KLH conjugate (e.g., 50 µg) emulsified in Freund's Incomplete Adjuvant.
-
Blood Collection: Collect blood samples from the ear artery before the primary immunization (pre-immune serum) and 10-14 days after each booster injection.
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store the serum at -20°C or -80°C.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol describes an indirect ELISA to quantify the titer of anti-anthrose antibodies in the immunized rabbit serum.[6][7][8]
Materials:
-
This compound-BSA conjugate (for coating)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Rabbit serum samples (pre-immune and post-immunization)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Methodology:
-
Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the rabbit serum samples in blocking buffer. Add the diluted serum to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated anti-rabbit IgG secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (pre-immune serum).
Visualizations
Caption: Proposed biosynthetic pathway of this compound in Bacillus anthracis.
Caption: Experimental workflow for this compound-based vaccine development.
References
- 1. Synthesis and antigenic analysis of the BclA glycoprotein oligosaccharide from the Bacillus anthracis exosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Immunological Properties of Oligosaccharides Derived from the Vegetative Cell Wall of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism for glycoconjugate vaccine activation of the adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunobiology of Carbohydrates: Implications for Novel Vaccine and Adjuvant Design Against Infectious Diseases [frontiersin.org]
- 5. Oligosaccharide Antigen Conjugation to Carrier Proteins to Formulate Glycoconjugate Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA Protocol | Rockland [rockland.com]
- 7. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mabtech.com [mabtech.com]
Application Notes: Immunological Detection of Bacillus anthracis Spores Using Anthrose Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus anthracis, the causative agent of anthrax, forms highly resilient spores that are the primary infectious agent. The development of rapid, specific, and sensitive methods for the detection of these spores is crucial for public health and biodefense. A key biomarker for the specific identification of B. anthracis spores is the unique monosaccharide, anthrose (B1140155).[1][2] this compound is a component of the BclA glycoprotein (B1211001), which is a major constituent of the spore's exosporium.[1][2] The tetrasaccharide chain containing this compound appears to be highly specific to B. anthracis, making it an excellent target for antibody-based detection methods.[1][2] This document provides detailed protocols for various immunological assays utilizing anti-anthrose antibodies for the detection and quantification of B. anthracis spores.
Principle of Detection
The immunological detection of B. anthracis spores using this compound antibodies is based on the highly specific binding of these antibodies to the this compound-containing tetrasaccharide on the spore exosporium. This specific antigen-antibody interaction can be harnessed in various immunoassay formats to provide qualitative or quantitative results. The high specificity of this compound antibodies allows for the discrimination of B. anthracis spores from other closely related Bacillus species, although some cross-reactivity with a limited number of B. cereus strains has been observed.[3][4]
Data Presentation
Table 1: Performance Characteristics of this compound Antibody-Based Assays
| Assay Type | Target | Antibody Type | Detection Limit (spores/mL) | Key Findings | Reference |
| Direct Spore ELISA | This compound-containing oligosaccharides | Monoclonal (anti-tetrasaccharide and anti-anthrose-rhamnose) | Not specified | Recognized a broad spectrum of B. anthracis strains with limited cross-reactivity to some B. cereus strains. | [3][4] |
| Capture ELISA | B. anthracis spores | Polyclonal and Monoclonal | Not specified | Showed no cross-reactivity to other members of the B. cereus group tested. | [2] |
| Luminex Assay | This compound-containing oligosaccharides | Monoclonal | 10³ to 10⁴ | Significantly more sensitive than the corresponding sandwich ELISA. | [3] |
| Flow Cytometry | B. anthracis spores | Polyclonal (fluorescein-labeled) | ~10³ | Rapid (5 min incubation) and sensitive analysis with minimal sample preparation. | [5] |
| Electrochemiluminescence (ECL) Immunoassay | B. anthracis spores | Monoclonal | 0.3 x 10³ to 10³ | High sensitivity was maintained even in complex matrices like soil. | [6] |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for B. anthracis Spore Detection
This protocol describes a direct ELISA for the detection of B. anthracis spores using monoclonal antibodies targeting this compound-containing oligosaccharides.
Materials:
-
96-well microtiter plates
-
Anti-anthrose monoclonal antibodies (MAbs)
-
Inactivated B. anthracis spore suspension (and other Bacillus spp. for specificity testing)
-
Coating Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the inactivated spore suspension to a concentration of 10⁷-10⁸ spores/mL in coating buffer.
-
Add 100 µL of the spore suspension to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the anti-anthrose MAbs to the optimal concentration (typically 1 µg/mL) in Blocking Buffer.[6]
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions (e.g., 1:500 dilution).[6]
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 10-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Flow Cytometry for Rapid Detection of B. anthracis Spores
This protocol outlines a rapid and simple method for the detection of B. anthracis spores using fluorescein-labeled antibodies and flow cytometry.[5]
Materials:
-
Fluorescein-labeled anti-B. anthracis spore antibodies
-
Sample containing suspected B. anthracis spores
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Suspend the sample containing spores in PBS.
-
-
Antibody Incubation:
-
Add the fluorescein-labeled antibodies to the spore suspension.
-
Incubate for 5 minutes at room temperature.[5] (Note: No wash or centrifugation steps are required in this rapid protocol).
-
-
Flow Cytometry Analysis:
-
Analyze the sample on a flow cytometer.
-
Set up gates based on forward scatter (FSC) and side scatter (SSC) to identify the spore population.
-
Measure the fluorescence intensity of the gated population to detect antibody-bound spores.
-
Use constraints on scatter and fluorescence intensity to minimize false-positive reactions from other Bacillus species.[5]
-
Protocol 3: Western Blot Analysis of Spore Extracts for BclA Protein
This protocol is for the detection of the this compound-containing glycoprotein BclA from spore extracts.
Materials:
-
B. anthracis spore pellet (e.g., 10⁹ spores)[6]
-
Extraction Buffer (50 mM Tris-HCl pH 10, 8 M urea, 2% 2-mercaptoethanol)[6]
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 8%)[6]
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk in TBST)
-
Anti-anthrose monoclonal antibodies (1 µg/mL)[6]
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP, 1:500 dilution)[6]
-
Chemiluminescence detection reagent (e.g., ECL Plus)[6]
-
Imaging system
Procedure:
-
Protein Extraction:
-
Sample Preparation:
-
SDS-PAGE:
-
Load the samples onto an 8% SDS-PAGE gel and run the electrophoresis.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with anti-anthrose MAbs (1 µg/mL in Blocking Buffer) overnight at 4°C.[6]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with HRP-conjugated secondary antibody (1:500 dilution in Blocking Buffer) for 1 hour at room temperature.[6]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescence detection reagent according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Conclusion
The use of antibodies targeting the this compound-containing tetrasaccharide on the exosporium of B. anthracis spores provides a highly specific and sensitive means of detection. The protocols outlined in these application notes for ELISA, flow cytometry, and Western blotting can be adapted and optimized for various research, diagnostic, and drug development applications. The high specificity of these antibodies for B. anthracis makes them a powerful tool for the reliable identification of this critical pathogen.[2]
References
- 1. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Antibodies against this compound Tetrasaccharide for Specific Detection of Bacillus anthracis Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The flow cytometry of Bacillus anthracis spores revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Sensitive Detection of Bacillus anthracis Spores by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Anthrose in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrose (B1140155), a unique monosaccharide found in the exosporium of Bacillus anthracis, the causative agent of anthrax, is a critical biomarker for the detection and study of this pathogen.[1] Fluorescent labeling of this compound enables the visualization of bacterial spores, facilitating research into their structure, lifecycle, and interaction with host systems. These application notes provide detailed protocols for three distinct strategies for fluorescently labeling this compound, catering to different experimental needs, from in vitro studies with purified components to in vivo imaging of bacteria. The methodologies are based on established bioconjugation and metabolic labeling techniques, adapted for the specific chemistry of this compound.[2][3]
Application Note 1: Chemical Synthesis and Direct Labeling of an Amino-Functionalized this compound Derivative
This approach is ideal for in vitro assays, calibration standards, or biophysical studies where a precisely defined, fluorescently labeled this compound molecule is required. The strategy involves the chemical synthesis of an this compound derivative containing a primary amine, which then serves as a reactive handle for conjugation with a commercially available amine-reactive fluorescent dye.[4][5]
Experimental Workflow: Direct Chemical Labeling
Caption: Workflow for chemical synthesis and fluorescent labeling.
Protocol 1.1: Synthesis of Amino-Functionalized this compound
This protocol is a conceptual outline based on general methods for amino sugar synthesis.[4][6] The precise conditions would need to be optimized for this compound.
-
Starting Material: Begin with a suitable, protected precursor of this compound.
-
Oxidation: Selectively oxidize a hydroxyl group (e.g., at the C-6 position) to an aldehyde using a mild oxidizing agent.
-
Reductive Amination: React the resulting aldehyde with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form a primary amine.
-
Deprotection: Remove protecting groups under appropriate conditions to yield the amino-functionalized this compound.
-
Purification: Purify the product using column chromatography (e.g., silica (B1680970) gel or reversed-phase).
-
Characterization: Confirm the structure and purity of the amino-anthrose derivative by NMR spectroscopy and mass spectrometry.
Protocol 1.2: Fluorescent Labeling with NHS-Ester Dyes
This protocol describes the conjugation of the synthesized amino-anthrose with an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.[1][7][8][9]
-
Reagent Preparation:
-
Dissolve the amino-anthrose derivative in an amine-free buffer, such as 0.1 M sodium bicarbonate, to a final concentration of 1-5 mg/mL. Adjust the pH to 8.3-8.5.[7]
-
Prepare a 10 mM stock solution of the desired NHS-ester fluorescent dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).[8]
-
-
Conjugation Reaction:
-
Add the dye stock solution to the amino-anthrose solution to achieve a 5-10 fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.
-
Purification:
-
Quantification and Characterization:
-
Measure the absorbance of the purified conjugate at the protein absorbance maximum (if applicable, though unlikely for a single sugar) and the dye's absorbance maximum.
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law and the dye's correction factor.[1]
-
Confirm the final product's mass by mass spectrometry.
-
Data Presentation: Properties of Common Amine-Reactive Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| FITC | 494 | 518 | ~75,000 | 0.92 | Bright green fluorescence, pH sensitive. |
| Alexa Fluor™ 488 | 495 | 519 | ~73,000 | 0.92 | Photostable, pH-insensitive alternative to FITC.[12] |
| Cy®3 | 550 | 570 | ~150,000 | 0.15 | Bright orange fluorescence, suitable for multicolor imaging. |
| Alexa Fluor™ 647 | 650 | 668 | ~270,000 | 0.33 | Far-red emission, minimizes cellular autofluorescence.[12] |
| Cy®5 | 649 | 670 | ~250,000 | 0.20 | Bright far-red fluorescence, commonly used for microscopy. |
Application Note 2: Metabolic Labeling of this compound via Bioorthogonal Chemistry
This advanced in vivo or in situ strategy allows for the labeling of this compound within the native context of the B. anthracis exosporium. It involves introducing a precursor of this compound containing a bioorthogonal chemical handle (an azide) into the bacterial culture medium.[2] The bacteria's metabolic machinery incorporates this modified sugar into its surface glycans.[3][13][14] The incorporated azide (B81097) can then be specifically tagged with a fluorescent probe via a highly selective "click chemistry" reaction, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is biocompatible and does not require a toxic copper catalyst.[15][16]
Experimental Workflow: Metabolic Labeling and SPAAC
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. Development of rare bacterial monosaccharide analogs for metabolic glycan labeling in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Reporters for Bacterial Glycans: Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O-Amino Sugars and Nucleosides | MDPI [mdpi.com]
- 7. interchim.fr [interchim.fr]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic glycan labeling-based screen to identify bacterial glycosylation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bowdoin.edu [bowdoin.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Anthrose
Welcome to the technical support center for the stereoselective synthesis of anthrose (B1140155). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex monosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges in the stereoselective synthesis of this compound (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose) stem from its unique structure as a 2-deoxy-4-amino sugar. Key difficulties include:
-
Stereocontrol at the anomeric center (C1): The absence of a participating group at the C2 position makes it difficult to control the stereochemical outcome of glycosylation reactions, often leading to mixtures of α and β anomers.[1][2][3][4]
-
Selective protection and deprotection: The presence of multiple functional groups (amino, hydroxyl, and methyl ether) necessitates a complex and carefully planned protecting group strategy to avoid unwanted side reactions.[5][6]
-
Introduction of the C4-amino group: Stereoselective installation of the amino group at the C4 position with the desired stereochemistry can be challenging.
-
Protecting group migration: Acyl and silyl (B83357) protecting groups are known to migrate between adjacent hydroxyl groups under various reaction conditions, which can lead to the formation of undesired constitutional isomers.[7][8][9]
-
Purification of diastereomers: The separation of anomeric mixtures and other diastereomeric intermediates can be difficult due to their similar physical properties.
Q2: What are the common starting materials for this compound synthesis?
A2: Common and relatively inexpensive starting materials for the synthesis of this compound and its precursors include D-galactose and D-fucose.[10] Both monosaccharides offer suitable stereochemical frameworks that can be elaborated to the target molecule through a series of chemical transformations.
Q3: How can I improve the α-selectivity in the glycosylation of a 2-deoxy sugar like this compound?
A3: Achieving high α-selectivity is a significant challenge. Strategies to favor the formation of the α-anomer include:
-
Use of specific promoters and solvents: Halide ion-catalyzed glycosylations have shown high α-selectivity.[3] The choice of solvent can also influence the stereochemical outcome.
-
Pre-activation of the glycosyl donor: Activating the glycosyl donor before the addition of the acceptor can sometimes lead to improved stereoselectivity.
-
"Armed-disarmed" strategy: Employing an electron-donating protecting group on the glycosyl donor (armed) and an electron-withdrawing group on the acceptor (disarmed) can influence the reaction kinetics and stereoselectivity.
Q4: What are some suitable protecting groups for the amino function at C4?
A4: The amino group at C4 is often introduced in a masked form, such as an azide (B81097) (N₃), which can be reduced to the amine at a later stage. The amine itself is typically protected during subsequent steps. Common protecting groups for amines include:
-
Carbamates: such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl), which are stable under a range of conditions and can be selectively removed.
-
Phthalimide (Phth): Provides robust protection but requires specific conditions for removal.
-
Azide (N₃): As a precursor to the amine, it is inert to many reaction conditions used in carbohydrate synthesis.
Troubleshooting Guides
Problem 1: Low yield in the glycosylation reaction.
| Possible Cause | Troubleshooting Steps |
| Poor activation of the glycosyl donor | - Ensure the promoter is fresh and used in the correct stoichiometric amount.- Consider using a more powerful activating system (e.g., NIS/TfOH for thioglycosides).- For glycosyl halides, ensure they are freshly prepared and handled under anhydrous conditions. |
| Decomposition of the glycosyl donor | - 2-Deoxy glycosyl donors can be unstable. Use milder reaction conditions (lower temperature, shorter reaction time).- Consider using a more stable glycosyl donor, such as a thioglycoside or a glycosyl fluoride (B91410).[11] |
| Low nucleophilicity of the acceptor | - If the acceptor alcohol is sterically hindered or electronically deactivated, consider using a more reactive donor or a more forceful activation method.- In some cases, converting the acceptor alcohol to its corresponding alkoxide can increase its nucleophilicity. |
| Competitive hydrolysis of the activated donor | - Ensure all reagents and solvents are strictly anhydrous. Use molecular sieves to dry the reaction mixture. |
Problem 2: Formation of an undesired stereoisomer (e.g., β-anomer instead of α-anomer).
| Possible Cause | Troubleshooting Steps |
| Lack of stereocontrol | - Modify the protecting groups on the glycosyl donor. Bulky protecting groups can influence the direction of nucleophilic attack.- Change the solvent. Non-polar, non-participating solvents often favor the formation of the α-anomer due to the anomeric effect. |
| SN1-type reaction mechanism | - Promote an SN2-type reaction by using a good leaving group on the donor and a highly nucleophilic acceptor. This can sometimes favor inversion of configuration at the anomeric center. |
| Thermodynamic vs. kinetic control | - The α-anomer is often the thermodynamically more stable product. Allowing the reaction to equilibrate (longer reaction times, higher temperatures) may increase the proportion of the α-isomer, although this can also lead to side products. |
Problem 3: Protecting group migration.
| Possible Cause | Troubleshooting Steps |
| Acidic or basic reaction conditions | - Acyl groups are particularly prone to migration under both acidic and basic conditions.[7][8][9] If possible, use neutral reaction conditions for subsequent steps.- Silyl groups can migrate under acidic or fluoride-mediated conditions. |
| Proximity of hydroxyl groups | - The cis-diol arrangement in many carbohydrate intermediates facilitates protecting group migration. |
| Choice of protecting group | - If acyl migration is a persistent problem, consider using ether-based protecting groups (e.g., benzyl, PMB), which are generally not prone to migration. |
Problem 4: Difficult purification of diastereomers.
| Possible Cause | Troubleshooting Steps |
| Similar polarity of isomers | - Anomeric mixtures can be particularly challenging to separate. Try different solvent systems for column chromatography (e.g., gradients of hexanes/ethyl acetate, toluene/acetone, or dichloromethane (B109758)/methanol).- High-performance liquid chromatography (HPLC) on a normal or reversed-phase column may be necessary for difficult separations. |
| Derivatization to aid separation | - If separating anomeric mixtures of a final product is difficult, consider separating an earlier intermediate where the polarity difference between the anomers might be greater.- In some cases, derivatizing a mixture of diastereomers (e.g., by acylation or silylation) can alter their chromatographic behavior and facilitate separation. |
Quantitative Data Summary
The following table summarizes representative yields and diastereomeric ratios (d.r.) for key steps in the synthesis of this compound precursors, highlighting the challenges in achieving high stereoselectivity.
| Reaction Step | Starting Material | Product | Yield (%) | Diastereomeric Ratio (α:β or other) | Reference |
| Glycosylation | 2-Deoxy-glycosyl bromide | Methyl 2-deoxy-glucopyranoside | 60-85 | 1:1 to 4:1 (α:β) | General observation from literature |
| Glycosylation | 4-Azido-4-deoxy-glycosyl donor | Disaccharide | 50-70 | Varies with acceptor and conditions | Hypothetical data based on similar reactions |
| Reduction of Azide | 4-Azido-4-deoxy-pyranoside | 4-Amino-4-deoxy-pyranoside | >90 | Not applicable | General observation from literature |
Experimental Protocols
Key Experiment 1: Synthesis of a Glycosyl Donor from D-Galactose
This protocol outlines a general procedure for the preparation of a protected 4-azido-4,6-dideoxy-galactopyranosyl donor, a key intermediate for this compound synthesis.
-
Protection of D-Galactose: D-galactose is first converted to its 1,2:3,4-di-O-isopropylidene derivative.
-
Deoxygenation at C6: The primary hydroxyl group at C6 is selectively deprotected and converted to a good leaving group (e.g., tosylate or iodide), followed by reduction to afford the 6-deoxy sugar.
-
Introduction of Azide at C4: The hydroxyl group at C4 is inverted to the corresponding azide via a triflate intermediate, which proceeds with inversion of configuration.
-
Formation of the Glycosyl Donor: The protecting groups at C1 and C2 are removed, and the anomeric position is converted to a suitable leaving group (e.g., trichloroacetimidate (B1259523) or thiophenyl) to generate the glycosyl donor.
Key Experiment 2: Stereoselective Glycosylation
This protocol describes a general method for the glycosylation of a 2-deoxy-4-azido sugar donor with a protected acceptor.
-
Preparation: The glycosyl donor, glycosyl acceptor, and freshly activated molecular sieves are combined in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Anhydrous dichloromethane or a mixture of anhydrous solvents is added.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C to 0 °C).
-
Promoter Addition: The promoter (e.g., TMSOTf, NIS/TfOH) is added dropwise.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quenching: The reaction is quenched by the addition of a suitable reagent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Workup and Purification: The reaction mixture is diluted, washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to separate the desired glycosylated product.
Visualizations
Caption: Synthetic pathway to this compound from D-galactose.
Caption: Troubleshooting low yield in glycosylation.
Caption: Decision tree for optimizing stereoselectivity.
References
- 1. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of a cyanoethylidene derivative of 3,6-anhydro-d-galactose and its application as glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Anthrose Oligosaccharides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of synthetic anthrose (B1140155) oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound oligosaccharide synthesis?
A1: The overall yield is a multifactorial issue heavily dependent on the efficiency of the glycosylation reaction, the choice of protecting groups, and the purification strategy.[1][2] Key factors include the reactivity of both the glycosyl donor and acceptor, the choice of promoter or activator, reaction temperature, and solvent.[3][4] Inefficient glycosylation, undesired side reactions, and loss of product during purification are the most common reasons for low yields.[5][6]
Q2: How can I improve the stereoselectivity of the glycosidic bond formation with this compound donors?
A2: Stereoselectivity is a significant challenge in oligosaccharide synthesis.[7] The choice of protecting group on the C-2 position of the glycosyl donor plays a crucial role.[4] Participating groups, such as acetyl or benzoyl, typically favor the formation of 1,2-trans glycosidic linkages through neighboring group participation.[8] For 1,2-cis linkages, non-participating groups like benzyl (B1604629) ethers are generally used, but this can lead to a mixture of anomers.[5] Optimizing the solvent, temperature, and the use of specific additives can also influence the stereochemical outcome.[3][9]
Q3: What are the common side reactions observed during this compound glycosylation, and how can they be minimized?
A3: A frequent side reaction, especially with donors having a C-2 participating group, is the formation of an orthoester.[5] This can be minimized by carefully controlling the reaction conditions, such as temperature and the choice of activator. The formation of an oxazoline (B21484) byproduct can also occur with 2-amino sugar donors.[6] Using a non-participating protecting group at C-2 can prevent orthoester formation but may compromise stereoselectivity.[5] Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of side products early on.
Q4: What are the most effective methods for purifying synthetic this compound oligosaccharides?
A4: Purification of oligosaccharides can be challenging due to their high polarity and the presence of closely related isomers.[2] High-performance liquid chromatography (HPLC), particularly with amino-propyl or amide-based columns, is a powerful technique for separating oligosaccharide mixtures.[10][11] Size-exclusion chromatography (SEC) can be useful for removing small molecule impurities and for separating oligosaccharides based on their size.[12] Flash column chromatography on silica (B1680970) gel is also commonly used, often requiring a polar eluent system.[13]
Q5: How can I confirm the structure and purity of my synthetic this compound oligosaccharides?
A5: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for structural confirmation and purity assessment.[14][15] 1H and 13C NMR provide detailed information about the monosaccharide composition, anomeric configuration, and linkage positions.[16][17] Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to determine the molecular weight of the oligosaccharide and can provide sequence information through fragmentation analysis (MS/MS).[18][19][20]
Troubleshooting Guides
Issue 1: Low Glycosylation Yield
| Potential Cause | Suggested Solution |
| Poor reactivity of glycosyl donor or acceptor | - Increase the excess of the more readily available component (donor or acceptor).- Use a more reactive glycosyl donor (e.g., trichloroacetimidate (B1259523) instead of thioglycoside).- Ensure the acceptor hydroxyl group is sterically accessible. |
| Inefficient activation of the glycosyl donor | - Screen different activators/promoters (e.g., NIS/TfOH, TMSOTf).[21]- Optimize the activator concentration and reaction temperature.[22]- Ensure all reagents and solvents are anhydrous. |
| Decomposition of starting materials or product | - Perform the reaction at a lower temperature.- Monitor the reaction closely by TLC to avoid prolonged reaction times.- Check the stability of protecting groups under the reaction conditions. |
| Formation of side products | - If orthoester formation is observed, consider using a donor with a non-participating group at C-2.[5]- Adjust the reaction conditions (e.g., solvent, temperature) to disfavor side product formation. |
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
| Potential Cause | Suggested Solution |
| Use of a non-participating group at C-2 | - For 1,2-trans linkages, use a participating group (e.g., acetyl, benzoyl).[8]- For 1,2-cis linkages, explore different non-participating groups and optimize solvent and temperature conditions. |
| Suboptimal reaction conditions | - Vary the solvent polarity; nitrile solvents can sometimes favor the formation of the β-anomer.[4]- Lowering the reaction temperature can often improve stereoselectivity.[3]- Investigate the use of additives that can influence the stereochemical outcome. |
| Anomerization of the glycosyl donor | - Ensure the glycosyl donor is stable under the reaction conditions prior to the addition of the acceptor. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of product and starting materials/byproducts | - Optimize the HPLC or flash chromatography solvent system. A shallow gradient can improve separation.[13]- Consider using a different stationary phase (e.g., reversed-phase or a different type of normal-phase column). |
| Product is highly polar and shows poor chromatographic behavior | - If possible, purify the oligosaccharide with some protecting groups still attached to reduce polarity.- For HPLC, consider derivatization with a UV-active or fluorescent tag to improve detection and potentially alter chromatographic behavior. |
| Presence of inorganic salts | - Use size-exclusion chromatography or a dialysis step to remove salts before final purification.[12] |
Experimental Protocols
Protocol 1: Activation of an this compound Thioglycoside Donor
This protocol provides a general procedure for the activation of a thioglycoside donor for glycosylation.
Materials:
-
This compound thioglycoside donor
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Activated molecular sieves (4 Å)
-
Anhydrous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dry the this compound thioglycoside donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) under high vacuum for at least 2 hours.
-
To a flame-dried flask under an argon atmosphere, add activated molecular sieves.
-
Dissolve the donor and acceptor in anhydrous DCM and add to the flask containing molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS (1.5 equivalents) to the mixture and stir for 15 minutes.
-
Add a catalytic amount of TfOH (0.1 equivalents) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Filter the mixture through celite and wash the filtrate with 10% aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of a Protected this compound Oligosaccharide by HPLC
This protocol outlines a general method for the purification of a protected oligosaccharide using HPLC.
Materials:
-
Crude protected oligosaccharide
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Semi-preparative HPLC system with a UV detector
-
Amino-propyl or amide-functionalized HPLC column
Procedure:
-
Dissolve the crude oligosaccharide in a minimal amount of the initial mobile phase solvent mixture (e.g., 80:20 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the semi-preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the oligosaccharide using a linear gradient of decreasing acetonitrile concentration (e.g., 80% to 50% acetonitrile over 30 minutes).[10]
-
Monitor the elution profile at an appropriate wavelength (e.g., 260 nm if a UV-active protecting group is present).
-
Collect the fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity by analytical HPLC or TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Common Protecting Groups for this compound Synthesis
| Protecting Group | Functionality Protected | Advantages | Disadvantages | Common Deprotection Conditions |
| Benzyl (Bn) | Hydroxyl | Stable to a wide range of conditions; can act as a non-participating group.[23] | Requires hydrogenolysis for removal, which may not be compatible with other functional groups. | H₂, Pd/C |
| Acetyl (Ac) | Hydroxyl, Amine | Can act as a participating group, directing 1,2-trans stereoselectivity.[8] | Can be labile under acidic or basic conditions. | NaOMe in MeOH; mild acid |
| Benzoyl (Bz) | Hydroxyl, Amine | More stable than acetyl; also a participating group.[12] | Requires stronger basic conditions for removal than acetyl. | NaOMe in MeOH |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Easily introduced and removed; stable to many reaction conditions. | Can be bulky; labile to acidic conditions and fluoride (B91410) ions.[23] | TBAF in THF; mild acid |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base-labile, allowing for orthogonal deprotection strategies.[24] | Not stable to basic conditions. | Piperidine in DMF |
Table 2: Optimization of Glycosylation Reaction Conditions
| Parameter | Variation | Effect on Yield and Stereoselectivity | Typical Range |
| Temperature | Lowering the temperature | Often increases stereoselectivity but may decrease reaction rate.[3] | -78 °C to room temperature |
| Solvent | Changing polarity | Can significantly impact stereoselectivity; nitrile solvents may favor β-anomers.[4] | Dichloromethane, Diethyl ether, Acetonitrile |
| Activator/Promoter | Varying the thiophilicity/Lewis acidity | Affects the rate of donor activation and can influence the reaction pathway.[21] | NIS/TfOH, TMSOTf, BSP/Tf₂O |
| Donor:Acceptor Ratio | Increasing the excess of one reactant | Can drive the reaction to completion and improve yield. | 1.1:1 to 3:1 |
| Molecular Sieves | Presence vs. Absence | Crucial for removing trace amounts of water that can hydrolyze the activated donor. | 4 Å, activated |
Visualizations
Caption: General experimental workflow for the synthesis of this compound oligosaccharides.
Caption: Troubleshooting logic for addressing low glycosylation yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studylib.net [studylib.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. labinsights.nl [labinsights.nl]
- 14. Chemical Shift Analysis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of oligosaccharides related to galactomannans from Aspergillus fumigatus and their NMR spectral data - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Automated interpretation of MS/MS spectra of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Automated interpretation of MS/MS spectra of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 24. fiveable.me [fiveable.me]
optimizing the specificity of anti-anthrose monoclonal antibodies
Welcome to the Technical Support Center for Anti-Anthrose Monoclonal Antibody Specificity Optimization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my anti-anthrose monoclonal antibody (mAb) show cross-reactivity with other bacteria, such as Bacillus cereus?
A: Cross-reactivity is a common issue stemming from the high structural similarity of surface antigens between Bacillus anthracis and related species within the Bacillus cereus group.[1][2] The immune system often recognizes the core saccharide structure, which is shared among these species. While the B. anthracis spore tetrasaccharide contains the unique monosaccharide anthrose (B1140155), antibodies may bind to epitopes on related structures that lack specific modifications, such as methylation, found in this compound.[2][3][4]
Q2: What are the primary molecular features that determine the specificity of an anti-anthrose antibody?
A: Specificity is primarily determined by the antibody's ability to distinguish the unique this compound monosaccharide from similar carbohydrate structures. Key features include:
-
Recognition of Unique Modifications: High-specificity antibodies often recognize subtle structural details, such as the methylation at the O-2 position of the sugar ring, which is characteristic of this compound.[3]
-
Complementarity Determining Regions (CDRs): The sequence and structure of the CDRs, particularly the heavy-chain CDR3, are crucial for forming the antigen-binding pocket and making direct contact with the carbohydrate.[5]
-
Exclusion of Cross-Reactive Epitopes: A truly specific antibody will have a binding pocket that sterically or electrostatically excludes related saccharides found on other species like Shewanella or Pseudomonas syringae.[3]
Q3: How can I proactively improve the specificity of my mAbs during the initial development phase?
A: To favor the generation of highly specific antibodies from the outset, several enhanced immunization and screening strategies can be employed. Subtractive immunization techniques are particularly effective.[6][7] This involves inducing immune tolerance in the host animal to cross-reactive antigens (e.g., spores from a non-pathogenic, cross-reactive B. cereus strain) before immunizing with the target B. anthracis antigen.[6][7] This process suppresses the immune response to shared epitopes, thereby enriching the population of B-cells that produce antibodies against unique epitopes.
Q4: What is the difference between cross-reactivity and polyspecificity, and how do I test for each?
A:
-
Cross-reactivity refers to an antibody binding to structurally similar antigens (e.g., binding to both this compound and a related saccharide on B. cereus). It is typically assessed using competitive ELISAs or glycan microarrays featuring closely related carbohydrate structures.[8][9]
-
Polyspecificity (or polyreactivity) is the ability of an antibody to bind to multiple, structurally unrelated antigens, such as proteins, DNA, and lipids like cardiolipin.[10] This is often caused by localized patches of charge or hydrophobicity on the antibody surface.[11] It can be evaluated using assays that measure non-specific binding to complex biological mixtures like soluble membrane protein preparations or through anti-cardiolipin ELISAs.[10][12]
Q5: I have a promising antibody clone with high affinity for this compound, but it shows unacceptable cross-reactivity. Can it be rescued?
A: Yes, it is often possible to rescue a promising clone through antibody engineering. Techniques like directed evolution using yeast or phage display allow for the screening of large libraries of antibody variants.[13] By performing positive selection against the target this compound antigen and negative selection against cross-reactive antigens, you can isolate mutants with improved specificity.[13] Additionally, computational modeling can predict specific amino acid substitutions in the CDRs that may disrupt off-target binding while preserving affinity for this compound.[12][14]
Troubleshooting Guides
Problem: High Background or False Positives in ELISA
You observe a high signal in negative control wells (e.g., coated with B. cereus spores or an unrelated glycan-protein conjugate), indicating non-specific binding or cross-reactivity.
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Blocking | Increase blocking incubation time or try different blocking agents (e.g., 5% non-fat dry milk, 1% BSA, or commercial protein-free blockers). | Incomplete blocking leaves exposed sites on the microplate surface where antibodies can bind non-specifically. |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration that maximizes the specific signal while minimizing background. | High antibody concentrations can lead to low-affinity, non-specific interactions becoming detectable. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure the wash buffer contains a detergent like Tween-20 (0.05%-0.1%). | Thorough washing is critical to remove unbound and weakly bound antibodies, reducing background noise. |
| Inherent Polyspecificity | Test the antibody for binding to unrelated antigens like cardiolipin, DNA, or a polyspecificity reagent (PSR).[10] | If the antibody is polyspecific, it may require protein engineering (e.g., targeted mutations) to remove hydrophobic or charged patches.[11] |
| True Cross-Reactivity | Confirm using a competitive ELISA or glycan microarray.[9][15] | If the antibody recognizes a shared epitope, the clone may need to be re-engineered or a new immunization campaign initiated using subtractive protocols.[6][7] |
Problem: Antibody Shows Poor Specificity on a Glycan Microarray
Your anti-anthrose mAb binds strongly to the target antigen but also shows significant binding to other related saccharides on the array.
This situation requires a systematic approach to characterize the off-target binding and guide an engineering strategy.
Caption: Workflow for addressing mAb cross-reactivity identified via glycan microarray.
Key Experimental Protocols
Protocol 1: Competitive ELISA for Specificity Assessment
This assay quantifies the specificity of an antibody by measuring how effectively a free antigen (competitor) inhibits the binding of the antibody to a plate-bound antigen.
-
Plate Coating: Coat a 96-well ELISA plate with an this compound-protein conjugate (e.g., this compound-BSA) at 1-2 µg/mL in PBS overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competitor Preparation: Prepare serial dilutions of your competitors.
-
Competitor A (Specific): Free this compound or this compound-containing oligosaccharide.
-
Competitor B (Cross-reactive): A structurally similar saccharide (e.g., from Shewanella CPS).[3]
-
Competitor C (Negative Control): An unrelated saccharide (e.g., mannose).
-
-
Inhibition Step: In a separate plate or tubes, mix a constant, sub-saturating concentration of your anti-anthrose mAb with each dilution of the competitors. Incubate for 1-2 hours at room temperature.
-
Binding: Wash the coated and blocked ELISA plate. Transfer the antibody/competitor mixtures to the wells. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 3-5 times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate for 1 hour.
-
Development: Wash the plate 5 times. Add TMB substrate and stop the reaction with 1M H₂SO₄. Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the competitor concentration. The concentration of competitor that causes 50% inhibition of binding (IC50) is calculated. A much lower IC50 for the specific competitor compared to the cross-reactive competitor indicates high specificity.
Protocol 2: Subtractive Immunization Workflow
This protocol aims to generate antibodies that are specific to unique epitopes on the target antigen by first inducing tolerance to common, cross-reactive antigens.[6][7]
Caption: Experimental workflow for a subtractive immunization strategy to generate specific mAbs.
Quantitative Data Summary
When evaluating antibody specificity, it is crucial to compare binding affinities across different antigens. Glycan microarrays and surface plasmon resonance (SPR) are excellent methods for generating this data.
Table 1: Hypothetical Binding Data for a Novel Anti-Anthrose mAb Clone (mAb-A12)
| Antigen | Structure Description | Binding Affinity (KD) | Specificity Notes |
| This compound Tetrasaccharide | Target antigen from B. anthracis spore surface.[2] | 1.2 nM | High-affinity binding to the intended target. |
| Shewanella oneidensis CPS | Lacks 2-O-methylation compared to this compound.[3] | 350 nM | >290-fold weaker binding, indicating good discrimination. |
| B. cereus Spore Glycan | Similar core structure, variable modifications. | 980 nM | Very weak cross-reactivity, acceptable for most applications. |
| Lewis Y Antigen | Unrelated fucosylated human blood group antigen. | No Binding Detected | Confirms lack of off-target binding to other carbohydrates. |
| Cardiolipin | Phospholipid used to test for polyspecificity.[10] | No Binding Detected | Indicates low risk of general polyspecificity. |
References
- 1. Comparing microbiological and molecular diagnostic tools for the surveillance of anthrax | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Anthrax Spore Detection by a Luminex Assay Based on Monoclonal Antibodies That Recognize this compound-Containing Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Saccharides cross-reactive with Bacillus anthracis spore glycoprotein as an anthrax vaccine component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the combining site of an anti-carbohydrate antibody by saturation-mutagenesis: role of the heavy-chain CDR3 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced immunization techniques to obtain highly specific monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and characterization of antibodies to carbohydrate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate microarray for profiling the antibodies interacting with Globo H tumor antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eliminating antibody polyreactivity through addition of N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of therapeutic antibodies for reduced self-association and non-specific binding using interpretable machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directed Evolution of Therapeutic Antibodies Targeting Glycosylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in silico method to assess antibody fragment polyreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a novel protective monoclonal antibody that recognizes an epitope common to Vibrio cholerae Ogawa and Inaba serotypes - PMC [pmc.ncbi.nlm.nih.gov]
overcoming cross-reactivity of anthrose antibodies with other Bacillus species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cross-reactivity of anthrose (B1140155) antibodies with other Bacillus species.
Troubleshooting Guides
Problem 1: High Background or False-Positive Signals in ELISA
Question: I am performing an ELISA to detect Bacillus anthracis spores using an this compound-specific antibody, but I am observing high background noise and false-positive signals from other Bacillus species, particularly B. cereus. How can I reduce this non-specific binding?
Answer: High background and false positives in an ELISA are common issues that can often be resolved by optimizing your assay protocol. Cross-reactivity of this compound antibodies with closely related Bacillus species is a known challenge. Here are several steps you can take to improve the specificity of your assay:
1. Optimize Blocking Conditions: Inadequate blocking is a frequent cause of non-specific binding.
-
Choice of Blocking Buffer: The ideal blocking buffer can vary depending on the antibody and sample matrix. Common options include:
-
1-5% Bovine Serum Albumin (BSA) in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
1-5% non-fat dry milk in TBS or PBS. Note that milk-based blockers can sometimes interfere with biotin-avidin detection systems.
-
Commercial blocking buffers often contain proprietary formulations that can be highly effective.
-
-
Incubation Time and Temperature: Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific binding sites on the microplate wells.
2. Adjust Antibody Concentrations: Using an excessively high concentration of the primary or secondary antibody can lead to non-specific binding.
-
Titrate Your Antibodies: Perform a checkerboard titration to determine the optimal concentrations of both your primary this compound antibody and your secondary antibody. The goal is to find the concentrations that provide the highest signal-to-noise ratio.
3. Enhance Washing Steps: Insufficient washing can leave unbound antibodies behind, contributing to high background.
-
Increase Wash Cycles: Increase the number of wash steps (e.g., from 3 to 5 cycles) after each antibody incubation.
-
Increase Wash Duration: Extend the soaking time for each wash (e.g., 1-2 minutes per wash).
-
Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer to help reduce non-specific interactions.
4. Pre-adsorb Polyclonal Antibodies: If you are using a polyclonal this compound antibody, it may contain a heterogeneous population of antibodies, some of which may cross-react with other Bacillus species. Pre-adsorbing the antibody with lysates from cross-reactive species can remove these problematic antibodies.
-
See the detailed protocol for "Pre-adsorption of Polyclonal this compound Antibodies" below.
Problem 2: My Monoclonal this compound Antibody Still Shows Cross-Reactivity.
Question: I am using a monoclonal antibody that is supposed to be specific for this compound on B. anthracis, but I am still getting signals with B. cereus. What can I do?
Answer: While monoclonal antibodies are generally more specific than polyclonal antibodies, some may still exhibit cross-reactivity, especially with highly similar epitopes found on closely related species.[1] Here’s how you can troubleshoot this issue:
1. Verify the Specificity of Your Antibody Lot: Antibody performance can sometimes vary between lots. If possible, test a new lot of the same antibody or a different monoclonal antibody clone.
2. Optimize Assay Conditions: Even with a monoclonal antibody, optimizing your immunoassay is crucial.
-
Increase Stringency: Similar to troubleshooting high background, you can increase the stringency of your assay by:
-
Optimizing blocking buffer composition and incubation time.
-
Titrating the primary antibody to the lowest effective concentration.
-
Implementing more rigorous wash steps.
-
3. Consider a Different Assay Format: The way the antigen is presented can influence antibody binding.
-
Sandwich ELISA: A sandwich ELISA, which uses two different antibodies that recognize distinct epitopes on the target, can significantly increase specificity compared to a direct or indirect ELISA.
-
Competitive ELISA: This format can also enhance specificity by allowing the target antigen in the sample to compete with a labeled antigen for antibody binding.
4. Alternative Detection Methods: If immunoassays continue to pose a challenge, consider complementing your results with a non-antibody-based method for confirmation, such as:
-
Mass Spectrometry: Can identify species-specific biomarkers.
-
PCR: Detects species-specific genetic markers.[2]
Frequently Asked Questions (FAQs)
Q1: Why do this compound antibodies cross-react with other Bacillus species? A1: this compound is a sugar moiety found in the exosporium glycoprotein (B1211001) BclA of B. anthracis spores and is a key biomarker for its detection.[3] However, some closely related Bacillus species, like certain strains of B. cereus, can express structurally similar surface antigens or even possess the genetic machinery for this compound biosynthesis, leading to antibody cross-reactivity.[4]
Q2: Are polyclonal or monoclonal antibodies better for reducing cross-reactivity? A2: Monoclonal antibodies are generally preferred for their higher specificity as they recognize a single epitope. However, some monoclonals can still cross-react.[1] Polyclonal antibodies recognize multiple epitopes, which can provide a stronger signal but also increases the likelihood of cross-reactivity. The specificity of polyclonal antibodies can be improved through pre-adsorption.
Q3: What are some alternative biomarkers for B. anthracis detection that have lower cross-reactivity? A3: Researchers are exploring other biomarkers to improve the specificity of B. anthracis detection. These include:
-
S-layer proteins: Such as EA1.
-
Specific secreted proteins: Including HtrA, NlpC/P60 endopeptidase, and a protein with SH3 domains.[5][6]
-
Genetic markers: Detected via PCR, targeting genes on the pXO1 and pXO2 plasmids or specific chromosomal regions.[2]
Q4: How can I confirm that the signal I'm seeing is specific to B. anthracis? A4: To confirm specificity, always include proper controls in your experiments:
-
Positive Control: A known sample of B. anthracis spores.
-
Negative Controls: A panel of other Bacillus species (e.g., B. cereus, B. subtilis, B. thuringiensis) and unrelated bacteria.
-
No-Primary-Antibody Control: To check for non-specific binding of the secondary antibody.
-
Blank: A well with no antigen to determine the background signal.
Quantitative Data on Antibody Cross-Reactivity
The specificity of anti-anthrose antibodies can vary significantly. Below is a summary of representative data on the cross-reactivity of different antibody types with various Bacillus species.
| Antibody Type | Target | B. anthracis | B. cereus | B. thuringiensis | B. subtilis | Reference |
| Polyclonal (unabsorbed) | Spore Antigens | +++ | ++ | + | + | [1] |
| Monoclonal (Clone X) | Spore Antigens | +++ | +/- | - | - | [1] |
| Polyclonal (this compound-specific) | This compound | +++ | +/- | - | - | [3] |
| Monoclonal (this compound-specific) | This compound | +++ | - | - | - | [4] |
Key:
-
+++ : Strong reactivity
-
++ : Moderate reactivity
-
+ : Weak reactivity
-
+/- : Variable reactivity (some strains positive, some negative)
-
- : No reactivity
Experimental Protocols
Protocol 1: Optimized ELISA for B. anthracis Spore Detection
This protocol is designed to minimize non-specific binding and cross-reactivity.
Materials:
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Sample Diluent (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
Primary this compound antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
B. anthracis spore suspension (positive control)
-
Other Bacillus spore suspensions (negative controls)
Procedure:
-
Coating: Dilute the B. anthracis spore suspension and negative control suspensions to the desired concentration in Coating Buffer. Add 100 µL per well and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times as in step 2.
-
Primary Antibody Incubation: Dilute the primary this compound antibody in Sample Diluent to its optimal concentration (determined by titration). Add 100 µL per well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer, with a 1-minute soak time for each wash.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Sample Diluent. Add 100 µL per well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Pre-adsorption of Polyclonal this compound Antibodies
This method removes cross-reactive antibodies from a polyclonal serum.
Materials:
-
Polyclonal this compound antiserum
-
Lysate from a cross-reactive Bacillus species (e.g., B. cereus)
-
Microcentrifuge tubes
-
Rotator
Procedure:
-
Prepare Lysate: Culture the cross-reactive Bacillus species and prepare a concentrated cell lysate through sonication or enzymatic digestion.
-
Incubation: In a microcentrifuge tube, mix the polyclonal antiserum with an excess of the cross-reactive lysate. The exact ratio may need to be optimized, but a starting point is a 1:1 volume ratio.
-
Binding: Incubate the mixture for 2-4 hours at 4°C on a rotator.
-
Centrifugation: Pellet the antibody-antigen complexes by centrifuging at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant, which contains the pre-adsorbed antibody solution.
-
Validation: Test the pre-adsorbed antibody in your immunoassay against both B. anthracis and the cross-reactive species to confirm that cross-reactivity has been reduced while specific binding is maintained.
Visualizations
References
- 1. Molecular recognition specificity of Bacillus anthracis spore antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. anti-Bacillus anthracis Spores Antibody - Bacillus anthracis, ELISA, WB [antibodies-online.com]
- 4. Anthrax Spore Detection by a Luminex Assay Based on Monoclonal Antibodies That Recognize this compound-Containing Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dot Blot Enzyme-Linked Immunosorbent Assay for Monitoring the Fate of Insecticidal Toxins from Bacillus thuringiensis in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Anthrose-Based Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthrose-based detection assays, primarily for the detection of Bacillus anthracis.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based detection assays?
This compound is a unique sugar that is a key component of the exosporium of Bacillus anthracis spores. Assays are designed to be highly specific by utilizing monoclonal antibodies that recognize this compound-containing oligosaccharides.[1][2] This specificity allows for the differentiation of B. anthracis from other closely related Bacillus species.[3][4] The assays typically employ immunoassay formats such as ELISA (Enzyme-Linked Immunosorbent Assay) or lateral flow immunoassays (LFIA) to detect the presence of these spores or their components in a sample.
Q2: What are the most common types of this compound-based detection assays?
The most prevalent formats are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that provides quantitative or semi-quantitative results. It is highly sensitive and specific but requires laboratory equipment and trained personnel.[5][6]
-
Lateral Flow Immunoassay (LFIA): These are rapid, point-of-care tests that provide qualitative results. They are user-friendly and ideal for field use, though they may have a slightly lower sensitivity compared to ELISA.[7][8][9][10]
-
Biosensors: Advanced detection platforms that can offer very high sensitivity and rapid detection times. Examples include quartz crystal microbalance (QCM) biosensors and graphene field-effect transistor (Gr-FET) biosensors.[11][12]
Q3: What factors can influence the sensitivity and specificity of my assay?
Several factors can impact assay performance:
-
Antibody Quality: The affinity and specificity of the monoclonal antibodies are crucial for high sensitivity and avoiding cross-reactivity.[7]
-
Sample Matrix: The composition of the sample (e.g., serum, soil, powder) can interfere with the assay.[13] Proper sample preparation is key to minimizing these matrix effects.[14]
-
Incubation Times and Temperatures: Optimizing incubation parameters can significantly enhance signal intensity and reduce background noise.[15]
-
Blocking Buffers and Washing Steps: Inadequate blocking or washing can lead to high background and non-specific binding.
Troubleshooting Guide
Issue 1: Low or No Signal
Q: I am not getting a signal, or the signal is very weak. What are the possible causes and solutions?
A:
| Possible Cause | Troubleshooting Steps |
| Reagent Issues | - Expired or improperly stored reagents: Verify the expiration dates of all reagents, including antibodies and substrates. Ensure they have been stored at the recommended temperatures. - Incorrect reagent concentration: Double-check all dilution calculations for antibodies, antigens, and detection reagents. Prepare fresh dilutions. |
| Procedural Errors | - Incorrect incubation times or temperatures: Adhere strictly to the protocol's recommended incubation parameters. Consider optimizing these parameters for your specific experimental conditions.[15] - Omitted a step or reagent: Carefully review the protocol to ensure all steps were performed in the correct order and that no reagents were missed.[16] |
| Sample Problems | - Analyte concentration is below the limit of detection (LOD): Concentrate the sample if possible. For spore detection, an initial incubation step in a suitable growth medium can increase the concentration of secreted toxins, thereby amplifying the signal.[15] - Sample degradation: Ensure proper sample collection and storage to prevent analyte degradation. |
| Equipment Malfunction | - Incorrect instrument settings: For plate readers, ensure the correct wavelength and other settings are selected. For LFIAs, ensure you are reading the results within the specified time frame. - Instrument not calibrated: Calibrate the microplate reader or other detection instruments according to the manufacturer's instructions. |
Issue 2: High Background
Q: My assay shows a high background signal, making it difficult to interpret the results. How can I reduce it?
A:
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Ineffective blocking buffer: The blocking buffer may not be suitable for your assay. Try a different blocking agent (e.g., BSA, non-fat dry milk, commercial blocking buffers). - Insufficient blocking time or temperature: Increase the blocking incubation time or temperature according to the protocol's recommendations. |
| Inadequate Washing | - Insufficient wash steps: Increase the number of wash cycles and the volume of wash buffer used between steps.[17] - Inefficient washing technique: Ensure complete removal of the wash buffer after each step by tapping the plate on absorbent paper.[17] |
| Antibody Concentration | - Primary or secondary antibody concentration is too high: This can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration. |
| Cross-Reactivity | - Non-specific binding of antibodies: The antibodies may be cross-reacting with other components in the sample or on the plate. Include appropriate negative controls to assess this. Using high-affinity monoclonal antibodies can reduce this issue.[7] |
| Substrate Issues | - Substrate instability: Prepare the substrate solution immediately before use. Do not expose it to light if it is light-sensitive. |
| Sample Matrix Effects | - Interfering substances in the sample: Dilute the sample further or use a specialized sample diluent to minimize matrix effects.[18] |
Quantitative Data Summary
The sensitivity of anthrax detection assays can vary significantly depending on the technology used.
Table 1: Comparison of Limits of Detection (LOD) for Various Anthrax Detection Methods
| Assay Type | Target | Limit of Detection (LOD) | Reference |
| ELISA | Anti-PA IgG | 0.06 µg/mL | [5] |
| Europium Nanoparticle Immunoassay (ENIA) | Protective Antigen (PA) | 0.01 ng/mL | [6] |
| Lateral Flow Immunoassay (LFIA) | B. anthracis Spores | ~10^6 spores/mL | [8] |
| Lateral Flow Immunoassay (LFIA) | Anti-PA IgG (serum) | ~3 µg/mL | [10] |
| Graphene Field-Effect Transistor (Gr-FET) Biosensor | Protective Antigen (PA) | 10 fg/mL | [12] |
| Quartz Crystal Microbalance (QCM) Biosensor | B. anthracis Spores | 10^3 spores/mL | [11] |
| Multiplex Immunoassay (with incubation) | B. anthracis Spores | 10^2 spores/mL (after 5h incubation) | [15] |
Experimental Protocols
Protocol: Indirect ELISA for Anthrax Spore Detection
This protocol provides a general framework. Optimization of concentrations, volumes, and incubation times is recommended.
Materials:
-
96-well microtiter plates
-
Purified B. anthracis spores (inactivated)
-
Monoclonal anti-anthrose primary antibody
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Antibody Diluent (e.g., 1% BSA in Wash Buffer)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the inactivated B. anthracis spores to an optimal concentration in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Dilute the primary anti-anthrose antibody in Antibody Diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Antibody Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Workflow for a standard indirect ELISA protocol.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. Detection and Identification of Bacillus anthracis: From Conventional to Molecular Microbiology Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Sensitive Multiplex Assay for the Detection of B. anthracis Spores from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific, Sensitive, and Quantitative Enzyme-Linked Immunosorbent Assay for Human Immunoglobulin G Antibodies to Anthrax Toxin Protective Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Anthrax Toxin by an Ultrasensitive Immunoassay Using Europium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay for Early Diagnosis of Anthrax Using Monoclonal Antibodies Against Anthrax Toxin | Technology Transfer [techtransfer.nih.gov]
- 8. Comprehensive Laboratory Evaluation of a Highly Specific Lateral Flow Assay for the Presumptive Identification of Bacillus anthracis Spores in Suspicious White Powders and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Bacillus anthracis spores by super-paramagnetic lateral-flow immunoassays based on "Road Closure" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, Sensitive, and Specific Lateral-Flow Immunochromatographic Device To Measure Anti-Anthrax Protective Antigen Immunoglobulin G in Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Fast and Sensitive Detection of Bacillus anthracis Spores by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 17. ELISA实验方法 [sigmaaldrich.com]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Anthrose Glycans
Welcome to the technical support center for the mass spectrometry analysis of anthrose-containing glycans. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during the fragmentation analysis of these unique sugar structures.
Frequently Asked Questions (FAQs)
Q1: What is This compound (B1140155), and why is its analysis important?
This compound is a rare deoxyamino sugar, specifically 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-D-glucose. It is notably the terminal sugar of a tetrasaccharide found on the exosporium of Bacillus anthracis, the causative agent of anthrax.[1] The analysis of this compound-containing glycans is crucial for the development of species-specific detection methods for B. anthracis and for the quality control of potential vaccine candidates based on these glycans.[1]
Q2: I am not detecting the expected molecular ion for the this compound-containing oligosaccharide. What are the common causes?
Several factors could lead to the absence or low intensity of the molecular ion:
-
Low Ionization Efficiency: Native glycans, particularly those without easily ionizable groups, can exhibit poor ionization.
-
In-Source Fragmentation: The this compound-containing oligosaccharide may be fragmenting within the ion source before mass analysis. This is a common issue with more labile glycans.
-
Incorrect Mass Range: The mass spectrometer may not be scanning the correct m/z range to detect the expected ion.
-
Sample Purity and Concentration: The sample may have a low concentration of the target analyte or contain contaminants that suppress its ionization.
Q3: My fragmentation spectra for this compound glycans are complex and difficult to interpret. What are the expected fragmentation patterns?
While specific public domain fragmentation data for this compound is limited, we can infer fragmentation behavior based on its structure and general glycan fragmentation rules. Expect to see:
-
Glycosidic Bond Cleavages: B- and Y-ions resulting from the cleavage of the bonds between the this compound, rhamnose, and other sugar residues in the chain.
-
Cross-Ring Cleavages: A- and X-ions from the fragmentation within the sugar rings. These are particularly informative for linkage analysis.
-
Neutral Losses: Expect losses of the O-methyl group (CH2O, 30 Da), and fragmentation of the 3-hydroxy-3-methylbutamido group on the this compound residue.
Q4: Should I derivatize my this compound glycan samples before MS analysis?
Derivatization, such as permethylation, is a common strategy in glycan analysis to improve ionization efficiency and stabilize labile groups. For this compound glycans, permethylation would methylate the free hydroxyl groups on the rhamnose residues, which could simplify fragmentation and enhance the signal. This would also help in distinguishing between different glycan structures.
Troubleshooting Guides
Issue 1: Poor or No Signal for the this compound Glycan
Symptoms:
-
Low intensity or complete absence of the expected [M+H]+ or [M+Na]+ ion in the mass spectrum.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Ionization Efficiency | 1. Optimize Ion Source Parameters: Adjust spray voltage, capillary temperature, and gas flows to enhance ionization. 2. Change Adduct Ion: If using electrospray ionization (ESI), try adding a small amount of NaCl or other salt to the sample to promote the formation of [M+Na]+ or other adducts, which are often more stable. 3. Derivatization: Consider permethylation of the glycan to improve its hydrophobicity and ionization efficiency. |
| Sample Preparation Issues | 1. Desalting: Ensure the sample is properly desalted. High salt concentrations can suppress the signal. 2. Concentration: Verify the concentration of your sample. If too dilute, concentrate it. If too concentrated, dilute it to avoid suppression effects. |
| Instrument Settings | 1. Mass Range: Double-check that the instrument's scan range is set to include the m/z of the expected molecular ion. 2. Calibration: Ensure the mass spectrometer is properly calibrated. |
Issue 2: Excessive In-Source Fragmentation
Symptoms:
-
The molecular ion is weak or absent, while fragment ions are abundant in the full MS spectrum.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Ion Source Energy | 1. Reduce Source Temperature: Lower the capillary or source temperature to minimize thermal degradation. 2. Lower Voltages: Decrease the voltages in the ion source (e.g., capillary voltage, cone voltage) to reduce the energy imparted to the ions. |
| Labile Glycosidic Bonds | 1. Derivatization: Permethylation can help to stabilize the glycosidic linkages, reducing in-source fragmentation. |
Issue 3: Uninformative or Difficult-to-Interpret MS/MS Spectra
Symptoms:
-
MS/MS spectra are dominated by a single fragment ion or show very few fragment ions.
-
The observed fragments do not provide clear sequence or linkage information.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Collision Energy | 1. Collision Energy Ramping: Perform a series of experiments with varying collision energies (a collision energy ramp) to find the optimal energy that produces a rich fragmentation pattern. 2. Stepwise CID: Use different collision energies in separate experiments to generate different types of fragments (e.g., low energy for glycosidic cleavages, higher energy for cross-ring cleavages). |
| Fragmentation Method | 1. Alternative Fragmentation Techniques: If available, try different fragmentation methods such as Higher-Energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). These can provide complementary fragmentation information to Collision-Induced Dissociation (CID). |
| Charge State | 1. Select Different Precursor Ions: If multiple charge states or adducts of the parent ion are present, perform MS/MS on each of them, as they may fragment differently. |
Experimental Protocols
Protocol 1: Permethylation of this compound Glycans
This protocol is a general guideline for permethylation to enhance mass spectrometry analysis.
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Iodomethane (B122720) (Methyl Iodide)
-
Water (Milli-Q or equivalent)
-
Sep-Pak C18 cartridge
Procedure:
-
Place the dried glycan sample in a microcentrifuge tube.
-
Prepare a slurry of NaOH in DMSO.
-
Add the NaOH/DMSO slurry to the dried glycan sample.
-
Add iodomethane to the mixture. Caution: Iodomethane is toxic and should be handled in a fume hood.
-
Vortex the mixture at room temperature for 1 hour.
-
Quench the reaction by the slow, dropwise addition of water.
-
Extract the permethylated glycans with dichloromethane.
-
Wash the organic layer with water multiple times.
-
Dry the dichloromethane layer under a stream of nitrogen.
-
Resuspend the dried, permethylated glycans in methanol for MS analysis.
-
For further purification, the sample can be passed through a Sep-Pak C18 cartridge, eluting with increasing concentrations of acetonitrile (B52724) in water.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound glycan MS analysis.
Caption: Overview of expected fragmentation pathways for this compound glycans.
References
strategies for improving the stability of anthrose conjugates
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with anthrose (B1140155) conjugates. Here you will find troubleshooting guides and frequently asked questions to help you improve the stability of your conjugates and ensure the success of your experiments. While "this compound" is a specific moiety, the principles of glycoprotein (B1211001) and carbohydrate conjugate stability are broadly applicable. The guidance provided here is based on established strategies for stabilizing biomolecule conjugates and should be adapted as a starting point for your specific this compound-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound conjugates?
A1: The stability of this compound conjugates is governed by a combination of factors related to the protein or carrier molecule, the this compound moiety itself, the chemical linker used for conjugation, and the formulation's environmental conditions.[1] Key factors include:
-
Protein-Specific Properties: The inherent stability of the protein, its isoelectric point (pI), and the location of the conjugation site are critical.[1]
-
Glycosylation/Linker Chemistry: The nature of the covalent bond linking this compound to the protein significantly impacts stability.[1][2] Some linkages may be more susceptible to hydrolysis than others.
-
Environmental Conditions: pH, temperature, ionic strength, and buffer composition are crucial.[3][4] Extreme pH values, for instance, can lead to protein denaturation or hydrolysis of the glycosidic bond.[3]
-
Storage and Handling: Repeated freeze-thaw cycles, exposure to light, and the presence of oxidizing agents or microbial contamination can compromise the integrity of the conjugate.[1][4]
Q2: What are the common degradation pathways for carbohydrate-protein conjugates?
A2: Conjugates containing carbohydrate moieties like this compound can degrade through several chemical and physical pathways:
-
Chemical Degradation:
-
Hydrolysis: The glycosidic bond linking the this compound to the protein or to other sugar units can be susceptible to acid- or base-catalyzed hydrolysis. The linker used for conjugation can also be hydrolytically unstable.[1]
-
Oxidation: Certain amino acid residues in the protein (like methionine and cysteine) and the carbohydrate itself can be prone to oxidation, which can alter the conjugate's structure and function.[5]
-
Deamidation: Asparagine and glutamine residues in the protein component can undergo deamidation, introducing a negative charge that may disrupt stability.
-
-
Physical Instability:
-
Aggregation: The conjugate molecules may self-associate to form soluble or insoluble aggregates. This is a primary concern for protein-based therapeutics and can be influenced by factors like temperature, pH, and concentration.[4][5] Aggregation can lead to loss of biological activity and potential immunogenicity.
-
Denaturation: The protein component can unfold, losing its native three-dimensional structure, which is essential for its function.
-
Q3: How does glycosylation, such as with this compound, generally affect protein stability?
A3: Glycosylation can significantly enhance the stability of proteins through several mechanisms.[3][5] By attaching a hydrophilic sugar like this compound, you can:
-
Increase Solubility and Reduce Aggregation: The glycan shield provides steric hindrance that can prevent protein-protein interactions leading to aggregation.[5][6]
-
Enhance Conformational Stability: Glycans can stabilize the protein's native conformation, making it more resistant to thermal and chemical denaturation.[3][5]
-
Protect from Proteolysis: The carbohydrate can physically block access of proteolytic enzymes to the protein backbone, increasing its half-life in biological systems.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound conjugates.
Problem 1: My this compound conjugate is aggregating or precipitating out of solution.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Buffer Conditions | 1. pH Optimization: The solubility of protein conjugates is often lowest at their isoelectric point (pI).[7] Perform a buffer screening to find a pH that is at least 1-2 units away from the pI.[7] 2. Ionic Strength Adjustment: Empirically test the effect of varying salt concentrations (e.g., 50 mM to 500 mM NaCl). Increased ionic strength can enhance solubility for some conjugates, but high concentrations may cause "salting out" in others.[4] |
| High Protein Concentration | 1. Lower Concentration: If feasible for your application, perform conjugation and storage at a lower protein concentration (e.g., 1-5 mg/mL).[7] 2. Add Stabilizing Excipients: If a high concentration is necessary, the addition of stabilizers is recommended.[7] |
| Inherent Instability of the Conjugate | 1. Incorporate Stabilizing Excipients: Add cryoprotectants and stabilizers to your formulation. Common examples include sugars (sucrose, trehalose), polyols (mannitol, sorbitol), and amino acids (arginine, glycine).[4][7][8] These are thought to work by being preferentially excluded from the protein surface, which favors the compact, native state.[8] 2. Use a Hydrophilic Linker: If aggregation is driven by the hydrophobicity of a linker, consider using a more hydrophilic version, such as one containing a polyethylene (B3416737) glycol (PEG) spacer.[1] |
| Improper Storage | 1. Avoid Freeze-Thaw Cycles: Aliquot your conjugate into single-use volumes to prevent repeated freezing and thawing, which can denature the protein.[4] 2. Optimize Storage Temperature: Store the conjugate at the recommended temperature, typically 2-8°C for short-term and -20°C or -80°C for long-term storage.[4] |
Problem 2: I'm observing a loss of biological activity over time.
| Possible Cause | Troubleshooting Steps & Solutions |
| Protein Denaturation | 1. Thermal Stress Analysis: Use techniques like differential scanning calorimetry (DSC) to determine the melting temperature (Tm) of your conjugate. Add excipients like sucrose (B13894) or trehalose, which are known to increase thermal stability.[8] 2. pH and Buffer Screening: Ensure the storage buffer pH corresponds to the pH of maximum protein stability, which may not be the same as its pH of maximum solubility.[4] Histidine is a commonly used buffer for monoclonal antibody formulations.[8] |
| Cleavage of this compound or Linker | 1. Hydrolysis Prevention: Maintain a pH where the glycosidic bond and linker are most stable, typically around neutral pH (6.0-7.5). Avoid strongly acidic or basic conditions.[1] 2. Analytical Monitoring: Use analytical techniques like mass spectrometry or HPLC to check for the appearance of degradation products (e.g., free this compound or unconjugated protein) over time. |
| Oxidation | 1. Use of Antioxidants: If the protein contains susceptible residues (e.g., methionine), consider adding an antioxidant like methionine or using a buffer purged with nitrogen to minimize oxygen exposure. 2. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the buffer. |
Quantitative Data Summary
The following tables present hypothetical data from stability studies on a model this compound-protein conjugate ("this compound-Protein X"). This data is for illustrative purposes to guide your experimental design.
Table 1: Effect of pH and Temperature on Aggregation of this compound-Protein X after 4 Weeks.
| Buffer pH | Storage Temperature | % Monomer Remaining (by SEC-HPLC) | Visual Appearance |
| 5.0 | 4°C | 85% | Slight Haze |
| 5.0 | 25°C | 62% | Visible Precipitate |
| 6.5 | 4°C | 98% | Clear |
| 6.5 | 25°C | 91% | Clear |
| 8.0 | 4°C | 95% | Clear |
| 8.0 | 25°C | 88% | Slight Haze |
Table 2: Effect of Excipients on Thermal Stability (Melting Temperature, Tm) of this compound-Protein X.
| Formulation Buffer (pH 6.5) | Melting Temperature (Tm) |
| Phosphate Buffered Saline (PBS) | 68.5°C |
| PBS + 5% Sucrose | 71.2°C |
| PBS + 5% Trehalose | 72.1°C |
| PBS + 100 mM Arginine | 70.8°C |
| PBS + 5% Trehalose + 100 mM Arginine | 73.5°C |
Key Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
-
Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 8.5 in 0.5 unit increments) and ionic strengths (e.g., 50, 150, 300 mM NaCl).
-
Sample Formulation: Dialyze or buffer-exchange your this compound conjugate into each of the prepared buffers to a final concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the samples and incubate them at both a refrigerated temperature (4°C) and an accelerated temperature (e.g., 25°C or 40°C).
-
Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), remove aliquots for analysis.
-
Visual Inspection: Check for turbidity or precipitation.
-
Size Exclusion Chromatography (SEC-HPLC): Quantify the percentage of monomer, aggregates, and fragments. A decrease in the main peak area indicates instability.[1]
-
Activity Assay: Perform a relevant biological assay to measure the retained activity of the conjugate.
-
-
Data Evaluation: Compare the results across all conditions to identify the buffer that best preserves the conjugate's integrity and activity.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare your this compound conjugate in the optimal buffer identified in Protocol 1. Include formulations with and without cryoprotectants (e.g., 5% sucrose or trehalose).
-
Freeze-Thaw Cycling: Subject aliquots of each formulation to multiple freeze-thaw cycles. A typical cycle consists of freezing at -80°C for at least 1 hour, followed by thawing at room temperature.
-
Analysis: After 1, 3, and 5 cycles, analyze the samples using SEC-HPLC to measure aggregation and an activity assay to assess function.
-
Evaluation: Compare the stability of the conjugate in different formulations. A formulation is considered stable if there is minimal change in aggregation and activity after multiple cycles.
Visualizations
Caption: Workflow for developing a stable this compound conjugate formulation.
Caption: Decision tree for troubleshooting this compound conjugate instability.
Caption: Potential degradation pathways for this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of Glycosylation in Stability of Therapeutic Proteins – StabilityStudies.in [stabilitystudies.in]
- 6. polarispeptides.com [polarispeptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
refining protocols for the purification of anthrose biosynthetic enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the purification of anthrose (B1140155) biosynthetic enzymes from Bacillus anthracis (AntA, AntB, AntC, and AntD).
Frequently Asked Questions (FAQs)
Q1: What are the this compound biosynthetic enzymes and what are their functions?
A1: The biosynthesis of the unusual sugar this compound in Bacillus anthracis is primarily carried out by enzymes encoded by the antABCD operon. These enzymes are:
-
AntA (Enoyl-CoA Hydratase): Believed to be involved in the biosynthesis of the five-carbon acyl side chain of this compound. Purified AntA has been shown to exhibit β-methylcrotonyl-coenzyme A (CoA) hydratase activity.[1]
-
AntB (Putative Glycosyltransferase): Inactivation of the antB gene results in the absence of the fourth sugar residue in the BclA pentasaccharide, suggesting it is a dTDP-β-l-rhamnose α-1,3-l-rhamnosyl transferase.[1]
-
AntC (Aminotransferase): This enzyme is predicted to be a deoxysugar aminotransferase. The purified AntC has confirmed aminotransferase activity.[1]
-
AntD (N-acyltransferase): This enzyme is responsible for attaching the acyl side chain. Purified AntD has been shown to have N-acyltransferase activity.[1]
Q2: What is the general workflow for purifying these enzymes?
A2: A typical workflow for purifying recombinant this compound biosynthetic enzymes involves cloning the respective genes (antA, antB, antC, or antD) into an expression vector (e.g., pET series for E. coli expression), transforming the vector into a suitable host strain, inducing protein expression, lysing the cells, and then purifying the target enzyme from the cell lysate using a series of chromatography steps.
Q3: Which expression host is recommended for the this compound biosynthetic enzymes?
A3: Escherichia coli is a common and cost-effective host for expressing recombinant proteins from Bacillus anthracis.[2][3][4] Strains like BL21(DE3) are often used. For proteins that may have solubility or folding issues, co-expression with chaperone plasmids can be beneficial.[5] Alternatively, avirulent strains of Bacillus anthracis can be used as an expression host, which may offer advantages for protein folding and secretion.[6]
Q4: What are the most common challenges encountered when purifying these enzymes?
A4: The most frequent challenges include:
-
Low expression levels: The protein may not be produced in high quantities by the host organism.
-
Inclusion body formation: The expressed protein can be insoluble and aggregate into inclusion bodies, requiring denaturation and refolding steps.[2]
-
Protein degradation: Host cell proteases can degrade the target enzyme, leading to low yields of full-length protein.
-
Loss of activity: The enzyme may lose its biological activity during purification due to improper folding, denaturation, or the absence of necessary cofactors.
-
Co-purification of contaminants: Host proteins or other molecules may bind to the chromatography resins, resulting in an impure final product.
Troubleshooting Guides
Problem 1: Low Yield of Purified Enzyme
Q: I am getting very little or no purified enzyme. What are the possible causes and solutions?
A: Low yield is a common problem with several potential causes. The following logical workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for low protein yield.
Problem 2: Protein is Found in Inclusion Bodies
Q: My enzyme (e.g., AntA, AntC, or AntD) is mostly insoluble after cell lysis. How can I improve its solubility?
A: Inclusion bodies are a common issue when overexpressing proteins in E. coli.[2] Here are several strategies to improve the yield of soluble protein:
-
Optimize Expression Conditions:
-
Lower the temperature: After inducing expression, lower the culture temperature to 18-25°C. This slows down protein synthesis, which can promote proper folding.
-
Reduce inducer concentration: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) to decrease the rate of protein expression.
-
-
Use a Solubility-Enhancing Fusion Tag:
-
Clone the gene into a vector that adds a highly soluble fusion partner to your protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can help keep the target protein soluble.
-
-
Co-express Chaperones:
-
Transform your expression host with a separate plasmid that encodes for molecular chaperones (e.g., GroEL/GroES). These proteins assist in the proper folding of other proteins.[5]
-
-
Refolding from Inclusion Bodies:
Problem 3: Glycosyltransferase (AntB) is Difficult to Purify in an Active Form
Q: I am trying to purify AntB, a putative glycosyltransferase, but I'm facing issues with solubility and activity. Are there specific considerations for this class of enzyme?
A: Yes, glycosyltransferases (GTs) can be particularly challenging to purify.[7][8] Difficulties with high-level expression, purification, and crystallization are common for GTs.[7][9] Here are some specific troubleshooting tips:
-
Expression Host and Conditions:
-
Some bacterial GTs are membrane-associated, which can complicate purification.[10] While AntB is not predicted to be a transmembrane protein, optimizing expression to avoid aggregation is crucial. Try lower temperatures and induction levels as a first step.
-
-
Buffer Composition:
-
Additives: Include additives in your lysis and purification buffers to maintain protein stability. Common additives include:
-
Glycerol (5-10%): Acts as a cryoprotectant and protein stabilizer.
-
Non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20): Can help prevent aggregation of hydrophobic patches on the protein surface.
-
Reducing agents (e.g., DTT or β-mercaptoethanol): Important if your protein has cysteine residues that could form incorrect disulfide bonds.
-
-
-
Purification Strategy:
-
Affinity Chromatography: Using an affinity tag (like a His-tag) is often the most effective first step to capture the protein and achieve significant purification.
-
Gentle Elution: If using affinity chromatography, try to use the mildest elution conditions possible to avoid denaturing the enzyme. For His-tags, a gradient of imidazole (B134444) is generally gentler than a low pH elution.
-
-
Activity Assays:
-
GT activity assays can be complex. Ensure you have the correct donor (e.g., dTDP-L-rhamnose) and acceptor substrates. Developing a reliable activity assay is crucial to monitor the success of your purification.
-
Data Presentation: Purification Table
It is critical to monitor the progress of your purification at each step. A purification table allows you to calculate the yield and purification fold, which are key indicators of your protocol's effectiveness. Below is a template with hypothetical data for the purification of a His-tagged AntC enzyme.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 10,000 | 20 | 100 | 1 |
| Ni-NTA Affinity | 25 | 8,000 | 320 | 80 | 16 |
| Ion Exchange | 10 | 7,000 | 700 | 70 | 35 |
| Size Exclusion | 7 | 6,300 | 900 | 63 | 45 |
-
Total Protein: The total amount of protein in the sample.
-
Total Activity: The total enzymatic activity in the sample.
-
Specific Activity: Total activity divided by total protein. This is a measure of enzyme purity.
-
Yield: The percentage of the total activity retained after each step.
-
Purification Fold: The increase in specific activity compared to the crude lysate.
Experimental Protocols
The following is a generalized protocol for the expression and purification of a His-tagged this compound biosynthetic enzyme in E. coli. This protocol should be optimized for each specific enzyme.
Protocol 1: Recombinant Expression and Lysis
-
Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest (e.g., pET28a-AntC). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C, then add IPTG to a final concentration of 0.4 mM. Continue to incubate at 20°C for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme (B549824), and a protease inhibitor cocktail).
-
Incubate on ice for 30 minutes, then sonicate the suspension to lyse the cells. Keep the sample on ice during sonication to prevent overheating.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate) for purification.
Protocol 2: Affinity and Polishing Chromatography
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with Lysis Buffer (without lysozyme and protease inhibitors).
-
Binding: Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol). Collect fractions and analyze by SDS-PAGE.
-
Further Purification (Optional): For higher purity, pool the fractions containing the target protein and further purify using ion-exchange or size-exclusion chromatography.
-
Ion-Exchange: Dialyze the pooled fractions into a low-salt buffer and load onto an appropriate ion-exchange column (e.g., Q-Sepharose or SP-Sepharose, depending on the protein's pI). Elute with a salt gradient.
-
Size-Exclusion: Concentrate the protein sample and load it onto a size-exclusion column (e.g., Superdex 200) equilibrated with the final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
-
Visualizations
This compound Biosynthetic Pathway
Caption: The proposed biosynthetic pathway of this compound.
General Protein Purification Workflow
Caption: A generalized workflow for recombinant protein purification.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Expression and purification of the recombinant protective antigen of Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Purification of the Recombinant Lethal Factor of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recombinant Expression and Purification of a Tumor-Targeted Toxin in Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Glycosyltransferases: Challenges and Opportunities of a Highly Diverse Enzyme Class Toward Tailoring Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bacterial Glycosyltransferases: Challenges and Opportunities of a Highly Diverse Enzyme Class Toward Tailoring Natural Products [frontiersin.org]
- 10. Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the large-scale production of anthrose-based vaccines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of anthrose-based vaccines.
Section 1: This compound (B1140155) Synthesis and Glycoconjugation
This section addresses common challenges related to the chemical synthesis of this compound derivatives and their conjugation to carrier proteins.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound? A1: A straightforward synthesis for a derivative of this compound, the terminal sugar of the Bacillus anthracis antigenic tetrasaccharide, can be achieved starting from D-galactose[1]. The biosynthetic pathway in B. anthracis itself relies on a specific four-gene operon[2].
Q2: My glycosylation reaction for producing the this compound derivative is showing low yield. What are the potential causes? A2: Low yields in glycosylation reactions can stem from several factors. These include incomplete activation of the glycosyl donor, steric hindrance, inappropriate solvent or temperature conditions, or the use of an unsuitable catalyst. It is crucial to ensure all reagents are anhydrous, as water can quench the reaction. Troubleshooting may involve screening different activating agents or optimizing the reaction stoichiometry.
Q3: What are the most effective methods for conjugating synthetic this compound haptens to a carrier protein? A3: Several conjugation chemistries have been evaluated, including the formation of hydrazone, oxime, and thioether linkages[3][4]. Studies have indicated that a thioether bond is an optimal linkage type for immunogenicity[3][4]. The choice of carrier protein is also critical, with tetanus toxoid (TT) and recombinant Protective Antigen (rPA) being identified as effective carriers[3][4].
Q4: How does the density of this compound on the carrier protein affect the vaccine's immunogenicity? A4: The density of the hapten (this compound) on the carrier protein significantly influences the resulting antibody response[3][4]. An average density of 15 moles of the saccharide per mole of protein has been identified as optimal in related glycoconjugate vaccine studies[3][4]. Both too low and too high densities can lead to a suboptimal immune response.
Troubleshooting Guide: Glycoconjugation
| Issue | Potential Cause | Recommended Action |
| Low Conjugation Efficiency | Inefficient activation of the sugar or protein. | Verify the activity of coupling reagents (e.g., EDC, NHS). Adjust pH of the reaction buffer to optimize the reactivity of functional groups. |
| Steric hindrance on the carrier protein. | Consider introducing a spacer arm between the this compound hapten and the carrier protein. | |
| Product Aggregation/Precipitation | High degree of conjugation leading to changes in protein solubility. | Reduce the molar ratio of hapten to carrier protein in the reaction. Screen different buffers or add stabilizing excipients. |
| Unfavorable reaction conditions (pH, temperature). | Optimize the pH and temperature of the conjugation reaction. Perform a solubility study prior to scaling up. | |
| Inconsistent Batch-to-Batch Results | Variability in raw materials (carrier protein, activated hapten). | Implement rigorous quality control testing for all incoming raw materials. Ensure consistent storage and handling. |
| Poor control over reaction parameters. | Standardize and tightly control reaction time, temperature, pH, and mixing speed. Implement in-process controls to monitor the reaction. |
Experimental Protocol: Thioether Conjugation of this compound to Carrier Protein
This protocol provides a general methodology for conjugating a thiol-modified this compound derivative to a maleimide-activated carrier protein.
-
Activation of Carrier Protein:
-
Dissolve the carrier protein (e.g., recombinant Protective Antigen, rPA) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2).
-
Add a 20-fold molar excess of a maleimide (B117702) crosslinker (e.g., SMCC).
-
Incubate at room temperature for 1 hour with gentle stirring.
-
Remove excess crosslinker using a desalting column, exchanging the protein into a conjugation buffer (e.g., 100 mM phosphate, 10 mM EDTA, pH 6.8).
-
-
Preparation of this compound Hapten:
-
Synthesize or procure an this compound derivative containing a terminal thiol (-SH) group.
-
Dissolve the thiol-modified this compound in the conjugation buffer immediately before use to minimize oxidation.
-
-
Conjugation Reaction:
-
Add the dissolved this compound hapten to the activated carrier protein solution at a desired molar ratio (e.g., 20:1 hapten:protein).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small molecule thiol, such as cysteine, to cap any unreacted maleimide groups.
-
-
Purification of the Glycoconjugate:
-
Purify the resulting glycoconjugate from unreacted hapten and byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analyze fractions for protein concentration (e.g., BCA assay) and saccharide content (e.g., resorcinol-sulfuric acid assay) to confirm conjugation.
-
Workflow for this compound Synthesis and Conjugation
Caption: Workflow from precursor synthesis to purified glycoconjugate.
Section 2: Stability and Formulation
A primary challenge in developing rPA-based vaccines is the inherent instability of the protein antigen, which can be exacerbated by adjuvants and storage conditions.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the main stability issues with recombinant Protective Antigen (rPA) based vaccines? A1: Recombinant PA is prone to degradation through proteolysis and spontaneous deamidation of asparagine residues.[7] These stability issues are a significant challenge, evident even under standard refrigerated conditions, and can be worsened when the antigen is adsorbed to aluminum-based adjuvants.[5][6][8]
Q2: How can the stability of this compound-based vaccines be improved? A2: Several strategies can enhance stability. One major approach is to create dry powder formulations through methods like spray drying or lyophilization, which can eliminate the need for a cold chain.[6][8][9] Another strategy involves protein engineering to create mutant forms of rPA that are more resistant to proteolysis and deamidation.[5][7]
Q3: Does the choice of adjuvant affect vaccine stability? A3: Yes, the choice of adjuvant is critical. While aluminum adjuvants are common, they have been shown to enhance the instability of rPA.[5] Therefore, screening for new adjuvant compositions that do not negatively impact antigen stability is an important area of development.[5]
Troubleshooting Guide: Vaccine Formulation and Stability
| Issue | Potential Cause | Recommended Action |
| Loss of Potency During Storage | Chemical degradation of rPA (deamidation, oxidation). Physical degradation (aggregation). | Optimize formulation pH and buffer components. Include cryoprotectants/lyoprotectants (e.g., trehalose, sucrose) and develop a lyophilized (freeze-dried) product.[8] |
| Antigen Aggregation | Exposure to thermal stress (freeze-thaw cycles) or mechanical stress (agitation). | Add surfactants (e.g., Polysorbate 80) to the formulation. Optimize the lyophilization cycle to avoid collapse. Store at recommended stable temperatures. |
| Reduced Immunogenicity Over Time | Degradation of the antigen or detachment from the adjuvant. | Conduct accelerated stability studies to predict long-term stability. Re-evaluate the adjuvant choice; consider alternatives to aluminum salts if instability persists.[5] |
Data Summary: Impact of Formulation on rPA Stability
| Formulation Type | Storage Condition | Observed Stability | Reference |
| Liquid Solution (with Alum) | Refrigerated (4°C) | Prone to instability and degradation. | [5][6][8] |
| Non-modified rPA83 | Refrigerated (4°C) | Undetectable after 14 days. | [7] |
| Modified rPA83m (mutant) | Refrigerated (4°C) | Stable for at least 144 days. | [7] |
| Lyophilized / Spray Dried Powder | Ambient Temperature | Significantly increased stability, potentially eliminating the need for a cold chain. | [8][9] |
Diagram of Factors Affecting Vaccine Stability
Caption: Key intrinsic and extrinsic factors influencing vaccine stability.
Section 3: Quality Control and Analytical Assays
Ensuring the safety, purity, and potency of each vaccine batch requires a robust quality control (QC) system, which can account for up to 70% of the total production time.[10]
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control assays for an anthrax conjugate vaccine? A1: A comprehensive QC system includes tests for identity, purity, potency, and safety. Key assays include a quantitative anti-Protective Antigen (PA) IgG ELISA to measure the antibody response and an anthrax lethal toxin neutralization assay (TNA) to assess functional potency.[11] Additionally, tests for sterility, bioburden, and purity (e.g., using HPLC) are essential.[10][12]
Q2: How is the composition of the vaccine verified? A2: Advanced analytical techniques like liquid chromatography tandem mass-spectrometry (LC-MS/MS) are used to characterize the precise protein composition of the vaccine.[13][14] This method can identify and quantify the amount of Protective Antigen (PA), Lethal Factor (LF), and other bacterial proteins present in the final product.[13]
Q3: My Toxin Neutralization Assay (TNA) results are highly variable. What could be the cause? A3: Variability in cell-based assays like the TNA can arise from multiple sources. These include inconsistencies in cell line health and passage number, minor variations in toxin or antibody concentrations, and differences in incubation times. Implementing a rigorous, multi-level QC system with standardized controls and reference sera is crucial for ensuring the reliability of serological data.[11]
Troubleshooting Guide: Analytical Assays
| Assay | Problem | Potential Cause | Recommended Action |
| ELISA | High background noise | Insufficient blocking; non-specific binding of antibodies. | Increase blocking time or try a different blocking agent. Optimize washing steps (increase number or duration). |
| Low signal | Inactive enzyme conjugate; incorrect antibody concentrations. | Verify activity of all reagents. Perform a titration of capture and detection antibodies to find the optimal concentrations. | |
| Toxin Neutralization Assay (TNA) | Inconsistent cell viability | Variation in cell seeding density; contamination. | Standardize cell counting and seeding procedures. Regularly test cell lines for mycoplasma contamination. Use a consistent source of serum for cell culture. |
| High plate-to-plate variability | Reagent instability; operator variability. | Prepare and qualify large batches of critical reagents (toxin, cells). Ensure comprehensive training and standardization of the protocol for all operators. | |
| LC-MS/MS | Poor protein desorption from adjuvant | Strong binding of proteins to aluminum adjuvant. | Develop and validate a desorption method using salts or surfactants to release proteins from the alum before analysis.[14] |
Experimental Protocol: Anti-PA IgG ELISA
This protocol outlines a standard indirect ELISA to quantify PA-specific IgG in serum samples.
-
Plate Coating:
-
Coat 96-well microtiter plates with 100 µL/well of purified recombinant PA at a concentration of 1-2 µg/mL in carbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash plates 3 times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Incubation:
-
Wash plates as described above.
-
Prepare serial dilutions of test sera and reference standards in dilution buffer.
-
Add 100 µL/well of diluted samples and controls.
-
Incubate for 1 hour at 37°C.[15]
-
-
Detection Antibody Incubation:
-
Wash plates as described above.
-
Add 100 µL/well of HRP-conjugated anti-species IgG (e.g., anti-mouse or anti-human IgG) diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C.
-
-
Development and Reading:
-
Wash plates as described above.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read the optical density at 450 nm using a microplate reader. The concentration is determined by comparing sample ODs to the standard curve.
-
Quality Control Testing Workflow
Caption: A typical quality control workflow for vaccine manufacturing.
References
- 1. Synthesis of an this compound derivative and production of polyclonal antibodies for the detection of anthrax spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Vaccines against anthrax based on recombinant protective antigen: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and pre-formulation development of a plant-produced anthrax vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Addressing Challenges of QC Labs in Vaccine Manufacturing [rapidmicrobiology.com]
- 11. A two-stage, multilevel quality control system for serological assays in anthrax vaccine clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemtech-us.com [chemtech-us.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the UK anthrax vaccine and human immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protection against Anthrax Lethal Toxin Challenge by Genetic Immunization with a Plasmid Encoding the Lethal Factor Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays for the Anthrose Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic assays of the anthrose (B1140155) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed enzymatic pathway for this compound biosynthesis?
The proposed biosynthetic pathway for this compound, a unique sugar found in the exosporium of Bacillus anthracis, is believed to involve a series of enzymatic reactions catalyzed by proteins encoded by the antABCD operon. The pathway starts with intermediates from L-rhamnose biosynthesis and leucine (B10760876) catabolism.[1][2] The key enzymes and their proposed functions are AntA (an enoyl-CoA hydratase), AntB (a glycosyltransferase), AntC (an aminotransferase), and AntD (an N-acyltransferase).[3]
Q2: What are the general principles for optimizing enzymatic assays for this pathway?
Optimizing enzymatic assays involves systematically varying key parameters to achieve the highest and most reproducible enzyme activity.[4] Critical factors to consider include pH, temperature, buffer composition, and the concentrations of the enzyme, substrate(s), and any necessary cofactors.[5][6][7] It is recommended to test a range for each parameter while keeping others constant to identify the optimal conditions for your specific enzyme and assay format.
Q3: Are there commercially available kits for assaying the enzymes of the this compound pathway?
Currently, there are no specific commercial kits available for the direct assay of the this compound pathway enzymes (AntA, AntB, AntC, and AntD). However, generic assay kits for enzyme classes such as aminotransferases and glycosyltransferases can potentially be adapted.[6][8] For example, colorimetric assays that detect the release of UDP from a glycosyltransferase reaction can be used for AntB.[9]
Q4: How can I monitor the progress of these enzymatic reactions?
The progress of each enzymatic reaction can be monitored using different methods depending on the enzyme and the substrates involved.
-
AntA (Hydratase): The hydration of the enoyl-CoA substrate can be monitored by a decrease in absorbance at 263 nm.[10][11]
-
AntB (Glycosyltransferase): The transfer of a sugar moiety can be monitored by detecting the released UDP, often through a coupled enzyme assay that leads to a colorimetric or fluorescent signal.[1][2][4]
-
AntC (Aminotransferase): The transamination reaction can be followed by measuring the formation of one of the products, such as glutamate (B1630785) or pyruvate, often through a coupled reaction that produces a colored or fluorescent compound or the oxidation/reduction of NAD(P)H.[8][12][13]
-
AntD (N-Acyltransferase): The transfer of an acyl group can be monitored using a radiolabeled or fluorescently labeled acyl-CoA substrate and measuring the incorporation of the label into the acceptor substrate.[14][15]
Troubleshooting Guides
AntA (Enoyl-CoA Hydratase) Assay
Issue: Low or no detectable decrease in absorbance at 263 nm.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Enzyme | Run a positive control with a known active hydratase. Check enzyme storage and handling; avoid repeated freeze-thaw cycles. | To confirm the issue is with the AntA enzyme and not the assay setup. |
| Suboptimal pH or Temperature | Test a pH range of 7.0-9.0 and a temperature range of 25-40°C.[10] | Hydratases often have a slightly alkaline optimal pH. |
| Substrate Degradation | Prepare fresh β-methylcrotonyl-CoA solution before each experiment. | The thioester bond in acyl-CoAs can be unstable. |
| Incorrect Wavelength Setting | Verify the spectrophotometer is set to 263 nm. | This is the wavelength at which the hydration of the double bond is monitored.[10][11] |
| Enzyme Concentration Too Low | Increase the concentration of AntA in the reaction mixture. | A higher enzyme concentration may be needed to produce a detectable signal. |
AntB (Glycosyltransferase) Assay
Issue: High background signal in a coupled phosphatase-based assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminating Phosphatases | Purify the AntB enzyme preparation to remove any contaminating phosphatases. Run a control reaction without the coupling phosphatase. | Contaminating phosphatases in the enzyme prep can cleave the sugar-nucleotide donor, leading to a high background. |
| Substrate Instability | Prepare the dTDP-sugar donor substrate fresh. Run a control reaction without AntB to check for spontaneous hydrolysis. | The sugar-nucleotide donor may be unstable and hydrolyze spontaneously, releasing UDP. |
| Non-specific Binding of Reagents | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[16] | This can help to reduce non-specific binding to the microplate wells. |
| Precipitation of Malachite Green Reagent | Ensure all reagents are fully dissolved and at the correct pH before mixing. | Precipitation of the detection reagent can lead to erroneously high absorbance readings. |
AntC (Aminotransferase) Assay
Issue: Non-linear reaction rate in a coupled spectrophotometric assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate Depletion | Decrease the enzyme concentration or the reaction time. | If the reaction proceeds too quickly, the substrate may be depleted, leading to a non-linear rate. |
| Inhibition by Product | Perform the assay with varying initial concentrations of the product to check for inhibition. | Product inhibition can cause the reaction rate to decrease over time. |
| Instability of Coupling Enzyme | Ensure the coupling enzyme (e.g., glutamate dehydrogenase) is active and stable under the assay conditions. | The activity of the coupling enzyme is critical for a linear signal response. |
| Incorrect pH | Optimize the pH of the assay buffer. Bacterial aminotransferases can have a wide optimal pH range (7.0-10.0).[5][17][18][19] | The pH can affect the activity of both the primary and coupling enzymes. |
AntD (N-Acyltransferase) Assay
Issue: Low signal-to-noise ratio in a fluorescence-based assay.
| Possible Cause | Troubleshooting Step | Rationale |
| High Background Fluorescence | Use black microplates. Measure the fluorescence of a blank reaction (no enzyme or no substrate).[20] | This helps to minimize background fluorescence from the plate and reagents. |
| Suboptimal Substrate Concentrations | Titrate both the acyl-CoA donor and the acceptor substrate to find the optimal concentrations. | The concentrations of both substrates can significantly impact the reaction rate and signal intensity. |
| Quenching of Fluorescence | Check for quenching effects from buffer components or other reagents. | Some compounds can quench the fluorescence of the probe, leading to a lower signal. |
| Enzyme Instability | Add a stabilizing agent such as bovine serum albumin (BSA) to the reaction mixture. | This can help to maintain the stability and activity of the enzyme over the course of the assay. |
Experimental Protocols
AntA (Enoyl-CoA Hydratase) Spectrophotometric Assay
This protocol is adapted from methods used for other enoyl-CoA hydratases.[10][11]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 25 µM β-methylcrotonyl-CoA in Assay Buffer.
-
Enzyme: Purified AntA diluted in Assay Buffer.
-
-
Assay Procedure:
-
Set a spectrophotometer to 263 nm and maintain the temperature at 30°C.
-
In a quartz cuvette, add 895 µL of the substrate solution.
-
Initiate the reaction by adding 5 µL of the diluted AntA enzyme solution and mix immediately.
-
Monitor the decrease in absorbance at 263 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.
-
The molar extinction coefficient for the enoyl-thioester bond is 6.7 x 10³ M⁻¹ cm⁻¹.[10]
-
AntB (Glycosyltransferase) Colorimetric Coupled Assay
This protocol is based on a common method for assaying glycosyltransferases that produce UDP.[1][4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2, 10 mM MnCl₂.
-
Donor Substrate: 10 mM dTDP-rhamnose in water.
-
Acceptor Substrate: 10 mM appropriate sugar acceptor in water.
-
Coupling Phosphatase (e.g., CD73): 0.1 µg/µL in a suitable buffer.
-
Malachite Green Reagent A and B (commercially available or prepared in-house).
-
Enzyme: Purified AntB diluted in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, prepare a reaction mixture containing 10 µL of Assay Buffer, 5 µL of Donor Substrate, 5 µL of Acceptor Substrate, and purified AntB enzyme.
-
Initiate the reaction by adding 0.1 µg of the coupling phosphatase. Adjust the final volume to 50 µL with water.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µL of Malachite Green Reagent A.
-
Add 30 µL of Malachite Green Reagent B to develop the color.
-
Measure the absorbance at 620-650 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate (B84403).
-
Determine the amount of phosphate released in the enzymatic reaction and correlate it to the activity of AntB.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for a colorimetric enzyme assay.
References
- 1. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An easy colorimetric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Measurement of aminotransferases: Part 1. Aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. US20070292906A1 - Assay for measuring acyltransferase activity - Google Patents [patents.google.com]
- 16. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of Anthrose Gene Knockouts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on creating anthrose (B1140155) gene knockouts.
Troubleshooting Guide
This guide addresses specific issues that may arise during your gene knockout experiments in a question-and-answer format.
Question: I am observing very low or no knockout efficiency for my target this compound biosynthesis gene. What are the potential causes and how can I troubleshoot this?
Answer: Low knockout efficiency is a common challenge in CRISPR-Cas9 experiments and can stem from several factors.[1][2] Here’s a step-by-step troubleshooting approach:
-
Suboptimal sgRNA Design: The design of your single-guide RNA (sgRNA) is critical for success.[2] Poorly designed sgRNA can lead to inefficient binding to the target DNA, resulting in low cleavage rates.[2]
-
Troubleshooting Steps:
-
Re-evaluate sgRNA Design: Utilize bioinformatics tools like CRISPR Design Tool or Benchling to design and select sgRNAs with high on-target scores and minimal predicted off-target effects.[2]
-
Test Multiple sgRNAs: It is recommended to design and test 3 to 5 different sgRNAs for each target gene to identify the most effective one for your specific experimental conditions.[2]
-
Consider sgRNA Structure: Modifications to the sgRNA structure, such as extending the duplex length, can significantly improve knockout efficiency.[3]
-
-
-
Inefficient Delivery of CRISPR-Cas9 Components: Successful delivery of the Cas9 nuclease and sgRNA into the target cells is crucial for high editing efficiency.[2]
-
Troubleshooting Steps:
-
Optimize Delivery Method: The choice of delivery method depends on the cell type.[1][4] Common methods include electroporation, lipofection, and viral vectors.[1][4] For difficult-to-transfect cells, electroporation or lentiviral delivery may be more effective.[2][5]
-
Use Ribonucleoprotein (RNP) Complexes: Delivering the Cas9 protein and sgRNA as a pre-assembled RNP complex can improve editing efficiency and reduce off-target effects compared to plasmid-based delivery.[4][6]
-
Verify Component Quality: Ensure the quality and concentration of your plasmid DNA, mRNA, or RNP components are optimal, as degradation or impurities can hinder expression and function.[1]
-
-
-
Cell Line Specificity: Different cell lines can have varying responses to CRISPR-Cas9 editing.[2]
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Ensure your chosen cell line is well-characterized, has a low gene copy number, and is easily transfectable.[5]
-
Assess Gene Essentiality: Determine if the target this compound gene is essential for the survival of your cell line. Knocking out an essential gene can lead to cell death and difficulty in obtaining viable knockout clones.[5][7] In such cases, consider using CRISPRi or RNAi for gene knockdown instead of a full knockout.[7]
-
-
Question: I have successfully obtained knockout clones, but I am observing a high frequency of off-target effects. How can I minimize these?
Answer: Off-target effects, where the Cas9 enzyme cuts at unintended genomic sites, are a significant concern in CRISPR experiments.[1][8] Here are strategies to reduce them:
-
Improve sgRNA Specificity:
-
Use online tools to predict and select sgRNAs with the lowest number of potential off-target sites.[1]
-
-
Use High-Fidelity Cas9 Variants:
-
Optimize Delivery Method and Dosage:
-
Delivering Cas9 and sgRNA as an RNP complex leads to faster clearance from the cell, reducing the time available for off-target editing to occur.[6]
-
Titrate the concentration of CRISPR components to find the lowest effective dose that maintains on-target efficiency while minimizing off-target events.[1]
-
-
Temporal Control of Cas9 Activity:
-
The use of small-molecule inhibitors or anti-CRISPR (Acr) proteins can provide temporal control over Cas9 activity, allowing for on-target editing while limiting the window for off-target mutations to accumulate.[9]
-
Question: My validation experiments are showing inconsistent or ambiguous results. How can I reliably validate my this compound gene knockout?
Answer: Robust validation is essential to confirm the successful knockout of your target gene.[10] A multi-pronged approach combining different validation methods is highly recommended.[11]
-
Genomic Level Validation:
-
PCR and Sanger Sequencing: Amplify the target genomic region by PCR and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.[10][11]
-
Mismatch Cleavage Assays (e.g., T7E1): This method can be used for rapid screening of clones to detect heteroduplex DNA formed between wild-type and mutated alleles.[12][13]
-
-
Transcript Level Validation:
-
Protein Level Validation:
-
Phenotypic Validation:
-
Functional Assays: If the knockout of an this compound biosynthesis gene is expected to result in a specific phenotype (e.g., altered glycosylation of a surface protein), performing a functional assay to confirm this change is the ultimate validation.[10]
-
Frequently Asked Questions (FAQs)
What are this compound genes and why are they a target for knockouts?
This compound is an unusual sugar found in the exosporium of Bacillus anthracis spores, the causative agent of anthrax.[14][15] It is a component of a pentasaccharide side chain on the glycoprotein (B1211001) BclA.[14][15] The biosynthesis of this compound is carried out by enzymes encoded by a specific operon.[14][16] Creating knockouts of these genes is crucial for understanding the role of this compound in spore formation, stability, and interaction with the host, which can inform the development of novel therapeutics and vaccines.
What are the key genes in the this compound biosynthetic pathway?
The this compound biosynthetic pathway in Bacillus anthracis is primarily encoded by a four-gene operon, designated antA, antB, antC, and antD.[16][17] These genes encode enzymes predicted to be involved in the synthesis of this compound from precursor molecules.[16][17]
Which CRISPR delivery method is most efficient?
The efficiency of CRISPR delivery methods is highly dependent on the target cell type.[1] However, the direct delivery of Cas9/sgRNA ribonucleoprotein (RNP) complexes via electroporation often yields higher gene-editing efficiency compared to plasmid-based methods.[18] A summary of common delivery methods and their efficiencies is presented in the table below.
Data Presentation
Table 1: Comparison of Common CRISPR-Cas9 Delivery Methods
| Delivery Method | Cargo | Advantages | Disadvantages | Typical Efficiency |
| Electroporation | Plasmid DNA, mRNA/sgRNA, RNP | High efficiency in many cell types, suitable for all cargo types.[4][18] | Can cause significant cell death.[18] | Variable, can be high with optimization. |
| Lipofection | Plasmid DNA, mRNA/sgRNA, RNP | Relatively easy to perform, suitable for many cell lines.[4] | Efficiency can be low in some cell types, potential for cytotoxicity. | Variable, generally lower than electroporation. |
| Viral Vectors (e.g., Lentivirus, AAV) | DNA encoding Cas9 and sgRNA | High efficiency, suitable for in vivo and hard-to-transfect cells.[19] | Potential for immunogenicity and integration into the host genome.[4] | High. |
| Microinjection | Plasmid DNA, mRNA/sgRNA, RNP | Very high efficiency on a per-cell basis.[4][19] | Technically challenging, low throughput.[19] | Very High. |
Experimental Protocols
Protocol 1: sgRNA Design and Validation
-
Target Gene Identification: Identify the target gene within the this compound biosynthetic operon (e.g., antA, antB, antC, or antD).
-
sgRNA Design:
-
sgRNA Synthesis: Synthesize the selected sgRNAs.
-
In Vitro Validation (Optional but Recommended):
-
Perform an in vitro cleavage assay by incubating the purified Cas9 protein, the synthesized sgRNA, and a PCR-amplified fragment of the target DNA.
-
Analyze the cleavage products on an agarose (B213101) gel to confirm the activity of the sgRNA.
-
Protocol 2: CRISPR-Cas9 Delivery via Electroporation of RNP Complexes
-
Cell Preparation: Culture the target cells to the appropriate confluency and harvest them.
-
RNP Complex Formation:
-
Incubate the purified Cas9 protein with the validated sgRNA at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation:
-
Resuspend the harvested cells in a suitable electroporation buffer.
-
Add the pre-formed RNP complexes to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse using an electroporator.
-
-
Cell Recovery: Immediately after electroporation, transfer the cells to a pre-warmed culture dish with fresh media and incubate.
Protocol 3: Validation of Gene Knockout
-
Genomic DNA Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing to identify the presence of indels.
-
Single-Cell Cloning: If the initial cell population shows successful editing, perform single-cell cloning to isolate clonal populations with homozygous or biallelic knockouts.[1]
-
Protein Expression Analysis:
-
Once clonal populations are established, prepare protein lysates from both the knockout clones and wild-type cells.
-
Perform a Western blot using an antibody specific to the protein product of the targeted this compound gene to confirm the absence of the protein.[10]
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for creating gene knockouts.
Caption: Troubleshooting low knockout efficiency.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. Optimizing sgRNA structure to improve CRISPR-Cas9 knockout efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. synthego.com [synthego.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound biosynthetic operon of Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
minimizing non-specific binding in anthrose-based immunoassays
Welcome to the technical support center for agarose-based immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments, with a focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of agarose-based immunoassays?
A1: Non-specific binding refers to the attachment of proteins or other molecules to the agarose (B213101) beads or the antibody in a manner that is not mediated by the specific antigen-antibody recognition. This can be caused by hydrophobic, ionic, or other interactions between molecules and the assay components. High non-specific binding leads to increased background noise, which can mask the specific signal and lead to false-positive results.[1][2]
Q2: Why is a "blocking" step necessary?
A2: After an antibody or antigen is immobilized on a solid phase like agarose beads, unoccupied binding sites often remain on the surface. A blocking buffer, which is a solution containing an unrelated protein or other molecule, is used to occupy these sites.[3][4] This prevents subsequent reagents, like the primary or secondary antibodies, from binding non-specifically to the surface, thereby reducing background noise and improving the assay's signal-to-noise ratio.[4][5]
Q3: What is "pre-clearing" the lysate and why is it recommended?
A3: Pre-clearing is a highly recommended step to reduce non-specific binding from the sample itself.[6][7] Before the actual immunoprecipitation, the cell lysate is incubated with plain agarose beads (without the specific antibody).[8][9] This captures proteins and other molecules from the lysate that have a natural affinity for the agarose matrix. These bead-bound contaminants are then removed by centrifugation, leaving a "pre-cleared" lysate that will produce a cleaner result in the subsequent immunoprecipitation.[10]
Q4: Can the immunoprecipitation (IP) antibody itself cause issues in downstream analysis like Western Blotting?
A4: Yes. During the elution step, the IP antibody is often co-eluted with the target protein. In a subsequent Western Blot, the secondary antibody can detect the heavy (~50 kDa) and light (~25 kDa) chains of the denatured IP antibody.[11][12] This can obscure the signal of the target protein if it has a similar molecular weight.[11] Strategies to avoid this include using light-chain specific secondary antibodies, or covalently crosslinking the IP antibody to the beads.[11][13]
Troubleshooting Guide: High Background & Non-Specific Binding
High background is a common issue that can obscure results. The following table outlines common causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background across all samples, including negative controls. | 1. Insufficient Blocking: The blocking agent is not adequately covering all non-specific sites on the agarose beads.[14] 2. Contaminated Buffers: Buffers (lysis, wash, blocking) may be old, contaminated, or improperly prepared.[15][16] 3. Antibody Concentration Too High: Excessive primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[14][17] | 1. Increase blocking incubation time (e.g., 1 hour to overnight at 4°C).[8][18] Optimize the blocking agent concentration (e.g., 1-5% BSA).[2] Consider trying a different blocking agent (see table below). 2. Prepare all buffers fresh using high-quality water and reagents.[15] Filter-sterilize buffers if microbial contamination is suspected. 3. Perform an antibody titration experiment to determine the optimal concentration that maximizes specific signal while minimizing background.[17] |
| Non-specific bands appear in IP lanes, but not in control lanes. | 1. Insufficient Washing: Wash steps are not stringent or numerous enough to remove weakly bound proteins.[8][14] 2. Inadequate Pre-clearing: Proteins from the lysate are binding non-specifically to the antibody-bead complex.[7][8] 3. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | 1. Increase the number of washes (e.g., from 3 to 5).[8] Increase the stringency of the wash buffer by adding detergents (e.g., 0.1% Tween 20) or increasing the salt concentration (e.g., up to 500 mM NaCl).[2][10][17] 2. Always perform a pre-clearing step by incubating the lysate with plain agarose beads before adding the primary antibody.[6][19] 3. Use an affinity-purified antibody.[14] Run a control with a non-specific IgG (isotype control) to confirm the specificity of the observed bands.[12] |
| Heavy and light chain antibody bands obscure the protein of interest. | 1. Co-elution of IP Antibody: The antibody used for the immunoprecipitation is released from the beads during elution.[11][20] | 1. Covalently crosslink the antibody to the agarose beads before incubation with the lysate.[11][20] 2. Use a secondary antibody for Western Blotting that specifically recognizes the native (non-denatured) form of the primary antibody or only the light chain. 3. If possible, use a primary antibody for the Western Blot that was raised in a different species than the IP antibody.[20] |
Data Summary: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the success of an immunoassay. The optimal agent must be determined empirically, but the following table summarizes common choices and their characteristics.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in TBS/PBS | Single purified protein, reducing variability.[21] Generally a good starting point for many applications. | Can be expensive.[22] Some antibodies may cross-react with BSA.[22] May contain contaminating bovine IgG which can react with anti-goat or anti-sheep secondary antibodies.[23] |
| Non-Fat Dry Milk | 3-5% in TBS/PBS | Inexpensive and readily available.[21][22] Very effective blocker in many situations.[24] | Contains phosphoproteins (casein) and should not be used with anti-phospho antibodies.[21][25] Contains biotin (B1667282) and should be avoided in avidin/streptavidin-based detection systems.[25] |
| Normal Serum | 5-10% in TBS/PBS | Very effective at reducing background from secondary antibodies. Use serum from the same species as the secondary antibody was raised in.[23] | Can be expensive. May contain endogenous proteins that cross-react with the primary antibody. |
| Fish Gelatin | 0.1-1% in TBS/PBS | Low cross-reactivity with mammalian antibodies.[22] Does not contain phosphoproteins or biotin. | May be less effective than BSA or milk in some applications.[22] |
| Synthetic Blockers (PVP, PEG) | Varies | Protein-free, useful for assays where protein-based blockers interfere.[22] Highly consistent lot-to-lot. | Can be more expensive and may require more optimization.[22] |
Visual Protocols and Workflows
Diagram: Troubleshooting Workflow for High Background
The following diagram outlines a logical sequence of steps to diagnose and resolve issues with high non-specific binding in an agarose-based immunoassay.
Caption: Troubleshooting flowchart for high background.
Diagram: Standard Immunoprecipitation (IP) Workflow
This diagram shows the key steps in a typical immunoprecipitation protocol using agarose beads, highlighting stages where non-specific binding can be addressed.
Caption: Key stages of an immunoprecipitation experiment.
Experimental Protocols
Detailed Protocol: Immunoprecipitation (IP) with Pre-Clearing
This protocol provides a detailed methodology for performing an immunoprecipitation experiment from cell lysate using Protein A/G agarose beads, incorporating steps to minimize non-specific binding.
1. Preparation of Cell Lysate
-
Wash cultured cells (adherent or suspension) twice with ice-cold Phosphate-Buffered Saline (PBS).[19]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[8][12] Use approximately 1 mL of buffer per 10^7 cells.[19]
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, gently resuspend the pellet.
-
Incubate the suspension on a rocker at 4°C for 30 minutes.[19][26]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube. Determine the protein concentration using a standard assay (e.g., Bradford).
2. Bead Preparation and Blocking
-
Dispense an adequate volume of Protein A/G agarose bead slurry for your samples plus one pre-clearing step per sample (e.g., 20-30 µL of 50% slurry per IP).
-
Wash the beads twice with 1 mL of ice-cold lysis buffer, pelleting the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute) between washes.
-
After the final wash, resuspend the beads in lysis buffer containing a blocking agent (e.g., 1% BSA). Incubate for 1 hour at 4°C with gentle rotation.[8][18]
-
Pellet the blocked beads and wash twice more with lysis buffer to remove excess blocking agent.[2] Resuspend in lysis buffer to create a 50% slurry.
3. Pre-Clearing the Lysate
-
To your cleared lysate (e.g., 500 µg - 1 mg total protein), add 20 µL of the blocked Protein A/G agarose bead slurry.[2]
-
Incubate on a rocker or rotator for 30-60 minutes at 4°C.[2][19]
-
Pellet the beads by centrifugation at 14,000 x g for 10 minutes at 4°C.[19]
-
Carefully transfer the supernatant (pre-cleared lysate) to a new, pre-chilled tube. Discard the bead pellet.[26]
4. Immunoprecipitation
-
Add the recommended amount of your primary antibody (previously determined by titration) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[2]
-
Add 20-30 µL of the blocked Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.[2]
5. Washing
-
Pellet the beads by gentle centrifugation (1,000 x g for 1 minute) and carefully aspirate the supernatant.
-
Resuspend the beads in 1 mL of ice-cold, stringent wash buffer (e.g., lysis buffer containing 0.1% Tween-20 and 300-500 mM NaCl).
-
Incubate for 3-5 minutes with rotation at 4°C.[2]
-
Repeat the wash process for a total of 4-5 times.[2]
-
Before the final wash, transfer the bead slurry to a fresh microfuge tube to avoid co-eluting proteins bound to the tube walls.[17]
6. Elution
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complex by resuspending the beads in 20-40 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[14]
-
Pellet the beads, and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and Western Blotting.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. benchchem.com [benchchem.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. sinobiological.com [sinobiological.com]
- 10. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 11. How to Avoid Heavy-Chain Contamination in Co‑IP with Antibodies? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 16. jg-biotech.com [jg-biotech.com]
- 17. IP Troubleshooting | Proteintech Group [ptglab.com]
- 18. arigobio.com [arigobio.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 23. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 24. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 26. biossusa.com [biossusa.com]
Validation & Comparative
Virulence Unmasked: A Comparative Analysis of Anthrose-Positive and Anthrose-Deficient Bacillus anthracis Strains
A comprehensive guide for researchers on the role of a unique spore monosaccharide in the pathogenesis of anthrax.
The virulence of Bacillus anthracis, the etiological agent of anthrax, is a complex interplay of multiple factors, including its toxins and capsule. Recent research has shed light on the significant role of a unique monosaccharide, anthrose (B1140155), which caps (B75204) the oligosaccharide chains of the S-layer glycoprotein (B1211001) BclA on the spore surface. This guide provides a detailed comparison of the virulence of B. anthracis strains with and without this crucial sugar, supported by experimental data, to inform future research and therapeutic development.
Key Findings on Virulence
Experimental evidence strongly suggests that the absence of this compound on the spore surface paradoxically increases the virulence of B. anthracis. This compound-deficient strains exhibit a lower lethal dose, faster time to death in animal models, and enhanced dissemination within the host.[1][2][3] This is attributed to an increased susceptibility of the spores to phagocytosis, which may facilitate their transport to deeper tissues where they can germinate and cause systemic infection.[1][2][3]
Quantitative Comparison of Virulence
The following tables summarize the key quantitative data from comparative studies between wild-type (this compound-positive), this compound-deficient (ΔantC mutant), and complemented strains of B. anthracis Sterne.
Table 1: In Vivo Virulence in A/J Mice
| Parameter | Wild-Type (Sterne) | This compound-Deficient (ΔantC) | Complemented Strain |
| LD50 (Spores) | ~2 x 10^6 | ~1 x 10^6 | Not explicitly stated, but virulence is restored to wild-type levels. |
| Mean Time to Death (Days) | Slower | Faster | Similar to Wild-Type |
Table 2: In Vivo Virulence in Galleria mellonella
| Parameter | Wild-Type (Sterne) | This compound-Deficient (ΔantC) |
| Survival at 72 hours | ~22% | 0% |
| Time to 100% Mortality (Hours) | > 72 | 56 |
Table 3: Cellular and Physiological Characteristics
| Parameter | Wild-Type (Sterne) | This compound-Deficient (ΔantC) |
| Phagocytosis Rate by Macrophages | Lower | Higher |
| Bacterial Burden in Spleen | Lower | Significantly Higher |
| Spore Germination | Normal | Delayed |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Murine Model of Infection (A/J Mice)
-
Animal Model: Female A/J mice, which are susceptible to the Sterne strain of B. anthracis, are used.[4][5]
-
Bacterial Strains: B. anthracis Sterne (wild-type), the isogenic ΔantC mutant (this compound-deficient), and the complemented strain are used.
-
Spore Preparation: Spores are prepared by growing the strains on sporulation media. The spores are then purified and quantified.
-
Infection: Mice are challenged via subcutaneous or intranasal routes with varying doses of spores to determine the 50% lethal dose (LD50).
-
Monitoring: Animals are monitored for signs of illness and time to death is recorded.
-
Bacterial Burden: At specified time points post-infection, mice are euthanized, and organs such as the spleen are aseptically harvested. The organs are homogenized, and serial dilutions are plated to enumerate the bacterial colony-forming units (CFU).[1][6]
Galleria mellonella Infection Model
-
Model Organism: Last instar larvae of the greater wax moth, Galleria mellonella, are used as an invertebrate model of infection.
-
Inoculation: A specific dose of B. anthracis spores (e.g., 10^5 spores) is injected into the hemocoel of the larvae.[1]
-
Monitoring: Larvae are incubated at 37°C and monitored for survival over a period of 72 hours. Death is determined by lack of movement in response to touch.[1]
Phagocytosis Assay
-
Cell Line: A macrophage-like cell line (e.g., RAW264.7) is used.[7]
-
Spore Labeling: Spores are fluorescently labeled for visualization.
-
Infection: Macrophages are incubated with the labeled spores at a specific multiplicity of infection (MOI).
-
Quantification: The number of phagocytosed spores per macrophage is determined using microscopy or flow cytometry.[7]
Spore Germination Assay
-
Spore Preparation: Purified spores of the different strains are used.
-
Germinant: A known germinant, such as L-alanine or inosine, is added to a suspension of spores.[6]
-
Measurement: The germination process is monitored by measuring the decrease in optical density (OD600) of the spore suspension over time, as spores lose their refractility upon germination.[6]
Visualizing the Impact of this compound Deficiency
The following diagrams illustrate the proposed mechanism by which this compound deficiency enhances virulence and the general workflow of the key experiments.
Caption: Proposed mechanism of increased virulence in this compound-deficient B. anthracis.
Caption: General workflow for comparing the virulence of B. anthracis strains.
References
- 1. Convergent evolution of diverse Bacillus anthracis outbreak strains toward altered surface oligosaccharides that modulate anthrax pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent evolution of diverse Bacillus anthracis outbreak strains toward altered surface oligosaccharides that modulate anthrax pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergent evolution of diverse Bacillus anthracis outbreak strains toward altered surface oligosaccharides that modulate anthrax pathogenesis | PLOS Biology [journals.plos.org]
- 4. Differences in susceptibility of inbred mice to Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacillus anthracis: Balancing innocent research with dual-use potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent evolution of diverse Bacillus anthracis outbreak strains toward altered surface oligosaccharides that modulate anthrax pathogenesis | PLOS Biology [journals.plos.org]
- 7. Bacillus anthracis Spores of the bclA Mutant Exhibit Increased Adherence to Epithelial Cells, Fibroblasts, and Endothelial Cells but Not to Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of New Anti-Anthrose Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of new antibodies is paramount to ensuring accurate and reproducible results. This guide provides a comparative overview of key methodologies for validating the specificity of novel anti-anthrose antibodies, complete with supporting experimental data and detailed protocols.
Anthrose (B1140155), a unique sugar component of the exosporium of Bacillus anthracis spores, is a critical biomarker for the specific detection of this pathogen.[1] Consequently, antibodies developed against this this compound tetrasaccharide are invaluable tools for diagnostics and research. However, like all anti-glycan antibodies, they require thorough validation to confirm their specificity and rule out cross-reactivity with related structures.
This guide compares three essential validation techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Glycan Array analysis. Each method offers a different perspective on antibody specificity, and employing a combination of these techniques is recommended for comprehensive validation.
Comparative Performance of Anti-Anthrose Antibodies
The following tables summarize representative data from validation experiments for two hypothetical anti-anthrose monoclonal antibodies, Ab-A and Ab-B. This data illustrates how to present and interpret results from different validation assays.
Table 1: ELISA Specificity Analysis
| Target Antigen | Antibody | Dilution | Average OD 450nm | Specificity Notes |
| This compound-BSA | Ab-A | 1:1000 | 2.85 | Strong binding to conjugated this compound |
| This compound-BSA | Ab-B | 1:1000 | 2.54 | Strong binding to conjugated this compound |
| BSA (Control) | Ab-A | 1:1000 | 0.12 | Negligible binding to carrier protein |
| BSA (Control) | Ab-B | 1:1000 | 0.15 | Negligible binding to carrier protein |
Table 2: Cross-Reactivity Analysis by Spore ELISA
| Bacillus Spores | Antibody | Dilution | Average OD 450nm | % Cross-Reactivity* |
| B. anthracis | Ab-A | 1:1000 | 2.95 | 100% |
| B. cereus | Ab-A | 1:1000 | 0.25 | 8.5% |
| B. thuringiensis | Ab-A | 1:1000 | 0.18 | 6.1% |
| B. subtilis | Ab-A | 1:1000 | 0.11 | 3.7% |
| B. anthracis | Ab-B | 1:1000 | 2.60 | 100% |
| B. cereus | Ab-B | 1:1000 | 0.45 | 17.3% |
| B. thuringiensis | Ab-B | 1:1000 | 0.31 | 11.9% |
| B. subtilis | Ab-B | 1:1000 | 0.14 | 5.4% |
*Calculated relative to the signal from B. anthracis spores.
Table 3: Glycan Array Binding Profile (Hypothetical Data)
| Glycan Structure | Antibody | Normalized Fluorescence Intensity | Binding Interpretation |
| This compound Tetrasaccharide | Ab-A | 9850 | Highly Specific |
| Rhamnose | Ab-A | 150 | Non-specific |
| Glucose | Ab-A | 120 | Non-specific |
| This compound Tetrasaccharide | Ab-B | 9500 | Highly Specific |
| Rhamnose | Ab-B | 350 | Low Cross-reactivity |
| Glucose | Ab-B | 130 | Non-specific |
Visualizing this compound as a Biomarker and the Validation Workflow
To provide a clear visual context, the following diagrams illustrate the location of the this compound biomarker on the Bacillus anthracis spore and a typical workflow for antibody validation.
References
comparative analysis of anthrose biosynthesis genes in different Bacillus species
A Guide for Researchers, Scientists, and Drug Development Professionals
Anthrose (B1140155), an unusual sugar, is a key component of the exosporium of Bacillus anthracis, the causative agent of anthrax. This sugar is part of a pentasaccharide chain that decorates the major exosporium glycoprotein, BclA. The biosynthesis of this compound is a potential target for the development of novel diagnostics and therapeutics against anthrax. Interestingly, the genetic machinery for this compound biosynthesis is not exclusive to B. anthracis but is also found in closely related species such as Bacillus cereus and Bacillus thuringiensis. This guide provides a comparative analysis of the this compound biosynthesis genes in these three prominent Bacillus species, supported by available experimental data.
Genetic Organization and Homology
The biosynthesis of this compound is primarily governed by the antABCD operon. In Bacillus anthracis, this operon is essential for the production of this compound.[1] Genomic analyses have revealed that this operon is also present in certain strains of B. cereus and B. thuringiensis, often with a high degree of sequence similarity.
Strains such as B. cereus E33L and B. thuringiensis serovar konkukian 97-27 possess an ant operon that is nearly identical to that of B. anthracis, including the promoter and terminator regions.[1] However, other strains of B. cereus (e.g., ATCC 14579, ATCC 10987, and G9241) have a similar gene order but their promoter and terminator regions are unrelated to those found in B. anthracis.[1] This suggests potential differences in the regulation of this compound biosynthesis among these species.
Below is a table summarizing the protein homology of the this compound biosynthesis enzymes across different Bacillus species.
| Gene | Encoded Enzyme Function | B. anthracis Sterne | B. cereus E33L | B. thuringiensis 97-27 | B. cereus ATCC 14579 |
| antA | Putative enoyl-CoA hydratase/isomerase | 100% | 99% | 99% | 80% |
| antB | Putative glycosyltransferase | 100% | 100% | 100% | 84% |
| antC | Putative aminotransferase | 100% | 99% | 99% | 83% |
| antD | Putative acyl-CoA N-acyltransferase | 100% | 97% | 97% | 82% |
Data compiled from Boydston et al., 2006.[1]
Functional Analysis
In B. anthracis, the functions of the enzymes encoded by the antABCD operon have been characterized. The inactivation of antB, antC, or antD completely abolishes this compound synthesis, while the inactivation of antA leads to a significant reduction.[1] While detailed functional studies of the Ant proteins in B. cereus and B. thuringiensis are limited, the high degree of sequence homology in certain strains suggests a conserved function in this compound biosynthesis.
Experimental Protocols
Gene Inactivation via Homologous Recombination
This protocol describes a general method for creating gene knockouts in Bacillus species, which can be adapted to study the function of the ant genes.
-
Construct Design: A knockout construct is designed containing a selectable marker (e.g., an antibiotic resistance cassette) flanked by homologous regions upstream and downstream of the target gene (antA, antB, antC, or antD).
-
Cloning: The flanking regions are amplified by PCR from the genomic DNA of the target Bacillus strain and cloned into a suicide vector along with the resistance cassette.
-
Transformation: The resulting plasmid is introduced into the target Bacillus strain via electroporation or natural transformation.
-
Selection of Integrants: Transformants are selected on media containing the appropriate antibiotic. Single-crossover integration events are initially selected.
-
Resolution of Merodiploids: To select for double-crossover events (gene replacement), colonies are grown without selection and then screened for the loss of the vector backbone and the presence of the resistance cassette in place of the target gene. This can be confirmed by PCR and sequencing.
Purification of His-tagged this compound Biosynthesis Enzymes
This protocol outlines the steps for expressing and purifying recombinant Ant proteins for further biochemical characterization.
-
Cloning: The coding sequence of the target ant gene is amplified and cloned into an expression vector containing a His-tag sequence (e.g., 6xHis-tag) at the N- or C-terminus.
-
Expression: The expression vector is introduced into a suitable expression host, such as E. coli or a protease-deficient Bacillus subtilis strain. Protein expression is induced under appropriate conditions (e.g., addition of IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed using enzymatic (e.g., lysozyme) and/or physical (e.g., sonication) methods in a lysis buffer containing protease inhibitors.
-
Affinity Chromatography: The cleared cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein binds to the nickel resin.
-
Washing: The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elution: The His-tagged protein is eluted from the column using a buffer with a high concentration of imidazole.
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay.
Visualizations
Caption: Workflow for comparative analysis of this compound biosynthesis genes.
Caption: Proposed this compound biosynthesis pathway mediated by AntABCD enzymes.
References
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of anthrose (B1140155) antibodies with various structurally related bacterial sugars. This compound, a unique monosaccharide found in the exosporium of Bacillus anthracis, is a critical biomarker for the detection of this pathogen. Understanding the specificity of this compound antibodies is paramount for the development of accurate diagnostic assays and effective therapeutic interventions. This document summarizes key experimental data, details the methodologies used for cross-reactivity assessment, and provides visual representations of the molecular structures and experimental workflows.
Introduction to this compound and its Immunological Significance
This compound, chemically identified as 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucose, is a rare sugar that forms the terminal residue of the tetrasaccharide chain decorating the BclA glycoprotein (B1211001) on the surface of Bacillus anthracis spores.[1] Its unique structure makes it a highly specific target for the immunological detection of anthrax. Antibodies developed against an this compound-containing tetrasaccharide have demonstrated high specificity for B. anthracis, with studies indicating minimal cross-reactivity with other Bacillus species.[1] However, a thorough evaluation of cross-reactivity against a broader range of structurally similar bacterial sugars is essential to ensure the reliability of this compound-based diagnostics.
Structurally Related Bacterial Sugars: Potential for Cross-Reactivity
Several other pathogenic bacteria produce surface sugars with structural similarities to this compound, raising the possibility of antibody cross-reactivity. A comparative analysis of these structures is crucial for predicting and interpreting immunoassay results.
Table 1: Comparison of this compound and Potentially Cross-Reactive Bacterial Sugars
| Sugar Name | Chemical Structure | Key Structural Features Compared to this compound | Bacterial Origin(s) |
| This compound | 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucose | - 4,6-dideoxyhexose core- 2-O-methyl group- 4-(3-hydroxy-3-methylbutamido) side chain | Bacillus anthracis |
| L-Rhamnose | 6-deoxy-L-mannose | - 6-deoxyhexose- Different stereochemistry- Lacks the 2-O-methyl and the complex side chain | Common in many bacteria, including Streptococcus pneumoniae and Pseudomonas aeruginosa |
| Bacillosamine | 2,4-diamino-2,4,6-trideoxy-D-glucose | - 4,6-dideoxyhexose- Amino groups at C2 and C4 instead of hydroxyl and substituted amino groups | Bacillus species, Clostridium botulinum |
| Yersiniose A | 3,6-dideoxy-4-C-(1-hydroxyethyl)-D-xylo-hexose | - 3,6-dideoxyhexose- Branched chain at C4- Lacks the 2-O-methyl group and the specific side chain of this compound | Yersinia pseudotuberculosis |
Diagram 1: Chemical Structures of this compound and Related Bacterial Sugars
A comparison of the two-dimensional chemical structures of this compound, L-Rhamnose, Bacillosamine, and Yersiniose A.
Quantitative Analysis of Antibody Cross-Reactivity
To quantitatively assess the specificity of this compound antibodies, enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) are commonly employed. These techniques allow for the determination of antibody binding affinity (Kd) and the degree of cross-reactivity.
Table 2: Summary of this compound Monoclonal Antibody (mAb) Cross-Reactivity Data
| Antigen | Antibody | Assay Type | Binding Affinity (Kd) / % Cross-Reactivity | Reference |
| This compound-tetrasaccharide | Anti-Anthrose mAb | ELISA | High | [1] |
| L-Rhamnose | Anti-Anthrose mAb | Inhibition ELISA | Low (<5%) | Fictional Data for Illustration |
| Bacillosamine | Anti-Anthrose mAb | SPR | No significant binding | Fictional Data for Illustration |
| Yersiniose A | Anti-Anthrose mAb | Inhibition ELISA | Negligible (<1%) | Fictional Data for Illustration |
| B. cereus spores | Anti-Anthrose pAb | ELISA | Minimal | [1] |
| P. syringae flagella | Anti-Anthrose pAb | Western Blot | Cross-reactive | [2] |
Note: The data presented for L-Rhamnose, Bacillosamine, and Yersiniose A are illustrative examples based on the expected low cross-reactivity and are not derived from a single published study. Real experimental values would need to be determined empirically.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. The following are outlines of standard protocols for assessing antibody specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Diagram 2: Workflow for Inhibition ELISA
References
Validating the Efficacy of an Anthrose-Based Vaccine in an Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of an anthrose-based vaccine concept with the established Protective Antigen (PA)-based anthrax vaccines in animal models. The data presented is derived from studies utilizing formaldehyde-inactivated spores (FIS) as a proxy for an this compound-based vaccine, as This compound (B1140155) is a key component of the major spore glycoprotein, BclA. The inclusion of spore components has been shown to significantly enhance protective immunity against Bacillus anthracis.
Comparative Efficacy Data
The following tables summarize the protective efficacy of a combination vaccine (PA + FIS) and its individual components against challenge with virulent B. anthracis spores in various animal models.
Table 1: Protective Efficacy in the Guinea Pig Model
| Vaccine Formulation | Challenge Strain | Challenge Dose (LD50) | Number of Animals | Survival Rate (%) | Reference |
| PA alone | 9602 | ~50 | 9 | 22% | [1][2] |
| FIS alone (10^8 spores) | 9602 | ~50 | Not Specified | 25% | [2] |
| PA + FIS (≥10^7 spores) | 9602 | ~50 | Not Specified | 100% | [1][2] |
| Control | 9602 | ~50 | 10 | 0% | [3] |
LD50: 50% Lethal Dose
Table 2: Protective Efficacy in the Mouse Model
| Vaccine Formulation | Challenge Strain | Challenge Dose (LD50) | Number of Animals | Survival Rate (%) | Reference |
| PA alone | 17JB | Not Specified | Not Specified | 50% | [1] |
| FIS alone | 17JB | Not Specified | Not Specified | 33% | [1] |
| PA + FIS | 17JB | Not Specified | Not Specified | 100% | [1] |
| PA alone | 9602 | 9 | Not Specified | 0% | [1] |
| FIS alone | 9602 | 9 | Not Specified | 0% | [1] |
| PA + FIS (optimized s.c. + i.n.) | 9602 | 9 | Not Specified | 100% | [3] |
s.c.: subcutaneous; i.n.: intranasal
Table 3: Efficacy of PA-Based Vaccine (AVA) in Rabbit and Non-Human Primate Models
| Animal Model | Vaccine | Challenge Strain | Challenge Dose (LD50) | Number of Animals | Survival Rate (%) | Reference |
| Rabbit | AVA (full dose) | Ames | 200 | Not Specified | >95% | [4] |
| Rhesus Macaque | AVA (two 0.5ml doses) | Ames | 255-760 | Not Specified | 100% (at 8 & 38 wks) | [5] |
AVA: Anthrax Vaccine Adsorbed (a PA-based vaccine)
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Vaccine Formulations
-
PA-based component: Recombinant Protective Antigen (PA) from B. anthracis.
-
This compound-based (FIS) component: Formaldehyde-inactivated spores (FIS) were prepared from a genetically detoxified Sterne strain of B. anthracis (RPLC2). Spores were treated with formaldehyde (B43269) to ensure inactivation.[1]
-
Combination Vaccine (PA + FIS): A mixture of recombinant PA and a specified concentration of FIS.[1]
-
Adjuvant: Aluminum hydroxide (B78521) is a common adjuvant used in PA-based vaccines like AVA.[6]
Animal Models and Immunization Schedules
-
Guinea Pigs: Used for testing anthrax vaccines.[1] In the cited studies, guinea pigs were immunized subcutaneously.
-
Mice: A/J mice are noted to be particularly sensitive to anthrax and difficult to protect.[1][3] Immunization routes included subcutaneous (s.c.) and a combination of subcutaneous and intranasal (i.n.) administration to elicit a broader immune response.[3]
-
Rabbits and Non-Human Primates (Macaques): Considered the best models for inhalational anthrax in humans.[5] Immunization is typically via intramuscular injection.[4][5]
A typical immunization schedule for the PA + FIS vaccine involved a primary vaccination followed by a booster dose.[3]
Challenge Studies
Following the immunization schedule, animals were challenged with a lethal dose of virulent B. anthracis spores (e.g., strains 9602, 17JB, or Ames). The challenge was administered via various routes, including subcutaneous, intranasal, or aerosol inhalation, to simulate different forms of anthrax infection.[1][3][4][5] The challenge dose was quantified in terms of the 50% Lethal Dose (LD50).[3]
Post-Challenge Monitoring and Data Analysis
Animals were monitored for a set period (e.g., 30 days) for signs of illness and mortality.[4] The primary endpoint was the survival rate in each vaccine group compared to the control group. Statistical significance was determined using appropriate statistical tests.
Immunological Assays
-
Toxin Neutralizing Antibody (TNA) Assay: This functional assay measures the ability of antibodies in the serum of vaccinated animals to neutralize the cytotoxic effects of anthrax lethal toxin. TNA titers have been shown to correlate with survival in animal models.[4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of antibodies specific to PA and spore antigens in the serum of immunized animals.[1]
Visualizations
Signaling Pathway for Antibody Production
Caption: Generalized signaling pathway for vaccine-induced antibody production.
Experimental Workflow for Vaccine Efficacy Testing
Caption: Workflow for evaluating anthrax vaccine efficacy in animal models.
References
- 1. Anthrax Spores Make an Essential Contribution to Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of Immunogenicity and Efficacy of Anthrax Vaccine Adsorbed for Postexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthrax Vaccine Efficacy - The Anthrax Vaccine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anthrax Vaccines in the 21st Century | MDPI [mdpi.com]
A Comparative Guide to Analytical Methods for Anthrose Quantification
For Researchers, Scientists, and Drug Development Professionals
Anthrose (B1140155), a unique monosaccharide component of the exosporium of Bacillus anthracis, the causative agent of anthrax, serves as a critical biomarker for the detection and identification of this pathogen. Accurate and sensitive quantification of this compound is paramount for diagnostic purposes, environmental monitoring, and the development of effective countermeasures. This guide provides a detailed comparison of the primary analytical methods employed for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Immunological Assays.
Overview of Analytical Approaches
The quantification of this compound presents unique challenges due to its specific localization within the bacterial spore and the need to differentiate it from other structurally similar sugars. The two main methodologies that have been successfully applied are GC-MS, a highly specific and sensitive chemical analysis technique, and immunological assays, which leverage the high specificity of antibody-antigen interactions.
Gas Chromatography-Mass Spectrometry (GC-MS) relies on the chemical derivatization of this compound to a volatile compound that can be separated by gas chromatography and detected by mass spectrometry. A common approach involves thermochemolysis, which cleaves the this compound molecule and converts it into a stable, volatile derivative, such as 3-methyl-2-butenoic acid methyl ester. This method offers high specificity as the mass spectrum of the derivative provides a unique chemical fingerprint.
Immunological Assays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex assays, utilize antibodies that specifically recognize and bind to the this compound-containing tetrasaccharide found on the surface of B. anthracis spores.[1] These methods are generally faster and more amenable to high-throughput screening compared to GC-MS. The sensitivity of these assays is highly dependent on the affinity and specificity of the antibodies used.
Quantitative Performance Comparison
The choice of an analytical method for this compound quantification depends on the specific requirements of the application, such as the need for high sensitivity, specificity, throughput, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters of GC-MS and Immunological Assays for this compound quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunological Assays (ELISA/Luminex) |
| Principle | Chemical derivatization (thermochemolysis) and mass spectrometric detection of a specific fragment. | Antibody-based recognition of the this compound-containing tetrasaccharide. |
| Specificity | Very High (based on mass spectral fragmentation pattern). | High (dependent on antibody specificity). Some cross-reactivity with other Bacillus species has been observed.[2] |
| Sensitivity (LOD) | ~50,000 B. anthracis endospores. | Luminex: 10³ to 10⁴ spores/mL.[2] ELISA: Generally less sensitive than Luminex. |
| Linearity | Good, requires calibration with a standard of the derivatized analyte. | Dependent on assay format and antibody characteristics. Typically exhibits a sigmoidal dose-response curve. |
| Accuracy | High, with the use of appropriate internal standards. | Can be influenced by matrix effects and antibody cross-reactivity.[3] |
| Precision (%RSD) | Generally good, dependent on sample preparation and instrument performance. | ELISA: Coefficient of variation can range from 2.7% to 18.8%.[2] |
| Throughput | Lower, due to sample preparation and chromatographic run times. | Higher, especially with automated ELISA or multiplexed Luminex platforms. |
| Sample Matrix | Can be applied to complex matrices, but may require extensive sample cleanup.[4][5] | Can be susceptible to matrix interference, which may affect antibody binding. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the thermochemolysis method for the analysis of this compound as its biomarker fragment, 3-methyl-2-butenoic acid methyl ester.[6]
-
Sample Preparation:
-
Bacterial spores are harvested and washed to remove any interfering media components.
-
A known quantity of spores is suspended in an appropriate solvent.
-
An internal standard is added to the sample for quantitative analysis.
-
-
Thermochemolysis:
-
The spore suspension is mixed with a methylation reagent (e.g., tetramethylammonium (B1211777) hydroxide) in a pyrolysis tube.
-
The mixture is heated at a high temperature (e.g., 140°C) for a short period (e.g., 5 minutes) to induce thermal degradation and methylation of this compound.
-
-
GC-MS Analysis:
-
An aliquot of the supernatant containing the derivatized products is injected into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A suitable capillary column for separating volatile organic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the target analyte from other components.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of 3-methyl-2-butenoic acid methyl ester for enhanced sensitivity and specificity.
-
-
-
Quantification:
-
A calibration curve is generated using standards of 3-methyl-2-butenoic acid methyl ester of known concentrations.[3]
-
The concentration of the this compound derivative in the sample is determined by comparing its peak area to the calibration curve, normalized using the internal standard.
-
Immunological Assay (ELISA) Protocol
This protocol outlines a general indirect ELISA procedure for the detection of this compound-containing oligosaccharides.[1][2]
-
Antigen Coating:
-
Microtiter plates are coated with a conjugate of the this compound tetrasaccharide linked to a carrier protein (e.g., bovine serum albumin, BSA).
-
The plates are incubated to allow for the adsorption of the antigen to the well surface.
-
The coating solution is removed, and the plates are washed.
-
-
Blocking:
-
A blocking buffer (e.g., BSA in PBS) is added to the wells to block any remaining non-specific binding sites.
-
The plates are incubated and then washed.
-
-
Sample/Antibody Incubation:
-
The sample containing the anti-anthrose antibodies (or a competitive format where the sample competes with a labeled antibody) is added to the wells.
-
The plates are incubated to allow the antibodies to bind to the coated antigen.
-
The plates are washed to remove unbound antibodies.
-
-
Secondary Antibody Incubation:
-
An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells.
-
The plates are incubated and then washed.
-
-
Substrate Addition and Detection:
-
A chromogenic substrate for the enzyme is added to the wells.
-
The enzyme catalyzes a reaction that produces a colored product.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.
-
-
Quantification:
-
A standard curve is generated using known concentrations of a reference antibody or a competitive antigen.
-
The concentration of this compound-specific antibodies in the sample (or the amount of this compound in a competitive assay) is determined by interpolating the absorbance values from the standard curve.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and ELISA-based this compound quantification.
Caption: Workflow for this compound quantification using GC-MS.
Caption: Workflow for this compound quantification using ELISA.
Conclusion
Both GC-MS and immunological assays offer viable approaches for the quantification of this compound, each with its own set of advantages and limitations. GC-MS provides exceptional specificity and accuracy, making it a valuable tool for confirmatory analysis and research applications where precise quantification is critical. Immunological assays, particularly multiplexed platforms like Luminex, offer higher throughput and excellent sensitivity, rendering them suitable for rapid screening and large-scale surveillance. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available resources, and the intended application. Further development in both areas, such as the refinement of sample preparation for GC-MS and the generation of more specific monoclonal antibodies for immunological assays, will continue to enhance our capabilities for the accurate and reliable quantification of this important biomarker.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anthrax spore detection by a luminex assay based on monoclonal antibodies that recognize this compound-containing oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. High throughput Luminex beads based multiplex assay for identification of six major bacterial pathogens of mastitis in dairy animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Anthrax Diagnostic Assay Based on Anthrose Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new-generation diagnostic assay for Bacillus anthracis, the causative agent of anthrax, based on the detection of the unique monosaccharide, anthrose. The performance of this novel assay is evaluated against established diagnostic methods, supported by experimental data to inform researchers and drug development professionals on the latest advancements in anthrax detection.
Introduction to Anthrax Diagnostics
Rapid and accurate diagnosis of anthrax is critical for timely therapeutic intervention and preventing disease progression, which can be fatal.[1] Traditional diagnostic methods for anthrax, such as bacterial culture, are considered the gold standard but are time-consuming.[2] Molecular methods like Polymerase Chain Reaction (PCR) offer speed and sensitivity, while immunoassays provide options for rapid screening.[2][3] However, the quest for assays with enhanced sensitivity, specificity, and faster turnaround times is ongoing. A promising new approach targets this compound, a monosaccharide component of the exosporium of B. anthracis spores, offering a unique biomarker for detection.[1]
The Novel this compound-Detection Assay: A Luminex-Based Approach
A recently developed diagnostic assay utilizes a Luminex bead-based platform with monoclonal antibodies (MAbs) that specifically recognize this compound-containing oligosaccharides on the surface of B. anthracis spores.[1] This technology allows for the simultaneous analysis of multiple targets in a single sample, providing a high-throughput and sensitive detection method.[1]
Comparative Performance of Diagnostic Assays
The performance of the novel this compound-based Luminex assay is compared with other common diagnostic methods for anthrax across key parameters:
| Assay Type | Target | Limit of Detection (LOD) | Sensitivity | Specificity | Time to Result | Reference |
| This compound-based Luminex Assay | This compound on spore surface | 10³ to 10⁴ spores/mL | High | High (cross-reactivity with 2 B. cereus strains) | Hours | [1] |
| Sandwich ELISA (for spores) | Spore surface antigens | 5 x 10³ spores/50 µL | Lower than Luminex | Variable | Hours | [1] |
| Real-Time PCR | Chromosomal and plasmid DNA | As low as 25 spores/mL; 5 copies/reaction | Very High | Very High | ~90 minutes | [3][4] |
| Bacterial Culture | Viable B. anthracis | Low (can detect single viable spore) | High | High | 24-48 hours | [2][5] |
| Microscopy (Azure B stain) | Bacterial morphology and capsule | Dependent on sample quality | 91% (CI: 84–96%) | 99% (CI: 96–100%) | Minutes to hours | [6] |
| Anti-Lethal Factor (LF) IgG ELISA | Antibodies to Lethal Factor | N/A | 100% | 97.39% | Hours | [7] |
| Anti-Protective Antigen (PA) IgG ELISA | Antibodies to Protective Antigen | 0.09 µg/mL | 97.8% | 97.6% | Hours |
Experimental Protocols
Detailed methodologies for the key diagnostic assays are provided below to allow for a comprehensive understanding and potential replication of the validation experiments.
This compound-Based Luminex Assay Protocol
This protocol is a summary of the methodology for the detection of B. anthracis spores using a Luminex assay with anti-anthrose monoclonal antibodies.
-
Bead Coupling: Couple anti-anthrose monoclonal antibodies to different color-coded Luminex beads.
-
Sample Preparation: Prepare a suspension of the sample suspected to contain B. anthracis spores.
-
Incubation: Mix the prepared sample with the antibody-coupled beads and incubate to allow for the binding of spores to the beads.
-
Secondary Antibody Addition: Add a biotinylated detection antibody that also recognizes the spores.
-
Streptavidin-PE Addition: Add streptavidin-phycoerythrin (PE) to bind to the biotinylated detection antibody.
-
Data Acquisition: Analyze the beads using a Luminex analyzer to detect the PE signal on each bead, indicating the presence of spores.
Bacterial Culture for B. anthracis Identification
This protocol outlines the standard procedure for the isolation and identification of B. anthracis from clinical or environmental samples.
-
Specimen Collection: Aseptically collect specimens such as blood, vesicular fluid, or swabs from cutaneous lesions.[8]
-
Inoculation: Streak the specimen onto 5% sheep blood agar (B569324) plates.[5][9]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[5]
-
Colony Morphology Examination: Observe for characteristic non-hemolytic, large, grayish-white colonies with a "ground-glass" appearance.[5]
-
Gram Staining: Perform a Gram stain on a suspected colony. B. anthracis appears as large, Gram-positive rods, often in chains.[9]
-
Confirmatory Tests: Conduct confirmatory tests such as motility testing (B. anthracis is non-motile) and capsule staining.[2]
Real-Time PCR for B. anthracis DNA Detection
This protocol provides a general outline for the detection of B. anthracis DNA using a real-time PCR assay.
-
DNA Extraction: Extract DNA from the sample (e.g., clinical swab, blood, or cultured bacteria) using a suitable commercial kit.
-
PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers and probes targeting B. anthracis genes (e.g., on plasmids pXO1 and pXO2, and a chromosomal target).[3][10]
-
Reaction Setup: Add the extracted DNA to the PCR master mix in a real-time PCR plate.
-
Real-Time PCR Amplification: Perform the real-time PCR using a thermal cycler with the following general steps:
-
Data Analysis: Analyze the amplification curves to determine the presence and quantity of B. anthracis DNA.
Anti-Protective Antigen (PA) IgG ELISA
This protocol describes a standard indirect ELISA for the detection of IgG antibodies against the Protective Antigen (PA) of B. anthracis in serum samples.
-
Plate Coating: Coat microtiter plate wells with recombinant PA and incubate overnight.
-
Blocking: Wash the wells and block with a blocking buffer (e.g., 3% skim milk in PBS) to prevent non-specific binding.[11]
-
Sample Addition: Add diluted patient serum samples to the wells and incubate.[6]
-
Enzyme-Conjugate Addition: Wash the wells and add an enzyme-conjugated anti-human IgG antibody (e.g., HRP-conjugated).[6]
-
Substrate Addition: Wash the wells and add a suitable substrate (e.g., TMB) to develop a colorimetric signal.[6]
-
Stopping Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[6]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in anthrax infection and diagnostics, the following diagrams are provided.
Caption: Anthrax toxin entry and signaling pathway in a host cell.
Caption: Experimental workflow for the this compound-based Luminex assay.
Conclusion
The novel this compound-based diagnostic assay presents a significant advancement in the field of anthrax detection. Its high sensitivity and specificity, coupled with the potential for high-throughput analysis, make it a valuable tool for both clinical diagnostics and environmental surveillance. While traditional methods like bacterial culture remain the gold standard for confirmation, and real-time PCR offers excellent sensitivity, the this compound-detection assay provides a compelling alternative, particularly for rapid screening of a large number of samples. Further validation and integration into existing diagnostic algorithms will be crucial in realizing the full potential of this promising new technology.
References
- 1. Anthrax: Transmission, Pathogenesis, Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Real-Time PCR Assay for Rapid Detection of Bacillus anthracis Spores in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioPerfectus - Bacillus anthracis Real Time PCR Kit [bioperfectus.com]
- 5. woah.org [woah.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Real-Time PCR Identification of Anthrax Spores from Nasal Swabs after Broth Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Protective Antigen IgG Enzyme-Linked Immunosorbent Assay for Diagnosis of Cutaneous Anthrax in India - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glycomic Landscape: A Comparative Analysis of Wild-Type and Anthrose-Mutant Bacillus anthracis
A detailed examination of the glycosylation patterns on the spore surface of Bacillus anthracis reveals significant differences between the wild-type strain and its anthrose-deficient mutants. These alterations in the glycomic profile have profound implications for the bacterium's interaction with the host immune system and its overall pathogenesis.
The exosporium, the outermost layer of the B. anthracis spore, is adorned with glycoproteins, the most prominent of which is BclA. In the wild-type bacterium, BclA is decorated with a unique pentasaccharide, the terminal sugar of which is the monosaccharide This compound (B1140155). This glycan structure is a key immunological target and plays a crucial role in the initial stages of infection. This guide provides a comparative analysis of the glycomics of wild-type B. anthracis and its this compound-deficient mutants, supported by experimental data and detailed methodologies.
Glycomic Profile: A Quantitative Comparison
The most striking difference between wild-type and this compound-mutant B. anthracis lies in the composition of the oligosaccharides attached to the BclA glycoprotein (B1211001). In wild-type spores, the dominant glycan species is a pentasaccharide containing this compound. In contrast, this compound-deficient mutants, such as those with deletions in the antA, antB, antC, or antD genes of the this compound biosynthetic operon, lack this pentasaccharide. Instead, their BclA glycoproteins are primarily decorated with a smaller, methylated trisaccharide.
Mass spectrometry analysis provides a clear visualization of this difference. Positive-ion electrospray mass spectra of BclA oligosaccharides from wild-type B. anthracis show a prominent peak corresponding to the pentasaccharide (m/z 933).[1] This peak is absent in the spectra of the this compound-deficient mutants.[1] The primary peaks in the mutant spectra correspond to a methylated trisaccharide (m/z 542) and a product of the peeling of a GalNAc residue from the pentasaccharide (m/z 730).[1]
| Glycan Species | Wild-Type B. anthracis | This compound-Mutant B. anthracis (ΔantA, B, C, D) |
| This compound-containing Pentasaccharide | Present and abundant | Absent |
| Methylated Trisaccharide | Present | Present and abundant |
Impact on Pathogenesis
The absence of this compound on the spore surface has significant consequences for the virulence of B. anthracis. Studies using an A/J mouse model have demonstrated that this compound-deficient mutants are more virulent than the wild-type Sterne strain.
| Strain | LD50 (Spores) | Mean Time to Death (Days) |
| Wild-Type B. anthracis Sterne | ~10^3 | 4.1 - 4.8 |
| This compound-Mutant (ΔantC) | Half of wild-type | Decreased compared to wild-type |
Data compiled from multiple studies in A/J mice.[2][3][4][5]
The increased virulence of the this compound mutant is associated with several physiological changes. The loss of this compound has been shown to delay spore germination and enhance sporulation.[2] Furthermore, spores lacking this compound are phagocytized at higher rates by immune cells, suggesting that this compound may serve an antiphagocytic function on the spore surface.[2] Following infection, the this compound mutant bacteria are found in greater abundance in the spleen, indicating enhanced dissemination.[2]
Interaction with the Host Immune System
The initial interaction between B. anthracis spores and the host immune system is a critical determinant of the outcome of infection. Dendritic cells (DCs) are among the first immune cells to encounter inhaled spores and play a key role in initiating the adaptive immune response.
The presence of this compound on the spore surface appears to modulate this interaction. The BclA glycoprotein on wild-type spores has been shown to bind to the complement component C1q, which can lead to the activation of the classical complement pathway and subsequent phagocytosis by macrophages and dendritic cells. The specific role of the this compound moiety in this process is an area of ongoing investigation.
The uptake of spores by dendritic cells triggers a signaling cascade that leads to DC maturation and the production of inflammatory cytokines. This process is initiated by the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK and p38.[3][6] While the precise receptors that recognize the spore glycans are not fully elucidated, the differential response to wild-type and this compound-mutant spores suggests that the glycan structure is a key factor in this recognition. The increased phagocytosis of this compound-deficient spores may lead to an altered or more robust initial immune response.
Experimental Protocols
Spore Preparation and Purification
-
B. anthracis strains are cultured on sporulation medium (e.g., a modified G sporulation medium) for several days to induce sporulation.
-
Spores are harvested and washed multiple times with sterile deionized water by centrifugation to remove vegetative cells and debris.
-
Purification is achieved through a density gradient centrifugation, for instance, using a sodium diatrizoate gradient.
-
Residual vegetative cells are killed by incubating the spore suspension in 95% ethanol.
-
The purity of the spore preparation is assessed by phase-contrast microscopy.
Analysis of BclA Glycosylation by Mass Spectrometry
-
Extraction of Glycoproteins: Spore surface proteins, including BclA, are extracted from purified spores. This can be achieved by boiling the spores in an SDS-PAGE loading buffer or by extraction with 8 M urea.
-
Enzymatic Digestion: The extracted glycoproteins are subjected to in-gel digestion with trypsin to generate peptides.
-
Mass Spectrometry Analysis: The resulting peptides and glycopeptides are analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QqTOF) tandem mass spectrometry.
-
Data Analysis: The mass spectra are analyzed to identify the masses of the glycopeptides and to deduce the structure of the attached glycans.
In Vivo Pathogenesis Studies
-
Animal Model: A/J mice, which are susceptible to the B. anthracis Sterne strain, are commonly used.
-
Spore Challenge: Mice are challenged with varying doses of wild-type or this compound-mutant spores via subcutaneous or intranasal routes.
-
Monitoring: The animals are monitored for signs of illness, and the time to death is recorded.
-
LD50 and MTD Calculation: The 50% lethal dose (LD50) and the mean time to death (MTD) are calculated for each group to compare the virulence of the strains.
Conclusion
The comparative glycomic analysis of wild-type and this compound-mutant B. anthracis highlights the critical role of the terminal this compound moiety in the bacterium's biology and pathogenesis. The absence of this single sugar residue leads to a cascade of effects, from altered spore physiology to increased virulence and a modified interaction with the host immune system. This detailed understanding of the B. anthracis glycome provides valuable insights for the development of novel diagnostics, therapeutics, and vaccines against anthrax. Further research into the specific host receptors that recognize these glycan structures will undoubtedly uncover new avenues for intervention.
References
- 1. Determination of the glycation sites of Bacillus anthracis neoglycoconjugate vaccine by MALDI-TOF/TOF-CID-MS/MS and LC-ESI-QqTOF-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Bacillus anthracis virulence factors on human dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic cells endocytose Bacillus anthracis spores: implications for anthrax pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Classical Complement Pathway by Bacillus anthracis is the Primary Mechanism for Spore Phagocytosis and Involves the Spore Surface Protein BclA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVISED: Optimization of Sample Processing Protocol for Recovery of Bacillus anthracis Spores from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artandersonmd.com [artandersonmd.com]
Confirming the Structure of Synthetic Anthrose via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic molecules is paramount. This guide provides a framework for comparing synthetic anthrose (B1140155) to its natural counterpart using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for detailed molecular structure elucidation.
This compound, a rare monosaccharide and a key component of the exosporium of Bacillus anthracis, is a molecule of significant interest in the development of diagnostics and vaccines for anthrax. Its unique structure, formally known as 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-D-glucose, necessitates thorough characterization upon chemical synthesis to ensure its identity and purity.
This guide outlines the expected data and a standard experimental protocol for such a comparison, enabling researchers to effectively validate their synthetic products.
Data Presentation: A Comparative Analysis
The primary method for confirming the structure of synthetic this compound is to compare its ¹H and ¹³C NMR spectra with those of the natural compound. The chemical shifts (δ) and coupling constants (J) for each proton and carbon atom in the molecule should be in close agreement.
Below are templates for the kind of data tables that would be used for this comparison. Although populated with hypothetical data based on typical values for similar monosaccharides, these tables illustrate the necessary format for a rigorous comparison.
Table 1: Comparative ¹H NMR Data (ppm) for Natural and Synthetic this compound in D₂O
| Proton | Natural this compound (δ, multiplicity, J in Hz) | Synthetic this compound (δ, multiplicity, J in Hz) |
| H-1 | 4.85 (d, J = 3.5) | 4.85 (d, J = 3.5) |
| H-2 | 3.55 (dd, J = 9.5, 3.5) | 3.55 (dd, J = 9.5, 3.5) |
| H-3 | 3.70 (t, J = 9.5) | 3.70 (t, J = 9.5) |
| H-4 | 3.95 (m) | 3.95 (m) |
| H-5 | 3.80 (m) | 3.80 (m) |
| H-6 (CH₃) | 1.25 (d, J = 6.0) | 1.25 (d, J = 6.0) |
| 2-OCH₃ | 3.40 (s) | 3.40 (s) |
| Amide NH | 8.10 (d, J = 8.0) | 8.10 (d, J = 8.0) |
| CH₂ (side chain) | 2.30 (s) | 2.30 (s) |
| C(CH₃)₂ (side chain) | 1.35 (s) | 1.35 (s) |
Table 2: Comparative ¹³C NMR Data (ppm) for Natural and Synthetic this compound in D₂O
| Carbon | Natural this compound (δ) | Synthetic this compound (δ) |
| C-1 | 98.5 | 98.5 |
| C-2 | 80.2 | 80.2 |
| C-3 | 74.5 | 74.5 |
| C-4 | 55.8 | 55.8 |
| C-5 | 71.3 | 71.3 |
| C-6 (CH₃) | 17.9 | 17.9 |
| 2-OCH₃ | 58.1 | 58.1 |
| C=O (amide) | 175.0 | 175.0 |
| CH₂ (side chain) | 45.2 | 45.2 |
| C(CH₃)₂ (side chain) | 70.5 | 70.5 |
| C(CH₃)₂ (side chain) | 28.7 | 28.7 |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, comparable NMR data.
Sample Preparation
-
Sample Purity: Ensure the synthetic this compound sample is of high purity, as impurities will complicate the NMR spectra. Purification can be achieved by methods such as flash chromatography or high-performance liquid chromatography (HPLC).
-
Solvent: Deuterated water (D₂O) is the solvent of choice for carbohydrate NMR as it is a good solvent for polar molecules and does not produce a large solvent signal in the ¹H NMR spectrum.
-
Concentration: Prepare a solution of the this compound sample in D₂O at a concentration of approximately 5-10 mg/mL.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for accurate chemical shift referencing.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (500 MHz or higher is recommended) for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Typical spectral width: 10-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A presaturation pulse sequence should be used to suppress the residual HOD signal.
-
-
¹³C NMR Spectroscopy:
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling.
-
Typical spectral width: 200-220 ppm.
-
Number of scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the structure of synthetic this compound and the key correlations expected in 2D NMR experiments.
By following these protocols and data comparison frameworks, researchers can confidently verify the successful synthesis of this compound, ensuring the integrity of their subsequent research and development efforts.
Comparative Immunogenicity of Anthrose-Carrier Protein Conjugates: A Guide for Vaccine Development Professionals
For researchers, scientists, and drug development professionals, the selection of an appropriate carrier protein is a critical determinant in the development of effective glycoconjugate vaccines. This guide provides an objective comparison of the immunogenicity of different carrier proteins conjugated to anthrose (B1140155), a key carbohydrate antigen of Bacillus anthracis, the causative agent of anthrax. The data presented herein is supported by experimental findings to aid in the rational design of next-generation anthrax vaccines.
The immunogenicity of carbohydrate antigens, such as the this compound-containing oligosaccharide found on the exosporium of B. anthracis spores, can be significantly enhanced by covalent linkage to a carrier protein. This conjugation converts the T-cell independent immune response, which is generally weak and short-lived, into a robust, long-lasting T-cell dependent response. The choice of carrier protein can profoundly influence the magnitude and quality of this immune response.
T-Cell Dependent Immune Response to Glycoconjugate Vaccines
The mechanism of action for glycoconjugate vaccines involves the recruitment of T-helper cells. B-cells recognize the carbohydrate antigen, internalize the entire conjugate, and then present peptides from the carrier protein on their MHC class II molecules. These peptides are then recognized by carrier-specific T-helper cells, which in turn provide the necessary signals for B-cell activation, proliferation, and differentiation into antibody-producing plasma cells and memory B-cells.
Comparison of Carrier Proteins for this compound Conjugates
While direct comparative studies on a wide range of this compound-carrier protein conjugates are limited in the published literature, valuable insights can be drawn from studies on other bacterial polysaccharides and initial findings with this compound itself. Commonly used carrier proteins include Tetanus Toxoid (TT), a non-toxic mutant of diphtheria toxin (CRM197), and Bovine Serum Albumin (BSA).
A pivotal study demonstrated that immunization of rabbits with a synthetic this compound-containing tetrasaccharide conjugated to BSA successfully induced the production of specific polyclonal antibodies.[1] Furthermore, immunization with inactivated B. anthracis spores also generated high-titer anti-anthrose antibodies, highlighting the immunodominance of this carbohydrate antigen.[1]
General principles derived from studies with other carbohydrate antigens, such as meningococcal oligosaccharides, indicate that CRM197, Diphtheria Toxoid (DT), and TT can be equally efficient in inducing an immune response to the carbohydrate moiety in immunologically naïve individuals.[1][2][3][4] However, pre-existing immunity to the carrier protein can influence the outcome, with CRM197 showing a propensity to positively prime the anti-carbohydrate response, while pre-exposure to TT has been associated with a suppression of the response to the conjugated carbohydrate in some cases.[2][3][4]
| Carrier Protein | Reported Advantages for Glycoconjugates | Reported Disadvantages for Glycoconjugates | Reference |
| Tetanus Toxoid (TT) | Proven track record in licensed vaccines; potent immunogenicity. | Potential for carrier-induced epitope suppression with pre-existing immunity. | [2][3][4] |
| CRM197 | Genetically detoxified, leading to a more homogenous product; less likely to induce carrier suppression. | [2][3][4] | |
| Bovine Serum Albumin (BSA) | Widely used in preclinical studies; readily available. | Not used in human vaccines due to potential for allergic reactions. | [1] |
Experimental Methodologies
The following sections detail typical experimental protocols for the synthesis, characterization, and immunological evaluation of this compound-carrier protein conjugates.
Synthesis of this compound-Carrier Protein Conjugates
A common method for conjugating a synthetic this compound-containing oligosaccharide to a carrier protein involves the use of a bifunctional linker.
Protocol for Squaric Acid Diethyl Ester Chemistry:
-
Activation of the Oligosaccharide: A synthetic this compound tetrasaccharide is reacted with squaric acid diethyl ester to introduce a reactive ester group.
-
Conjugation to Carrier Protein: The activated oligosaccharide is then reacted with the carrier protein (e.g., BSA) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0). The reaction is typically stirred for 24-48 hours.
-
Purification: The resulting conjugate is purified by methods such as dialysis or size-exclusion chromatography to remove unreacted components.
Immunization of Animals
To evaluate the immunogenicity of the conjugates, animal models such as mice or rabbits are typically used.
General Immunization Protocol:
-
Antigen Preparation: The this compound-carrier protein conjugate is dissolved in a sterile phosphate-buffered saline (PBS).
-
Adjuvant Emulsification: The antigen solution is emulsified with an adjuvant, such as Freund's Complete Adjuvant (CFA) for the primary immunization and Freund's Incomplete Adjuvant (IFA) for booster immunizations.
-
Immunization Schedule:
-
Primary Immunization: Animals receive an initial injection of the antigen-adjuvant emulsion (e.g., 250 µg of the conjugate).
-
Booster Immunizations: Booster injections are typically administered at 2-4 week intervals with a lower dose of the antigen (e.g., 125 µg) in IFA.
-
-
Serum Collection: Blood samples are collected at specified time points (e.g., before immunization and after each booster) to measure the antibody response.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is a standard method to quantify the amount of antigen-specific antibodies in the serum of immunized animals.
ELISA Protocol:
-
Coating: Microtiter plates are coated with an this compound conjugate (e.g., this compound-KLH to avoid cross-reactivity with the immunizing carrier protein).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA or milk solution).
-
Serum Incubation: Serial dilutions of the immune sera are added to the wells and incubated.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of specific antibody bound.
-
Data Analysis: The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Conclusion
The development of a successful this compound-based conjugate vaccine against anthrax will depend on the careful selection of the carrier protein and the optimization of the conjugation strategy. While BSA has been shown to be effective in preclinical studies for generating an anti-anthrose antibody response, carriers with a proven track record in human vaccines, such as TT and CRM197, are the most promising candidates for clinical development. Further direct comparative studies are warranted to definitively determine the optimal carrier protein for an this compound-based conjugate vaccine. This guide provides a foundational understanding of the key considerations and experimental approaches necessary for advancing this important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of CRM197, diphtheria toxoid and tetanus toxoid as protein carriers for meningococcal glycoconjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
Anthrose: A Specific Biomarker for Reliable Bacillus anthracis Detection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rapid and accurate identification of Bacillus anthracis, the causative agent of anthrax, is paramount for public health and biodefense. Due to the high genetic similarity between B. anthracis and other members of the Bacillus cereus group, the development of species-specific biomarkers is crucial for unambiguous detection. This guide provides a comprehensive comparison of anthrose (B1140155), a unique monosaccharide found on the exosporium of B. anthracis spores, with other key biomarkers used for bacterial identification. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of appropriate detection strategies.
This compound as a Highly Specific Biomarker
This compound is a key component of the tetrasaccharide that decorates the BclA glycoprotein (B1211001) on the surface of B. anthracis spores.[1] This sugar has been identified as a highly specific biomarker, as it has not been found in the spores of closely related Bacillus species, making it an excellent target for developing specific immunoassays.[1][2]
Comparative Performance of Detection Methods
The selection of a biomarker and its corresponding detection method depends on the specific requirements of the application, such as the need for sensitivity, specificity, speed, and field-portability. Below is a comparative summary of the performance of this compound-based assays against other common methods for B. anthracis detection.
Table 1: Performance Comparison of B. anthracis Detection Assays
| Biomarker Target | Assay Type | Limit of Detection (LOD) | Specificity | Key Advantages | Key Limitations |
| This compound | Luminex Immunoassay | 10³ - 10⁴ spores/mL[2][3] | High, with limited cross-reactivity to some B. cereus strains.[2][3] | High sensitivity, potential for multiplexing. | Not strictly specific to B. anthracis in all cases.[2][3] |
| Lateral Flow Assay (LFA) | ~10⁶ spores/mL (~1.5 x 10⁵ spores/assay)[4] | Overall specificity of 98.6%.[4] | Rapid, field-portable, easy to use. | Lower sensitivity compared to lab-based assays.[4][5] | |
| ELISA | - | Polyclonal antibodies show minimal cross-reactivity.[1] | Well-established, quantitative. | Less sensitive than Luminex. | |
| Nucleic Acids | |||||
| pXO1 & pXO2 Plasmids | Real-Time PCR | 1 pg DNA (~167 cells); 5-10 spores[5] | High, but plasmids can be absent in some strains or present in other Bacillus species. | High sensitivity and specificity. | Plasmid loss can lead to false negatives. |
| Chromosomal Markers (e.g., Ba813, rpoB) | Real-Time PCR | 50 fg of DNA[6] | 100% sensitivity and specificity reported for some assays.[6] | Independent of plasmid presence. | Some markers may show cross-reactivity with closely related strains. |
| Proteins | |||||
| Protective Antigen (PA) | ELISA | Detects antibodies post-exposure. | High for antibody detection. | Indicates host immune response. | Not for direct detection of bacteria in environmental samples. |
| Multiplex Immunoassay | 1 x 10² spores/mL (after 5h incubation) | High, but PA can be found in other Bacillus species carrying pXO1-like plasmids. | Can detect viable spores through secreted toxins. | Requires a growth step, increasing time-to-result. | |
| Whole Spore/Cell | Culture | 1 CFU/liter (water); 1 CFU/cm² (surfaces) | Gold standard for viability. | Confirms viable organisms. | Time-consuming (24-48 hours). |
| Gamma Phage Lysis | - | Specificity estimated at 96-97%. | Differentiates B. anthracis from most other Bacillus spp. | Some non-B. anthracis strains can be susceptible. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of detection assays. Below are outlines of key experimental protocols for the detection of this compound and other B. anthracis biomarkers.
This compound-Specific Luminex Assay
This protocol is based on the method described by Tamborrini et al. (2010).[2][3]
-
Bead Coupling: Carboxylated Luminex beads are coupled with anti-anthrose monoclonal antibodies (MAbs).
-
Sample Incubation: Coupled beads are incubated with the test sample to capture B. anthracis spores.
-
Detection Antibody Incubation: Biotinylated anti-anthrose MAb (targeting a different epitope) is added to form a sandwich complex.
-
Streptavidin-PE Incubation: Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibody.
-
Data Acquisition: The beads are analyzed on a Luminex instrument, which identifies the bead type and quantifies the PE fluorescence, proportional to the amount of captured spores.
This compound-Specific Luminex Assay Workflow
Real-Time PCR for Plasmid and Chromosomal Markers
This protocol is a generalized procedure for the detection of nucleic acid targets.
-
DNA Extraction: DNA is extracted from the sample using a suitable commercial kit.
-
Master Mix Preparation: A PCR master mix is prepared containing DNA polymerase, dNTPs, forward and reverse primers, and a fluorescent probe specific to the target sequence (e.g., on pXO1, pXO2, or a chromosomal gene).
-
Real-Time PCR Amplification: The reaction is run on a real-time PCR instrument, which cycles through denaturation, annealing, and extension temperatures.
-
Fluorescence Detection: The instrument measures the fluorescence emitted by the probe as the target DNA is amplified in real-time.
-
Data Analysis: The amplification data is analyzed to determine the presence and quantity of the target sequence.
Real-Time PCR Workflow for B. anthracis Detection
Protective Antigen (PA) ELISA
This protocol is for the detection of IgG antibodies against Protective Antigen in serum samples.
-
Plate Coating: ELISA plates are coated with purified Protective Antigen.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Sample Incubation: Diluted serum samples are added to the wells and incubated.
-
Enzyme Conjugate Incubation: An enzyme-conjugated anti-human IgG antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which develops color in the presence of the enzyme.
-
Absorbance Reading: The absorbance is read on an ELISA plate reader, and the antibody concentration is determined.
Logical Relationship of Biomarkers for B. anthracis Identification
The confident identification of B. anthracis often relies on the detection of multiple biomarkers. The presence of virulence plasmids (pXO1 and pXO2) is a key indicator of pathogenicity, while chromosomal markers provide species-level identification. This compound serves as a highly specific marker for the spore form of the bacterium.
Relationship of Key B. anthracis Biomarkers
Conclusion
The validation of this compound as a species-specific biomarker has led to the development of sensitive and specific immunoassays for the detection of B. anthracis spores. While no single biomarker or detection method is perfect for all scenarios, this compound-based assays, particularly in formats like Luminex, offer a powerful tool for rapid and sensitive screening. For confirmatory identification, a multi-target approach that combines the detection of this compound with genetic markers on the chromosome and virulence plasmids is recommended. This comprehensive strategy ensures the highest level of confidence in the detection of this critical pathogen.
References
- 1. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthrax Spore Detection by a Luminex Assay Based on Monoclonal Antibodies That Recognize this compound-Containing Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthrax spore detection by a luminex assay based on monoclonal antibodies that recognize this compound-containing oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Laboratory Evaluation of a Highly Specific Lateral Flow Assay for the Presumptive Identification of Bacillus anthracis Spores in Suspicious White Powders and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biosensor for the specific detection of a single viable B. anthracis spore - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Exosporium of Anthrose-Positive and Anthrose-Negative Spores
For Researchers, Scientists, and Drug Development Professionals
The exosporium, the outermost layer of certain bacterial spores, plays a critical role in environmental survival, adhesion, and host-pathogen interactions. A key distinguishing feature among closely related Bacillus species, such as Bacillus anthracis and Bacillus cereus, is the presence or absence of the unique sugar, anthrose (B1140155), on the exosporium glycoproteins. This guide provides a detailed comparative analysis of the exosporium of this compound-positive (e.g., B. anthracis) and this compound-negative (e.g., many B. cereus strains) spores, supported by experimental data and methodologies.
Structural and Compositional Differences
The exosporium is a complex structure composed of a basal layer and, in some species, an external hair-like nap. In B. anthracis, the hair-like nap is predominantly composed of the glycoprotein (B1211001) BclA, which is heavily glycosylated with a pentasaccharide that terminates in this compound.[1][2] This this compound modification is a key differentiator from many closely related, this compound-negative species.
Transmission electron microscopy reveals that the absence of this compound can lead to physical alterations in the exosporium nap of B. anthracis.[3] In some this compound-negative species like certain strains of Bacillus thuringiensis, the exosporium is depleted of not only BclA but also its anchor protein, ExsFA, resulting in an exosporium with a crystalline basal layer but lacking the hairy nap.[4][5]
The protein composition of the exosporium basal layer also shows variation. While proteins like ExsY and CotY are involved in the assembly of the basal layer in the B. cereus group, their relative abundance and interactions can differ.[4][5][6]
Functional Implications of this compound Presence
The presence of this compound on the BclA glycoprotein has significant functional consequences for the spore. The BclA protein acts as a shield, influencing spore germination, hydrophobicity, and interactions with host cells.[7][8][9][10]
Spores lacking BclA, and by extension this compound, exhibit increased binding to extracellular matrix proteins like laminin (B1169045) and fibronectin, suggesting that the glycoprotein layer masks underlying adhesive proteins.[7][8][9] Furthermore, BclA mediates the binding of complement factor H, which can help the spore evade the host's complement system.[11] The absence of this compound has been shown to increase the binding of spores to the CD14 receptor.[3]
Quantitative Data Summary
The following table summarizes the key quantitative differences between this compound-positive and this compound-negative spores based on available experimental data.
| Feature | This compound-Positive Spores (B. anthracis) | This compound-Negative Spores (B. cereus group) | Reference |
| Terminal Sugar on BclA | This compound | Typically lacks this compound; may have other modifications like 2-O-methyl-rhamnose | [1][2][6][12] |
| BclA Molecular Weight | ~120 to 250 kDa (smeared band) | ~60 kDa and/or ~180 kDa; can be very low or absent in some strains | [5] |
| ExsFA (BxpB) Presence | Present; anchors BclA | Present in many, but can be depleted along with BclA | [4][5] |
| Spore Hydrophobicity | Markedly water repellent | Less water repellent | [7][8][9] |
| Binding to Laminin | Lower | Significantly higher | [7][8] |
| Binding to Fibronectin | Lower | Significantly higher | [7][8] |
Experimental Protocols
Spore Preparation and Purification
A standardized method for preparing pure spores is crucial for comparative studies.
Methodology:
-
Grow vegetative cells in a suitable medium such as Nutrient Broth.
-
Induce sporulation by transferring cells to a sporulation-specific medium like CCY medium.[5]
-
Incubate for several days until a high percentage of sporulation is achieved, as confirmed by phase-contrast microscopy.
-
Harvest spores by centrifugation.
-
Purify spores from remaining vegetative cells and debris by repeated washing with sterile, cold, deionized water and centrifugation.
-
Further purification can be achieved by density gradient centrifugation.
-
Store purified spores in a suitable buffer at 4°C.
Exosporium Isolation
Several methods can be employed to isolate exosporium fragments for further analysis.
Methodology (French Press): [5]
-
Resuspend purified spores in a suitable buffer.
-
Pass the spore suspension through a French pressure cell at a high pressure (e.g., 20,000 psi).
-
Centrifuge the lysate to pellet intact spores and larger debris.
-
Collect the supernatant containing exosporium fragments.
-
For "fully washed" exosporium, further wash the fragments with salt and detergent buffers (e.g., 1 M NaCl, 2% Triton X-100) to remove loosely associated proteins.[5]
Methodology (Sonication): [13]
-
Resuspend washed spores in a buffer.
-
Sonicate the suspension multiple times for short durations (e.g., four times for 30 seconds) on ice to prevent overheating.[13]
-
Separate the exosporium fragments from the spores by centrifugation.[13]
-
The resulting exosporium fraction can be further purified by filtration.[13]
Protein Extraction from Exosporium
To analyze the protein composition, proteins must be efficiently extracted and solubilized from the isolated exosporium.
Methodology (Urea/SDS Extraction): [13][14]
-
Treat isolated exosporium fragments or whole spores with an extraction buffer containing urea, SDS, and a reducing agent. A common buffer, termed USD, consists of 8 M urea, 1% (w/v) SDS, and 50 mM DTT in 50 mM Tris-HCl, pH 8.[14]
-
Incubate the mixture at 37°C for 90 minutes to 2 hours to solubilize the proteins.[13][14]
-
Centrifuge to pellet any insoluble material.
-
Collect the supernatant containing the extracted exosporium proteins for analysis by SDS-PAGE and Western blotting.
Visualizations
This compound Biosynthesis Pathway
The synthesis of the unique sugar this compound is a key metabolic pathway present in this compound-positive species. The pathway is encoded by the antABCD operon.
Caption: Proposed enzymatic pathway for this compound biosynthesis encoded by the antABCD operon.
Experimental Workflow for Comparative Exosporium Analysis
This workflow outlines the key steps in a comparative study of this compound-positive and -negative spore exosporia.
Caption: Workflow for the comparative analysis of spore exosporium composition and structure.
References
- 1. This compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular tiling on the surface of a bacterial spore – the exosporium of the Bacillus anthracis/cereus/thuringiensis group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Bacillus anthracis Exosporium Protein BclA Affects Spore Germination, Interaction with Extracellular Matrix Proteins, and Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Bacillus anthracis exosporium protein BclA affects spore germination, interaction with extracellular matrix proteins, and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Bacillus anthracis Spore Surface Protein BclA Mediates Complement Factor H Binding to Spores and Promotes Spore Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Exosporium Layer of Bacterial Spores: a Connection to the Environment and the Infected Host - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Spore Protein, ExsM, Regulates Formation of the Exosporium in Bacillus cereus and Bacillus anthracis and Affects Spore Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to Validating Individual Ant Genes: A Focus on Modern Techniques
For researchers, scientists, and drug development professionals, understanding the precise function of individual genes is paramount. In the intricate social world of ants, this endeavor takes on unique challenges and opportunities. This guide provides a comparative overview of methodologies for validating the role of individual ant genes, with a primary focus on the practical application of CRISPR-Cas9 and RNA interference (RNAi) as powerful alternatives to classical complementation studies.
The Principle of Complementation Studies: A Foundational Concept
Traditionally, geneticists have relied on complementation tests to determine if two mutations that produce the same phenotype are in the same gene. The principle is straightforward: if two individuals with homozygous recessive mutations for a similar trait are crossed, the phenotype of the offspring reveals whether the mutations are allelic. If the offspring exhibit the wild-type phenotype, the mutations have "complemented" each other and are likely in different genes. Conversely, if the offspring display the mutant phenotype, the mutations fail to complement and are likely in the same gene.
However, the application of classical complementation studies in most ant species is fraught with practical challenges. Many ant species have complex mating behaviors, including nuptial flights and specific environmental triggers for reproduction, making controlled crosses in a laboratory setting difficult. Furthermore, the long generation times and the intricate social structure of ant colonies can complicate the tracking of genetic traits over multiple generations.[1] These hurdles have led researchers to adopt more direct and versatile gene validation techniques.
Modern Alternatives: CRISPR-Cas9 and RNAi
The advent of gene editing and silencing technologies has revolutionized functional genomics in non-model organisms, including ants. CRISPR-Cas9 and RNAi have emerged as the primary tools for validating gene function, offering precise and efficient ways to manipulate gene expression.
CRISPR-Cas9: Precision Gene Knockout
The CRISPR-Cas9 system allows for the precise editing of an organism's genome. By introducing a guide RNA (gRNA) specific to the target gene along with the Cas9 nuclease, researchers can create a double-strand break at a specific locus. The cell's natural repair mechanisms often introduce small insertions or deletions (indels), leading to a non-functional gene (knockout). This powerful technique has been successfully applied to several ant species, including the black garden ant Lasius niger and the Indian jumping ant Harpegnathos saltator.[2][3]
RNA Interference (RNAi): Targeted Gene Knockdown
Comparative Analysis: CRISPR-Cas9 vs. RNAi
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) |
| Mechanism | DNA-level modification (gene knockout) | Post-transcriptional gene silencing (mRNA degradation) |
| Effect | Permanent and heritable gene disruption | Transient and non-heritable reduction in gene expression |
| Efficiency | Generally high, can achieve complete gene knockout | Variable, often results in partial gene knockdown |
| Specificity | High, with potential for off-target effects that need to be assessed | Generally specific, but off-target effects are a consideration |
| Delivery | Microinjection of Cas9 protein and gRNA into eggs or early embryos | Microinjection of dsRNA, feeding, or parental RNAi |
| Workflow Complexity | More complex initial setup (gRNA design, vector construction) | Relatively simpler and faster for initial experiments |
| Cost | Can be more expensive initially due to reagents and sequencing for validation | Generally more cost-effective for initial screens |
| Heritability | Edits are heritable if they occur in the germline | Effects are not heritable |
| Applications in Ants | Functional gene validation, creating stable mutant lines | Studying the effects of reduced gene expression, high-throughput screening |
Experimental Protocols: A General Overview
CRISPR-Cas9 Gene Editing Workflow in Ants
A typical CRISPR-Cas9 experiment in ants involves the following key steps:[2][6][7]
-
Target Gene Selection and gRNA Design: Bioinformatic tools are used to design specific gRNA sequences that target the gene of interest and have minimal predicted off-target effects.
-
Preparation of CRISPR-Cas9 Reagents: This involves synthesizing the gRNA and obtaining purified Cas9 protein.
-
Microinjection: The Cas9 protein and gRNA are mixed and injected into pre-blastoderm ant embryos. This is a technically challenging step that requires specialized equipment.
-
Rearing of Injected Embryos: Injected embryos are carefully reared, often with the help of worker ants from a host colony.
-
Screening for Mutations: Once the individuals reach a suitable developmental stage, genomic DNA is extracted, and the target region is amplified by PCR. The PCR products are then sequenced to identify the presence of indels.
-
Phenotypic Analysis: Individuals with confirmed mutations are observed for any phenotypic changes compared to wild-type individuals.
RNAi Gene Knockdown Workflow in Ants
The workflow for an RNAi experiment in ants generally proceeds as follows:[4][8]
-
Target Gene Selection and dsRNA Synthesis: A region of the target gene is selected, and a corresponding dsRNA molecule is synthesized in vitro.
-
dsRNA Delivery: The dsRNA can be delivered to the ants through various methods, with microinjection into the hemolymph of larvae or adults being a common approach. Oral delivery through feeding is also being explored but can be less efficient.
-
Incubation and Gene Expression Analysis: After a specific incubation period, the level of target gene expression is quantified using techniques like quantitative real-time PCR (qRT-PCR) to confirm knockdown.
-
Phenotypic Analysis: The treated ants are observed for any behavioral or physiological changes resulting from the reduced gene expression.
Visualizing the Workflows
References
- 1. Thoughts on breeding ants - is it really impossible? - Page 2 - General Ant Keeping - Ants & Myrmecology Forum - Page 2 [formiculture.com]
- 2. Genetic modification of the ant Lasius niger using CRISPR‐Cas9 technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. With Gene Editing, Ants Could Be the New Model Organism | Discover Magazine [discovermagazine.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. cd-genomics.com [cd-genomics.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
cross-validation of anthrose detection results between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of anthrose (B1140155) detection results among different laboratories. Given that this compound is a rare sugar, primarily known as a terminal monosaccharide on the exosporium glycoprotein (B1211001) BclA of Bacillus anthracis, standardized and reproducible detection methods are crucial for research, diagnostics, and therapeutic development.[1][2][3][4] This document outlines key analytical techniques, provides detailed experimental protocols, and presents a model for comparing inter-laboratory performance to ensure data reliability and consistency.
Core Analytical Methodologies for this compound Detection
The quantitative analysis of this compound can be approached using several established analytical techniques. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available instrumentation. The three primary methods suitable for this compound detection are High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying monosaccharides. Since simple sugars like this compound lack a strong chromophore for UV detection, a pre-column derivatization step is necessary to attach a UV-absorbing or fluorescent tag.[5][6] 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for this purpose.[7][8] This method offers excellent quantitative accuracy and reproducibility.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and high-throughput immunoassay. Its application for this compound detection relies on the availability of specific monoclonal antibodies that recognize this compound-containing epitopes.[4][9] This method can be configured in a competitive or sandwich format to quantify this compound in various samples. A reverse lectin-based ELISA, where a lectin captures the glycoprotein followed by detection with specific antibodies, is also a viable approach.[10]
-
Mass Spectrometry (MS): MS is a powerful technique for the structural characterization and sensitive detection of rare sugars.[1][2][11] It offers high specificity and can be used to confirm the identity of this compound unambiguously. When coupled with liquid chromatography (LC-MS), it provides both separation and sensitive detection.
Experimental Protocols
Detailed and standardized protocols are fundamental for achieving reproducible results across different laboratories. The following sections provide model protocols for sample preparation and analysis using HPLC, ELISA, and MS.
Sample Preparation: Release of this compound from Glycoproteins
This compound is typically part of a larger oligosaccharide chain on glycoproteins. Therefore, the first step is to hydrolyze the glycosidic bonds to release the individual monosaccharides.[12][13]
Protocol for Acid Hydrolysis:
-
To approximately 100 µg of purified glycoprotein sample, add 200 µL of 2M trifluoroacetic acid (TFA).
-
Incubate the mixture in a sealed, heat-resistant vial at 110°C for 4 hours.[6]
-
After incubation, cool the sample to room temperature.
-
Evaporate the TFA under a stream of nitrogen gas.
-
Re-dissolve the dried hydrolysate in 200 µL of deionized water for subsequent analysis.
Note: For samples containing B. anthracis spores, appropriate biosafety measures and spore inactivation/extraction protocols must be followed prior to hydrolysis.[14][15][16]
HPLC with Pre-Column PMP Derivatization
This protocol is designed for the quantification of released this compound using RP-HPLC with UV detection.
Protocol:
-
Derivatization:
-
Take 50 µL of the hydrolyzed sample (containing the released monosaccharides).
-
Add 50 µL of 0.5 M PMP in methanol (B129727) and 50 µL of 0.3 M NaOH.[5]
-
Incubate the mixture at 70°C for 30 minutes.[5]
-
Cool the reaction mixture to room temperature and neutralize with 50 µL of 0.3 M HCl.
-
Extract the PMP-labeled sugars by adding 200 µL of chloroform (B151607) and vortexing. Centrifuge and discard the aqueous (upper) layer. Repeat the extraction twice.
-
Evaporate the chloroform from the pooled extracts and redissolve the PMP-derivatized sugars in 100 µL of the mobile phase for HPLC injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 82:18 v/v, pH 6.8).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245 nm.[7]
-
Quantification: Use a standard curve prepared with known concentrations of derivatized this compound standard.
-
Indirect ELISA Protocol
This protocol describes a method for detecting this compound-containing glycoproteins.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with the glycoprotein sample (containing this compound) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of a specific anti-anthrose monoclonal antibody, diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a substrate solution (e.g., TMB) to each well. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Inter-Laboratory Comparison Study Design
A formal inter-laboratory comparison or proficiency test is the gold standard for validating a detection method across different sites.[17][18][19]
Workflow for Cross-Laboratory Validation
-
Preparation of Test Material: A central laboratory prepares a homogenous batch of a reference material. This could be a purified glycoprotein with a known concentration of this compound or a simulated sample matrix spiked with a known amount of this compound.
-
Distribution: The reference material is securely packaged and distributed to all participating laboratories.
-
Analysis: Each laboratory analyzes the material using their established in-house protocols for one or more of the methods described (HPLC, ELISA, MS).
-
Data Reporting: Laboratories report their quantitative results, along with details of their methodology, to the coordinating body.
-
Statistical Analysis: The coordinating body performs a statistical analysis of the submitted data to assess the performance of each laboratory and the comparability of the methods.
Data Presentation and Statistical Evaluation
The results from the inter-laboratory study should be summarized in a clear and concise table. Key performance indicators include the mean, standard deviation (SD), and the coefficient of variation (CV%).
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Quantification (µg/mL)
| Laboratory ID | Method | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | CV (%) | Z-Score |
| Lab 01 | HPLC | 9.8 | 10.1 | 9.9 | 9.93 | 0.15 | 1.5% | -0.21 |
| Lab 02 | HPLC | 10.5 | 10.7 | 10.6 | 10.60 | 0.10 | 0.9% | 1.38 |
| Lab 03 | ELISA | 8.9 | 9.2 | 9.1 | 9.07 | 0.15 | 1.7% | -2.14 |
| Lab 04 | HPLC | 9.5 | 9.7 | 9.6 | 9.60 | 0.10 | 1.0% | -0.99 |
| Lab 05 | MS | 10.2 | 10.3 | 10.1 | 10.20 | 0.10 | 1.0% | 0.39 |
| Lab 06 | ELISA | 11.0 | 11.3 | 11.1 | 11.13 | 0.15 | 1.4% | 2.62 |
| Overall Mean | 10.09 | |||||||
| Overall SD | 0.68 |
Performance Evaluation using Z-Scores:
The Z-score is a statistical measure that indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories.[20][21][22] It is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (typically the consensus mean from all labs).
-
σ is the standard deviation of the consensus group.
Interpretation of Z-Scores: [21]
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Based on the hypothetical data in Table 1, Lab 03's result is a warning signal, and Lab 06's result is approaching a questionable performance, suggesting a potential systematic error in their ELISA-based detection.
Visualizations
Diagrams of Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 4. Detection of monoclonal antibodies specific for carbohydrate epitopes using periodate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The Pre- and Post-Column Derivatization on Monosaccharide Composition Analysis, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Monoclonal Antibodies against Defined Oligosaccharide Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. figshare.com [figshare.com]
- 12. jackwestin.com [jackwestin.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Novel Sample Preparation Method for Safe and Rapid Detection of Bacillus anthracis Spores in Environmental Powders and Nasal Swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and Sensitive Multiplex Assay for the Detection of B. anthracis Spores from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Sampling Procedures for Bacillus anthracis Spores from Smooth, Non-porous Surfaces | Anthrax | CDC [cdc.gov]
- 17. eas-eth.org [eas-eth.org]
- 18. sqfi.com [sqfi.com]
- 19. feedhaccp.org [feedhaccp.org]
- 20. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 21. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 22. archimer.ifremer.fr [archimer.ifremer.fr]
Safety Operating Guide
Navigating the Disposal of Anthrose: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and related fields, the proper handling and disposal of all laboratory materials is a cornerstone of a safe and compliant research environment. This guide provides essential information regarding "Anthrose," clarifying its nature and outlining the necessary safety and disposal protocols associated with the biological agent in which it is found, Bacillus anthracis. It is crucial to distinguish this compound from chemically distinct compounds such as Anthracene and Anthrone, which have their own specific handling procedures.
Understanding this compound
This compound is a novel terminal sugar, specifically 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-d-glucose.[1] It is a component of the pentasaccharide side chains of the glycoprotein (B1211001) BclA, which is found in the exosporium, or the outermost layer, of Bacillus anthracis spores.[1] As this compound is an integral part of this bacterium, its handling and disposal are governed by the protocols for Bacillus anthracis, a Risk Group 3 (RG3) human pathogen.[2]
Disposal Procedures for Bacillus anthracis-Containing Materials
There are no specific disposal procedures for this compound as an isolated chemical compound. Instead, all materials contaminated with or containing Bacillus anthracis, and therefore this compound, must be handled as biohazardous waste. The following steps provide a general guideline; however, all personnel must adhere to their institution's specific biosafety protocols and local, state, and federal regulations.
Experimental Protocol: Decontamination and Disposal of Bacillus anthracis Waste
-
Immediate Decontamination: All liquid waste, including culture media and supernatants, should be decontaminated at the point of generation. A common and effective method is treatment with a final concentration of 10% bleach (sodium hypochlorite) for a minimum of 30 minutes. For solid waste, such as personal protective equipment (PPE), plasticware, and glassware, autoclaving is the preferred method of sterilization.
-
Autoclaving:
-
Place all contaminated solid waste into autoclavable biohazard bags.
-
Ensure the bags are not overfilled to allow for proper steam penetration.
-
Autoclave at 121°C (250°F) at a pressure of 15 psi for a minimum of 60 minutes. Longer cycle times may be necessary depending on the volume and density of the waste.
-
Use a biological indicator (such as Geobacillus stearothermophilus spores) to validate the efficacy of each autoclave cycle.
-
-
Incineration: For certain types of waste, or as a secondary disposal method, incineration by a licensed biohazardous waste disposal company is required. This is often the standard for animal carcasses and other large volumes of contaminated material.
-
Waste Segregation and Labeling:
-
All waste streams must be clearly segregated.
-
Biohazardous waste containers must be leak-proof, puncture-resistant, and clearly labeled with the universal biohazard symbol.
-
-
Personal Protective Equipment (PPE):
-
When handling Bacillus anthracis waste, personnel must wear appropriate PPE, including a lab coat or gown, gloves, and eye protection.
-
Respiratory protection may be required based on the specific procedures and a risk assessment.
-
Distinguishing this compound from Anthracene
It is imperative to differentiate the sugar this compound from the polycyclic aromatic hydrocarbon Anthracene. Anthracene is a solid, colorless chemical compound used in the production of dyes and other materials.[3][4] Unlike this compound, Anthracene is not a biological agent but a chemical hazard.
Summary of Anthracene Hazards and Disposal
| Hazard Classification | Description | Disposal Recommendation |
| Skin Irritation (Category 2) | Causes skin irritation.[5][6] | Dispose of in a suitable, closed container to an approved waste disposal plant.[5] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[5] | Do not let the product enter drains.[5] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | May cause respiratory irritation.[5] | Sweep up and shovel.[5] |
| Acute and Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects.[5][7] | Avoid release to the environment.[5] |
Disposal Workflow for Bacillus anthracis Waste
The following diagram illustrates the proper disposal workflow for materials contaminated with Bacillus anthracis.
Caption: Disposal workflow for B. anthracis waste.
References
- 1. This compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacillus anthracis: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]
- 3. Anthracene - Wikipedia [en.wikipedia.org]
- 4. Fact sheet: Anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. geneseo.edu [geneseo.edu]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
Essential Safety Protocols for Handling Bacillus anthracis
Disclaimer: The term "Anthrose" is not a recognized chemical or biological agent. The following information is provided under the assumption that the intended subject is Bacillus anthracis, the bacterium that causes the disease Anthrax. Handling Bacillus anthracis requires stringent safety measures due to its potential to cause serious and life-threatening illness in humans.[1][2]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bacillus anthracis in a laboratory setting. Adherence to these protocols is critical to ensure personal safety and prevent contamination.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are fundamental to minimizing the risk of exposure to Bacillus anthracis. The required level of PPE can vary depending on the specific procedures being performed and the potential for aerosol generation.[3] Work with clinical samples from suspected or confirmed anthrax cases should be conducted at a minimum of Biosafety Level 2 (BSL-2).[4][5][6]
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with full facepiece and HEPA filters | Recommended for environmental sampling or when there is a high risk of aerosol generation to reduce inhalation exposure.[7][8] Quantitative fit testing is necessary.[7] |
| NIOSH-certified N95 Respirator (or greater) | May be required in certain risk zones as defined by OSHA.[4] | |
| Hand Protection | Nitrile or vinyl gloves (disposable) | Protects hands from contact with contaminated materials.[4][7] Consider wearing a thin cotton glove underneath to prevent dermatitis from prolonged use.[7] |
| Body Protection | Laboratory coats, gowns, or disposable suits | Prevents contamination of personal clothing. Gowns should have tight wrists and back ties.[4][9][10] |
| Eye Protection | Safety glasses, goggles, or face shields | Should be used when handling materials outside of a Biosafety Cabinet (BSC) or when there is a risk of splashes.[4][5] |
| Foot Protection | Disposable, slip-resistant shoe coverings | Worn over the booties of a disposable suit to prevent slipping and contamination of footwear.[7] |
Operational Plan: Safe Handling of Bacillus anthracis
All procedures involving the manipulation of Bacillus anthracis should be performed in a manner that minimizes the creation of aerosols and splashes.[4]
Step 1: Preparation and Pre-Work Checklist
-
Access Control: Restrict access to the laboratory to authorized personnel only.
-
Vaccination: Ensure all personnel are up-to-date with the anthrax vaccination as recommended by the CDC's Advisory Committee on Immunization Practices (ACIP) for at-risk laboratory workers.[4]
-
PPE Donning: Put on all required PPE in the correct sequence before entering the designated work area. Ensure respirators have been properly fit-tested.[7]
-
Biosafety Cabinet (BSC) Preparation: Decontaminate the interior surfaces of a certified Class II or Class III BSC with an appropriate disinfectant before starting work.[4][5] A Class III BSC is recommended for work with high concentrations or activities with a high potential for aerosol production.[4]
-
Material Assembly: Gather all necessary sterile supplies and reagents and place them within the BSC.
Step 2: Sample Handling and Experimental Procedures
-
Work within BSC: Perform all manipulations of cultures, specimens, and other potentially infectious materials inside the BSC.[5]
-
Minimize Aerosols: Employ techniques that reduce the potential for aerosol generation, such as avoiding vigorous mixing and using safety-engineered sharps.
-
Containment: Keep all cultures and samples in sealed containers when not in immediate use.
-
No Human-to-Human Transmission: While person-to-person transmission is not a concern for inhalational anthrax, contaminated clothing or skin can be a source of exposure.[11]
Step 3: Post-Procedure and Decontamination
-
Surface Decontamination: Decontaminate all work surfaces, equipment, and instruments within the BSC upon completion of work. A 1:10 dilution of household bleach is effective.[5]
-
Waste Segregation: Place all contaminated disposable items into appropriate biohazard waste containers inside the BSC.
-
PPE Doffing: Remove PPE in a designated area, following a specific protocol to avoid self-contamination. Protective clothing should be removed before the respirator.[7]
-
Hand Hygiene: Thoroughly wash hands with soap and water after removing all PPE and before leaving the laboratory.[5][12]
Disposal Plan for Bacillus anthracis Waste
Proper disposal of contaminated materials is crucial to prevent environmental release and further exposure.
Step 1: Decontamination of Waste
-
Autoclaving (Steam Sterilization): All cultures, infected materials, and disposable labware should be decontaminated by steam sterilization.[10]
-
Incineration: Contaminated materials, including animal carcasses, can also be disposed of by incineration.[10]
Step 2: Packaging and Labeling
-
Secure Containment: Place decontaminated waste in leak-proof, puncture-resistant containers.
-
Biohazard Labeling: Clearly label all waste containers with the universal biohazard symbol.
-
Regulatory Compliance: Ensure all packaging and labeling comply with local, state, and federal regulations for transporting hazardous materials.[3]
Step 3: Final Disposal
-
Licensed Waste Contractor: Arrange for a licensed medical waste contractor to collect and dispose of the biohazardous waste.
-
Documentation: Maintain detailed records of all disposed waste, including the date, quantity, and method of decontamination and disposal.
Visualized Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of Bacillus anthracis.
References
- 1. Bacillus anthracis: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]
- 2. ehs.pitt.edu [ehs.pitt.edu]
- 3. nrt.org [nrt.org]
- 4. Anthrax - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 5. captodayonline.com [captodayonline.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Protecting Investigators Performing Environmental Sampling for Bacillus anthracis: Personal Protective Equipment | Office of Justice Programs [ojp.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Laboratory procedures for diagnosis of anthrax, and isolation and identification of Bacillus anthracis - Anthrax in Humans and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehs.com [ehs.com]
- 11. Anthrax - Wikipedia [en.wikipedia.org]
- 12. www1.udel.edu [www1.udel.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
